Deferasirox (Fe3+ chelate)
描述
BenchChem offers high-quality Deferasirox (Fe3+ chelate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deferasirox (Fe3+ chelate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
分子式 |
C21H15FeN3O4 |
|---|---|
分子量 |
429.2 g/mol |
IUPAC 名称 |
4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid;iron |
InChI |
InChI=1S/C21H15N3O4.Fe/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h1-12,25-26H,(H,27,28); |
InChI 键 |
AQHNUWXGJDKFJC-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Deferasirox: A Tridentate Chelator in the Management of Iron Overload
An In-depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Deferasirox (B549329) is an orally active, tridentate iron chelator pivotal in the management of chronic iron overload, a condition often arising from frequent blood transfusions in patients with various anemias. This technical guide delineates the core mechanism of action of deferasirox, focusing on its tridentate chelation of ferric iron (Fe³⁺). It provides a comprehensive overview of the drug's binding kinetics, cellular and systemic effects, and the analytical methodologies employed to characterize its function. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the intricate interplay between deferasirox and iron homeostasis.
Introduction to Iron Overload and Chelation Therapy
Chronic iron overload, or transfusional hemosiderosis, is a significant complication in patients requiring regular blood transfusions for conditions such as β-thalassemia, sickle cell disease, and myelodysplastic syndromes.[1][2] The human body lacks a physiological mechanism for actively excreting excess iron, leading to its accumulation in vital organs, including the liver, heart, and endocrine glands. This accumulation catalyzes the formation of reactive oxygen species, resulting in oxidative stress and subsequent organ damage.[3]
Iron chelation therapy is the cornerstone of managing iron overload. It involves the administration of agents that bind to excess iron, forming stable, excretable complexes. Deferasirox represents a significant advancement in this therapeutic area as an orally bioavailable, once-daily treatment option.[4]
Deferasirox: A Tridentate Ligand
Deferasirox is a member of the N-substituted bis-hydroxyphenyl-triazoles class of compounds.[4] Its chemical structure confers a tridentate nature, meaning a single molecule of deferasirox can occupy three of the six coordination sites of a ferric iron ion.[5][6][7] Consequently, two molecules of deferasirox are required to form a stable, neutral 2:1 complex with one atom of Fe³⁺.[5][6][7] This stoichiometric relationship is a defining feature of its mechanism of action.
The high affinity and selectivity of deferasirox for Fe³⁺ are critical to its therapeutic efficacy.[4] While it has a very low affinity for other biologically important metals such as zinc (Zn²⁺) and copper (Cu²⁺), some variable decreases in the serum concentrations of these trace metals have been observed, although the clinical significance of these changes remains uncertain.[6][8]
Mechanism of Action
Iron Chelation and Complex Formation
The primary mechanism of deferasirox involves the formation of a stable complex with ferric iron. This process can be visualized as a two-step binding event where two tridentate deferasirox molecules coordinately bind to a single Fe³⁺ ion.
Caption: Deferasirox molecules bind to ferric iron in a 2:1 ratio.
Cellular Iron Mobilization
Deferasirox is a lipophilic molecule, which facilitates its diffusion across cell membranes to access intracellular iron pools.[4][9] It can chelate iron from various intracellular compartments, including the cytosol and lysosomes. Studies utilizing fluorescent probes like calcein (B42510) have demonstrated the ability of deferasirox to efficiently access and chelate this labile intracellular iron.[2]
The chelation of intracellular iron by deferasirox leads to a state of cellular iron deficiency, which in turn modulates the expression of proteins involved in iron homeostasis. This includes the upregulation of transferrin receptor 1 (TfR1), which promotes cellular iron uptake, and the downregulation of ferroportin, the only known cellular iron exporter.[10]
Caption: Deferasirox induces cellular iron deficiency, affecting iron-regulating proteins.
Systemic Iron Excretion
The Fe(Deferasirox)₂ complex is metabolically inert and is primarily eliminated from the body through biliary excretion into the feces.[11][12] Glucuronidation is the main metabolic pathway for deferasirox, which facilitates its biliary excretion.[11][12] This fecal route of elimination contrasts with other iron chelators that are primarily excreted renally.
Quantitative Data
The efficacy and binding characteristics of deferasirox have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Binding Characteristics of Deferasirox
| Parameter | Value | Reference |
| Binding Stoichiometry (Deferasirox:Fe³⁺) | 2:1 | [5][6][7] |
| Affinity for Copper (Cu²⁺) (log K at pH 7.4 for Cu(Def)(pyridine)) | 16.65 ± 0.1 | [13] |
Table 2: Pharmacokinetic Properties of Deferasirox
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tₘₐₓ) | 1.5 - 4 hours | [4] |
| Elimination Half-life (t₁/₂) | 8 - 16 hours | [6] |
| Primary Route of Excretion | Feces (>90%) | [11][12] |
| Metabolism | Glucuronidation | [11][12] |
Table 3: Clinical Efficacy of Deferasirox in Iron Overload
| Patient Population | Deferasirox Dose (mg/kg/day) | Change in Liver Iron Concentration (LIC) | Change in Serum Ferritin | Reference |
| β-thalassemia | 20-30 | Reduction with doses ≥20 mg/kg/day | Reduction with doses ≥20 mg/kg/day | [14][15][16] |
| Myelodysplastic Syndromes (MDS) | 20 | Reduction | Significant Reduction | [8][15] |
| Pediatric β-thalassemia | 10 | Gradual Increase | Not specified | [17] |
| Heavily Iron-Overloaded β-thalassemia | >20 (up to 30) | Significant Reduction | Parallel Reduction | [18] |
Experimental Protocols
The characterization of deferasirox's mechanism of action relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Spectrophotometric Determination of Deferasirox-Iron Complex Formation
This method is used to determine the stoichiometry and stability of the deferasirox-iron complex by monitoring changes in absorbance upon titration of deferasirox with a solution of Fe³⁺.
-
Materials:
-
Deferasirox standard solution
-
Ferric chloride (FeCl₃) or Ferric perchlorate (B79767) (Fe(ClO₄)₃) standard solution
-
Buffer solution (e.g., HEPES or MES) at physiological pH (7.4)
-
UV-Vis Spectrophotometer
-
-
Protocol:
-
Prepare a series of solutions containing a fixed concentration of deferasirox and varying concentrations of Fe³⁺ in the buffer.
-
Allow the solutions to equilibrate.
-
Measure the absorbance spectrum of each solution over a relevant wavelength range (e.g., 200-800 nm). The formation of the Fe(Deferasirox)₂ complex results in a characteristic absorbance spectrum.
-
Plot the change in absorbance at a specific wavelength against the molar ratio of Fe³⁺ to deferasirox.
-
The inflection point of the titration curve indicates the stoichiometry of the complex. The data can be further analyzed using appropriate software to determine the binding constant.
-
Caption: Workflow for spectrophotometric analysis of deferasirox-iron binding.
HPLC-UV/MS for Quantification of Deferasirox and its Iron Complex in Plasma
This method allows for the simultaneous quantification of deferasirox and its iron complex (Fe-[Deferasirox]₂) in biological samples, which is crucial for pharmacokinetic studies.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and a buffer such as formate (B1220265) or phosphate (B84403) buffer)
-
Plasma samples from subjects treated with deferasirox
-
Deferasirox and Fe-[Deferasirox]₂ standards
-
Internal standard
-
-
Protocol:
-
Sample Preparation: Precipitate proteins from plasma samples using a suitable solvent (e.g., acetonitrile or methanol). Centrifuge to remove the precipitated proteins and collect the supernatant.
-
Chromatographic Separation: Inject the supernatant onto the C18 column. Elute the analytes using a specific mobile phase gradient.
-
Detection: Monitor the eluate using a UV detector at a wavelength where both deferasirox and its iron complex absorb (e.g., around 295 nm) or using an MS detector for higher sensitivity and specificity.
-
Quantification: Generate a calibration curve using the standards of deferasirox and its iron complex. Quantify the concentrations in the plasma samples by comparing their peak areas to the calibration curve, normalized to the internal standard.
-
Caption: Workflow for HPLC quantification of deferasirox and its iron complex.
Calcein-AM Assay for Intracellular Iron Chelation
This fluorescence-based assay is used to assess the ability of deferasirox to chelate the labile iron pool (LIP) within living cells.
-
Materials:
-
Cell line of interest (e.g., hepatocytes, cardiomyocytes)
-
Cell culture medium and reagents
-
Calcein-AM (acetoxymethyl ester)
-
Deferasirox solution
-
Fluorescence microscope or plate reader
-
-
Protocol:
-
Cell Culture: Culture the cells to the desired confluency.
-
Calcein-AM Loading: Incubate the cells with Calcein-AM. The non-fluorescent Calcein-AM is cell-permeant and is hydrolyzed by intracellular esterases to the fluorescent and membrane-impermeant calcein.
-
Fluorescence Quenching: The fluorescence of intracellular calcein is quenched by the labile iron pool.
-
Deferasirox Treatment: Add deferasirox to the cells.
-
Fluorescence De-quenching: As deferasirox chelates the intracellular iron, it removes it from calcein, leading to a recovery of fluorescence (de-quenching).
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence microscope or plate reader. The rate and extent of fluorescence recovery are indicative of the efficacy of intracellular iron chelation by deferasirox.
-
Caption: Workflow for the Calcein-AM assay to assess intracellular iron chelation.
Western Blot Analysis of Iron-Regulating Proteins
This technique is used to measure the changes in the expression levels of key proteins involved in iron metabolism, such as TfR1 and ferroportin, in response to deferasirox treatment.
-
Materials:
-
Cell line of interest
-
Deferasirox solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against TfR1, ferroportin, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with deferasirox for the desired time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block non-specific binding sites on the membrane.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
-
Caption: General workflow for Western blot analysis of iron-regulating proteins.
Conclusion
Deferasirox's mechanism of action as a tridentate iron chelator is a well-defined process involving the formation of a stable 2:1 complex with ferric iron. Its oral bioavailability, once-daily dosing, and efficient fecal excretion of chelated iron have established it as a cornerstone in the management of chronic iron overload. The ability of deferasirox to access and mobilize intracellular iron, thereby influencing the expression of key iron-regulating proteins, underscores its profound impact on cellular and systemic iron homeostasis. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of deferasirox and novel iron chelators. A thorough understanding of these mechanisms and methodologies is paramount for the development of improved therapeutic strategies for patients with iron overload disorders.
References
- 1. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 2. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bio-rad.com [bio-rad.com]
- 5. A theoretical study on the electronic structures and equilibrium constants evaluation of Deferasirox iron complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. acgpubs.org [acgpubs.org]
- 13. Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - IN [thermofisher.com]
- 15. Tailoring iron chelation by iron intake and serum ferritin: the prospective EPIC study of deferasirox in 1744 patients with transfusion-dependent anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Update on the use of deferasirox in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase II clinical evaluation of deferasirox, a once-daily oral chelating agent, in pediatric patients with beta-thalassemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of deferasirox, an oral iron chelator, in heavily iron-overloaded patients with beta-thalassaemia: the ESCALATOR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Deferasirox and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deferasirox (B549329) is a cornerstone in the management of chronic iron overload, a condition often resulting from frequent blood transfusions in patients with diseases such as β-thalassemia and sickle cell disease.[1] As an orally active and selective iron (Fe³⁺) chelator, its synthesis and characterization are of paramount importance for ensuring therapeutic efficacy and safety.[2][3] This technical guide provides a comprehensive overview of the synthesis of Deferasirox, detailing the prevalent synthetic pathways and experimental protocols. Furthermore, it delves into the rigorous characterization of the active pharmaceutical ingredient (API) and its related substances using a suite of analytical techniques. The guide also explores the synthesis and potential therapeutic applications of novel Deferasirox derivatives, offering insights for further drug development.
Synthesis of Deferasirox
The most widely employed synthetic route for Deferasirox is a two-step process involving the formation of a key benzoxazinone (B8607429) intermediate followed by its reaction with 4-hydrazinobenzoic acid.[1][4]
Synthetic Pathway Overview
The synthesis commences with the reaction of salicyloyl chloride with salicylamide (B354443) to form the intermediate, 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one.[1] This intermediate is then condensed with 4-hydrazinobenzoic acid to yield the final product, Deferasirox.[4][5]
Experimental Protocols
Step 1: Synthesis of 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one
-
Method A: To salicyloyl chloride in toluene (B28343) (1 L), add salicylamide (119 g) and tetrabutylammonium (B224687) bromide (1 g).[1] Heat the mixture to approximately 110°C for about 4 hours.[1] Cool the reaction mass to below 40°C.[1] Add isopropanol (B130326) (500 ml) and stir for about 30 minutes to precipitate the solid.[1] Isolate the solid by filtration.[1]
-
Method B: Salicyloyl chloride can be generated in situ from salicylic (B10762653) acid and a chlorinating agent like thionyl chloride.[1][4] This is then reacted with salicylamide at elevated temperatures to yield the benzoxazinone intermediate.[1]
Step 2: Synthesis of Deferasirox
-
To a mixture of 2-(2-hydroxyphenyl)benz[e][1][4]oxazin-4-one (100g, 0.418 mol) in ethanol (B145695) (1.5 L) at 25-30°C, add 4-hydrazinobenzoic acid (70g, 0.460 mol).[1] Heat the reaction mixture to 80-85°C and stir for 1 hour.[1] Monitor the reaction completion by HPLC.[1] Upon completion, cool the reaction mixture to 25-30°C to allow for precipitation.[1] The product is then filtered and washed.[6]
Quantitative Data for Deferasirox Synthesis
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Salicyloyl chloride, Salicylamide | Toluene | 110 | 4 | Not specified | [1] |
| 1 | Salicylic acid, Thionyl chloride, Salicylamide | Not specified | 170 | Not specified | Not specified | [6] |
| 2 | 2-(2-hydroxyphenyl)benz[e][1][4]oxazin-4-one, 4-hydrazinobenzoic acid | Ethanol | 80-85 | 1 | Not specified | [1] |
| 2 | 2-(2-hydroxyphenyl)benz[e][1][4]oxazin-4-one, 4-hydrazinobenzoic acid | Water | 90 | 2 | Not specified | [7] |
| 2 | 2-(2-hydroxyphenyl)benz[e]oxazin-4-one sodium salt, 4-hydrazinobenzoic acid | Isopropanol | Reflux | 2 | Not specified | [7] |
Characterization of Deferasirox
The identity, purity, and quality of synthesized Deferasirox are confirmed through a variety of analytical methods.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment and quantification of related substances.[2][8] Reverse-phase HPLC with a C18 column is commonly used.[8]
-
UV-Visible Spectroscopy: Used for the estimation of Deferasirox in bulk and pharmaceutical formulations. The λmax is typically observed around 319 nm in 0.1M sodium hydroxide.[8]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. A characteristic absorption band for the OH group is observed around 3000±100 cm⁻¹.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.[10][11]
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule.[10]
Experimental Protocols for Characterization
HPLC Method for Purity and Assay:
-
Column: C18 (150 mm × 4.6 mm i.d., 5µm).[8]
-
Mobile Phase: Acetonitrile: Water (pH 3.5 adjusted with orthophosphoric acid) (70:30 v/v).[8]
-
Flow Rate: 1.0 ml/min.[8]
-
Detection: UV at 248 nm.[8]
-
Sample Preparation: Dissolve an accurately weighed amount of Deferasirox in 0.1M sodium hydroxide. For tablet analysis, crush tablets, dissolve the powder in methanol, sonicate, centrifuge, and filter.[8]
UV Spectroscopy Method:
-
Solvent: 0.1M sodium hydroxide.[8]
-
Wavelength: 319 nm.[8]
-
Procedure: Prepare a standard stock solution of Deferasirox in 0.1M sodium hydroxide. Further dilute to a suitable concentration and measure the absorbance at 319 nm.[8]
Quantitative Characterization Data
| Property | Value | Reference |
| Chemical Formula | C₂₁H₁₅N₃O₄ | [4] |
| Molar Mass | 373.368 g·mol⁻¹ | [4] |
| Melting Point | 264-265 °C | [12] |
| pKa values | pKa₁ 4.57, pKa₂ 8.71, pKa₃ 10.56 | [12] |
| UV λmax | 319 nm (in 0.1M NaOH) | [8] |
| HPLC Retention Time | ~5 minutes | [8] |
Deferasirox Derivatives
Research into Deferasirox derivatives aims to enhance its therapeutic properties, such as anticancer activity, or to develop novel applications.[13][14]
Synthesis of Amino Acid Derivatives
Novel amino acid derivatives of Deferasirox have been synthesized by treating Deferasirox with dicyclohexylcarbodiimide (B1669883) (DCC) and a glycine (B1666218) or phenylalanine methyl ester.[13] These derivatives have been investigated for their potential as anticancer agents.[13]
Characterization and Biological Activity
The synthesized derivatives are characterized using elemental analysis, FT-IR, NMR, and mass spectrometry.[13] In vitro studies have shown that these novel amino acid derivatives can be potent anticancer agents, inducing apoptosis in cancer cell lines.[13]
Mechanism of Action and Signaling Pathways
Deferasirox primarily exerts its therapeutic effect through the chelation of iron.[3] Two molecules of Deferasirox bind to one atom of iron, which is then eliminated from the body, primarily through fecal excretion.[3][4]
Beyond iron chelation, Deferasirox has been shown to influence cellular signaling pathways. In myeloid leukemia cells, Deferasirox can repress signaling through the mTOR pathway by enhancing the expression of REDD1 (Regulated in Development and DNA Damage Response 1).[15] This leads to the upregulation of TSC2 (Tuberin), which in turn inhibits the mTOR complex, resulting in downstream effects on protein synthesis and cell proliferation.[15]
Conclusion
The synthesis of Deferasirox is a well-established process, yet optimization of reaction conditions to improve yield, purity, and safety remains a key focus for industrial-scale production.[1] The comprehensive characterization of Deferasirox and its impurities is mandated by regulatory bodies to ensure the quality and safety of the drug product.[2] The exploration of Deferasirox derivatives opens new avenues for therapeutic interventions, particularly in the field of oncology.[13] A thorough understanding of its synthesis, characterization, and biological mechanisms is crucial for researchers and professionals in the pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Deferasirox - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Process For Preparation Of Pure Deferasirox [quickcompany.in]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Deferasirox: A comprehensive drug profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deferasirox [drugfuture.com]
- 13. Synthesis, characterization and in vitro anticancer evaluations of two novel derivatives of deferasirox iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
Deferasirox: A Deep Dive into its High Affinity and Selective Binding of Ferric Iron (Fe3+)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Deferasirox (B549329), focusing on its high binding affinity and remarkable selectivity for ferric iron (Fe3+). This document delves into the quantitative aspects of its metal chelation, details the experimental methodologies used to determine these properties, and visualizes the key signaling pathways influenced by its iron-scavenging activity.
Core Principles of Deferasirox-Iron Chelation
Deferasirox is an orally active iron chelator that has become a cornerstone in the management of chronic iron overload, a condition often resulting from frequent blood transfusions. Its therapeutic efficacy is fundamentally rooted in its specific and potent interaction with Fe3+.
Chemical Structure and Coordination: Deferasirox, chemically known as 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, acts as a tridentate ligand. This means it uses three donor atoms—specifically, the oxygen atoms of the two hydroxyl groups and a nitrogen atom from the triazole ring—to coordinate with a metal ion. This structure is pivotal to its high affinity for Fe3+. Two molecules of Deferasirox wrap around a single ferric iron ion in a 2:1 ratio, forming a stable, neutral complex that is subsequently eliminated from the body, primarily through biliary excretion.[1][2]
Quantitative Analysis of Binding Affinity and Selectivity
The effectiveness of a chelating agent is defined by its binding affinity (stability constant) for the target metal ion and its selectivity over other biologically essential metals. Deferasirox excels in both these aspects.
Fe3+ Binding Affinity: Deferasirox exhibits an exceptionally high binding affinity for Fe3+. The overall stability constant (log β) for the 2:1 Deferasirox-Fe3+ complex has been reported to be approximately 36.9 . This high value indicates the formation of a very stable complex, which is crucial for efficiently sequestering excess iron from the body.
Selectivity Profile: A critical feature of Deferasirox is its pronounced selectivity for Fe3+ over other divalent metal ions that are vital for physiological functions. This minimizes the risk of depleting the body of essential metals like copper (Cu2+) and zinc (Zn2+). While Deferasirox can form complexes with other metal ions, its affinity for them is significantly lower than for Fe3+.
The following table summarizes the stability constants (log K) of Deferasirox with various metal ions, highlighting its strong preference for Fe3+.
| Metal Ion | Stoichiometry (Deferasirox:Ion) | Stability Constant (log K or log β) | Reference(s) |
| Fe3+ | 2:1 | log β₂ ≈ 36.9 | [3] |
| Cu2+ | 1:1 | log K₁ ≈ 16.65 | [3] |
| Zn2+ | 1:1 | Lower than Fe3+ and Cu2+ | [4][5] |
| Al3+ | 1:1 & 1:2 | Lower than Fe3+ | [4] |
Note: The stability constants can vary slightly depending on the experimental conditions (e.g., pH, ionic strength, temperature).
Experimental Protocols for Determining Binding Affinity and Stoichiometry
The quantitative data presented above are determined through various established experimental techniques. Below are detailed methodologies for two common approaches.
UV-Visible Spectrophotometry and Job's Method of Continuous Variation
This method is employed to determine the stoichiometry of the Deferasirox-Fe3+ complex and to calculate its binding affinity.
Principle: The formation of the Deferasirox-Fe3+ complex results in a significant change in the UV-Visible absorption spectrum. By systematically varying the molar ratio of Deferasirox and Fe3+ while keeping the total molar concentration constant (Job's method), the stoichiometry that results in the maximum absorbance can be identified.
Experimental Workflow:
Caption: Workflow for determining Deferasirox-Fe3+ binding stoichiometry and affinity using UV-Vis spectrophotometry and Job's Method.
Potentiometric Titration
This technique is a highly accurate method for determining the stability constants of metal-ligand complexes.
Principle: A solution of Deferasirox is titrated with a standardized solution of a strong base in the absence and presence of a known concentration of Fe3+. The changes in pH (or potential) upon addition of the titrant are monitored. The resulting titration curves for the ligand alone and the ligand with the metal ion will differ, and this difference is used to calculate the stability constant of the complex.
Experimental Workflow:
Caption: Workflow for determining the stability constant of the Deferasirox-Fe3+ complex using potentiometric titration.
Cellular Mechanism and Signaling Pathway
Beyond simple chelation, Deferasirox exerts antiproliferative effects in certain cell types by modulating intracellular signaling pathways. One key pathway affected by Deferasirox-induced iron depletion is the mTOR (mammalian target of rapamycin) signaling cascade.
Mechanism: Deferasirox treatment leads to an upregulation of the protein REDD1 (Regulated in development and DNA damage response 1). REDD1, in turn, acts as an inhibitor of the mTOR pathway. It functions upstream of the Tuberous Sclerosis Complex (TSC1/2), leading to the repression of mTORC1 activity. This inhibition of mTOR signaling can contribute to the antiproliferative effects observed with Deferasirox treatment.[2][6]
The following diagram illustrates the simplified signaling pathway:
Caption: Deferasirox-induced upregulation of REDD1 leads to the inhibition of the mTORC1 signaling pathway.
Conclusion
Deferasirox's high binding affinity and selectivity for Fe3+ are central to its therapeutic success as an iron chelator. These properties, quantifiable through well-established experimental protocols such as UV-Visible spectrophotometry and potentiometric titration, ensure efficient iron removal with minimal disruption to the homeostasis of other essential metals. Furthermore, its influence on cellular signaling pathways like mTOR underscores its broader biological effects. This in-depth understanding of Deferasirox's core mechanisms is vital for ongoing research, drug development, and the optimization of chelation therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Deferasirox for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential physicochemical properties of Deferasirox, a critical iron-chelating agent, to facilitate its effective use in in vitro research. Understanding these characteristics is paramount for designing robust experiments, ensuring data reproducibility, and accurately interpreting results in cell-based assays and other preclinical models.
Core Physicochemical Characteristics
Deferasirox is an orally active, tridentate iron chelator that binds to iron in a 2:1 ratio.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[2][3] This low aqueous solubility presents a primary challenge for in vitro studies, necessitating careful consideration of solvent selection and stock solution preparation.
Quantitative Physicochemical Data
The following table summarizes key quantitative data for Deferasirox, crucial for experimental design.
| Property | Value | Conditions / Notes | Source(s) |
| Molecular Weight | 373.36 g/mol | [4] | |
| Melting Point | 264-265 °C | [4] | |
| pKa | pKa1: 4.57pKa2: 8.71pKa3: 10.56 | [4][5] | |
| Aqueous Solubility | 0.4 mg/mL | at 25°C, pH 7.4 | [4][6] |
| 0.04 mg/mL | at 37°C, pH 6.8 | [2] | |
| Organic Solvent Solubility | ~30 mg/mL | Dimethylformamide (DMF) | [1] |
| ~20 mg/mL | Dimethyl sulfoxide (B87167) (DMSO) | [1] | |
| ~2 mg/mL | Ethanol | [1] | |
| Partition Coefficient | 6.3 (log P) | Octanol/water at pH 7.4 | [4] |
| UV Maximum Absorption | 284 nm | In H₂O/DMSO, pH < 2 | [4] |
Experimental Protocols for In Vitro Studies
Accurate and reproducible in vitro data relies on standardized experimental protocols. The following sections detail methodologies for preparing Deferasirox solutions and conducting common cell-based assays.
Preparation of Stock Solutions
Due to its poor aqueous solubility, a two-step process is required to prepare Deferasirox for use in cell culture media.
-
Primary Stock Solution (in Organic Solvent):
-
Weigh the desired amount of Deferasirox crystalline solid.
-
Dissolve in an appropriate organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mg/mL).[1][5] Solutions in DMSO can be stored at -20°C for up to one month.[5]
-
Purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[1]
-
-
Working Solution (in Aqueous Buffer/Media):
-
For maximum solubility in aqueous buffers, first dissolve Deferasirox in DMF.[1]
-
Dilute the primary stock solution with the desired aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium.[1] A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1]
-
It is recommended not to store the final aqueous solution for more than one day to ensure stability.[1]
-
The workflow for preparing Deferasirox solutions for in vitro experiments is visualized below.
References
Deferasirox as a Tool for Studying Iron Metabolism in Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Iron is an essential element for numerous cellular processes, and its homeostasis is tightly regulated. Dysregulation of iron metabolism is implicated in a variety of pathological conditions. Deferasirox (B549329) (DFX), a clinically approved oral iron chelator, serves as a powerful research tool for investigating cellular iron metabolism. By potently and specifically chelating the intracellular labile iron pool (LIP), Deferasirox effectively simulates a state of iron deficiency, allowing for the detailed study of the cellular response mechanisms. This technical guide provides an in-depth overview of Deferasirox's mechanism of action, its effects on the iron-regulatory protein/iron-responsive element (IRP/IRE) system, and detailed protocols for its application in cell-based assays.
Mechanism of Action: Targeting the Labile Iron Pool
Deferasirox is an orally active, tridentate chelating agent that binds to ferric iron (Fe3+) with high affinity and specificity in a 2:1 ratio.[1][2] Its lipophilic nature allows it to permeate cell membranes and access the cytosolic labile iron pool (LIP).[3] The LIP is a transient, redox-active pool of weakly bound iron that serves as a cellular crossroads for iron trafficking and is a sensitive indicator of the cell's iron status.[4] By sequestering iron from this pool, Deferasirox effectively depletes the available intracellular iron, triggering a cascade of regulatory events that mimic iron starvation.[5][6] The resulting Deferasirox-iron complex is stable and can be excreted from the cell.[2]
The IRP/IRE Regulatory Response to Deferasirox
The primary mechanism by which mammalian cells regulate iron homeostasis is the Iron-Regulatory Protein (IRP) and Iron-Responsive Element (IRE) system.[7] Deferasirox-induced depletion of the LIP activates IRP1 and IRP2.[8] In this iron-deficient state, these IRPs bind with high affinity to IREs, which are conserved stem-loop structures in the untranslated regions (UTRs) of mRNAs that encode key proteins in iron metabolism.[7][9]
The location of the IRE determines the regulatory outcome:
-
Ferritin (Storage): The mRNAs for both ferritin heavy (Fth1) and light (Ftl) chains contain a single IRE in their 5' UTR. When an IRP binds to this site, it sterically hinders the assembly of the ribosomal translation machinery, thereby blocking ferritin protein synthesis.[7] This response is logical, as an iron-starved cell needs to inhibit the storage of iron.
-
Transferrin Receptor 1 (Uptake): The mRNA for Transferrin Receptor 1 (TfR1) contains five IREs in its 3' UTR. IRP binding to these elements protects the mRNA transcript from endonucleolytic degradation, thus stabilizing it and increasing its half-life.[7] This leads to the synthesis of more TfR1 protein to enhance iron uptake from the extracellular environment.
Therefore, treating cells with Deferasirox is expected to cause a decrease in ferritin protein levels and an increase in TfR1 protein levels, providing a robust and measurable experimental outcome.[6]
Quantitative Effects of Deferasirox on Cellular Iron Markers
The effects of Deferasirox on key markers of iron metabolism have been quantified in numerous studies, both in clinical settings and in vitro cell models. These data are crucial for designing experiments and interpreting results.
Table 1: Effect of Deferasirox on Ferritin Levels
| System/Model | Deferasirox Dose/Concentration | Duration | Baseline Ferritin (ng/mL) | Post-Treatment Ferritin (ng/mL) | Percent Change | Citation(s) |
| β-thalassemia Patients | 20 mg/kg/day | 1 year | ~3356 (median) | ~3015 (median) | -10% | [10] |
| β-thalassemia Patients | 30-40 mg/kg/day | 1 year | ~3356 (median) | Significant Reduction | Not specified | [10] |
| HbS/β-thalassemia Patients | Not specified | 12 months | 1989 ± 923 (mean) | 1008 ± 776 (mean) | -49% | [11] |
| Thalassemia Patients | 25-35 mg/kg/d | Not specified | 3604.5 (median) | 2036.5 (median) | -43.5% | [12] |
| Polytransfused Patients | Not specified | 6 months | 1788 (median) | 1100 (median) | -38.5% | [13] |
| Hemochromatosis Patients | 10 mg/kg/day | 48 weeks | Not specified | Not specified | -74.8% (median) | [14] |
| Hemochromatosis Patients | 15 mg/kg/day | 48 weeks | Not specified | Not specified | -74.1% (median) | [14] |
Table 2: Effect of Deferasirox on Other Iron Metabolism Markers
| System/Model | Deferasirox Concentration | Duration | Marker | Result | Citation(s) |
| Differentiated HepaRG Cells | Not specified | Not specified | Soluble Transferrin Receptor | Increased expression | [6] |
| Differentiated HepaRG Cells | Not specified | Not specified | Labile Iron Pool (LIP) | Reduced concentration | [6] |
| Differentiated HepaRG Cells | Not specified | Not specified | 55Fe(III) Uptake | Inhibited | [6] |
| Rat Model (Splenic Iron Overload) | 0.189 mg/g body weight | 14 days | Fth1 (Ferritin) mRNA | Reduced expression | [15] |
| β-thalassemia Patients | ≥20 mg/kg/day | 4 weeks | Labile Plasma Iron (LPI) | Reduced to normal range | [16] |
Key Experimental Protocols
Deferasirox can be used in a variety of standard cell biology assays to probe iron metabolism.
References
- 1. Deferasirox: Package Insert / Prescribing Information / MOA [drugs.com]
- 2. What is Deferasirox used for? [synapse.patsnap.com]
- 3. Exjade® (deferasirox, ICL670) in the treatment of chronic iron overload associated with blood transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry measurement of the labile iron pool in human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of deferasirox and deferiprone on cellular iron load in the human hepatoma cell line HepaRG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron metabolism and the IRE/IRP regulatory system: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron regulatory protein (IRP)-iron responsive element (IRE) signaling pathway in human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The IRP/IRE system in vivo: insights from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deferasirox: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deferasirox effectively decreases iron burden in patients with double heterozygous HbS/β-thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ferritin level changes and erythroid improvement in a group of adult polytransfused patients treated with Deferasirox - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phase 1/2, Dose-Escalation Trial of Deferasirox for the Treatment of Iron Overload in HFE-Related Hereditary Hemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. etflin.com [etflin.com]
- 16. Reduction in labile plasma iron during treatment with deferasirox, a once-daily oral iron chelator, in heavily iron-overloaded patients with β-thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
Deferasirox: Unveiling Its Therapeutic Potential Beyond Iron Overload
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Deferasirox (B549329), an orally active iron chelator, has been a cornerstone in the management of chronic iron overload. However, a growing body of preclinical and clinical evidence has illuminated its multifaceted therapeutic activities extending beyond its primary indication. This technical guide delves into the expanding role of Deferasirox in non-iron overload diseases, with a particular focus on its applications in oncology, neurodegenerative disorders, and inflammatory conditions. This document provides a comprehensive overview of its mechanisms of action, detailed experimental protocols, and quantitative data to support further research and drug development endeavors in these novel therapeutic areas.
Mechanisms of Action in Non-Iron Overload Diseases
The therapeutic effects of Deferasirox in diseases not primarily driven by systemic iron overload are attributed to its ability to modulate various cellular signaling pathways, many of which are iron-dependent but also have broader implications in disease pathogenesis.
Anti-Cancer Effects
Deferasirox exerts its anti-neoplastic properties through several mechanisms:
-
Induction of Apoptosis: Deferasirox has been shown to induce programmed cell death in various cancer cell lines. This is often mediated through the activation of caspase-3 and caspase-9, key executioners of the apoptotic cascade.[1][2]
-
Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently in the G1 phase.[3]
-
Inhibition of Key Signaling Pathways: Deferasirox has been demonstrated to inhibit critical signaling pathways that drive cancer progression, including the NF-κB and mTOR pathways.[4][5][6][7][8]
-
Modulation of Metastasis-Related Proteins: It can influence the expression of proteins involved in tumor metastasis.[3]
Neuroprotective Effects
In the context of neurodegenerative diseases like Alzheimer's, the role of Deferasirox is being explored for its potential to:
-
Reduce Tau Hyperphosphorylation: Studies in animal models suggest that Deferasirox may decrease the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[9][10] The proposed mechanisms include the chelation of iron that can promote tau aggregation or a direct interaction with the tau protein itself.[9][10]
-
Mitigate Oxidative Stress: By chelating excess iron in the brain, Deferasirox can potentially reduce the generation of harmful reactive oxygen species (ROS), a key contributor to neuronal damage.
Anti-inflammatory and Immunomodulatory Effects
Deferasirox has demonstrated anti-inflammatory properties, which may be beneficial in a range of inflammatory and autoimmune diseases. Its ability to inhibit the NF-κB signaling pathway is a key mechanism underlying these effects.[4][7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of Deferasirox in non-iron overload disease models.
Table 1: In Vitro Anti-Cancer Activity of Deferasirox
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |
| DMS-53 | Lung Carcinoma | Proliferation Assay | Not Specified | Not Specified | Similar activity to Desferrioxamine | [4] |
| SK-N-MC | Neuroepithelioma | Proliferation Assay | Not Specified | Not Specified | Similar activity to Desferrioxamine | [4] |
| Sup-B15, Molt-4 | Acute Lymphoblastic Leukemia | Cell Viability (XTT) | 100 | 24 | Significant decrease in cell viability | [1] |
| BxPC-3 | Pancreatic Cancer | Cell Proliferation | 20 | 72 | Significant inhibition of proliferation | [3] |
| BxPC-3 | Pancreatic Cancer | Apoptosis (Caspase 3/7 activity) | 20 (in combination with 20 nM Gemcitabine) | 72 | Significantly higher than Gemcitabine (B846) alone | [3] |
| MCF-7 | Breast Cancer | Cytotoxicity (MTT) | 50-500 µg/mL | Not Specified | Dose-dependent decrease in cell viability | [11] |
| NCI H28:N78, Ramos, Jiyoye | Malignant Lymphoma | Cytotoxicity (MTT) | 20, 50, 100 | 24, 48, 72 | Dose-dependent cytotoxic effects | [2] |
| L1210, A20 | Murine Lymphoid Leukemia | Cell Viability (MTS) | 12.5, 25, 50 | 24, 48 | Concentration- and time-dependent decrease | [12][13] |
| L1210, A20 | Murine Lymphoid Leukemia | Apoptosis (FACS) | 12.5, 25, 50 | 24, 48 | Concentration- and time-dependent increase | [12][13] |
Table 2: In Vivo Anti-Cancer Activity of Deferasirox
| Animal Model | Cancer Type | Treatment Protocol | Outcome | Reference |
| Nude mice with DMS-53 xenografts | Lung Carcinoma | Oral gavage | Potently inhibited tumor growth | [4] |
| Nude mice with BxPC-3 xenografts | Pancreatic Cancer | Not Specified (in combination with Gemcitabine) | Suppressed tumor growth (average volume 234 mm³) compared to control (697 mm³) and Gemcitabine alone (372 mm³) | [3] |
Table 3: In Vivo Neuroprotective Effects of Deferasirox
| Animal Model | Disease Model | Treatment Protocol | Outcome | Reference |
| Tg2576, JNPL3, and APP/Tau mice | Alzheimer's Disease and Tauopathy | 1.6 mg thrice weekly from age 8 to 14 months | Tended to decrease hyperphosphorylated tau; no significant effect on memory or motor function | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Deferasirox's role in non-iron overload diseases.
Cell Viability and Proliferation Assays
-
MTT/MTS/XTT Assays:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of Deferasirox (e.g., 10, 20, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT, solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining:
-
Cell Treatment: Treat cells with Deferasirox at desired concentrations and time points.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Incubate in the dark for 15 minutes and analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.[1]
-
-
Caspase Activity Assay:
-
Cell Lysis: Treat cells with Deferasirox, lyse the cells, and collect the supernatant.
-
Substrate Incubation: Add a luminogenic or colorimetric substrate for caspase-3/7 or caspase-9 to the cell lysate.
-
Measurement: Incubate at room temperature and measure the luminescence or absorbance to quantify caspase activity.[2][3]
-
Western Blotting for Signaling Pathway Analysis (mTOR and NF-κB)
-
Protein Extraction: Treat cells with Deferasirox, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against proteins of interest (e.g., phosphorylated and total mTOR, p65, IκBα) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5][6][14]
Animal Xenograft Studies for Anti-Cancer Efficacy
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Treatment Initiation: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Deferasirox Administration: Administer Deferasirox orally (e.g., by gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be further processed for histological or molecular analysis.[3]
Neuroprotection Studies in Animal Models of Alzheimer's Disease
-
Animal Models: Utilize transgenic mouse models that recapitulate aspects of Alzheimer's disease pathology, such as Tg2576 (overexpressing mutant human APP) and JNPL3 (overexpressing mutant human tau).[9][10]
-
Treatment Regimen: Administer Deferasirox to the animals over a long-term period (e.g., several months) starting at a specific age.[9][10]
-
Behavioral Testing: Assess cognitive and motor functions using standardized tests like contextual fear conditioning and rotarod tests at baseline and at the end of the treatment period.[9][10]
-
Histopathological and Biochemical Analysis: At the end of the study, sacrifice the animals and collect brain tissue. Perform immunohistochemistry to detect hyperphosphorylated tau (e.g., using AT8 antibody) and immunoblotting to quantify protein levels.[9][10]
Signaling Pathway and Experimental Workflow Visualizations
Deferasirox-Mediated Inhibition of the NF-κB Signaling Pathway
Caption: Deferasirox inhibits the NF-κB pathway, preventing pro-inflammatory gene transcription.
Deferasirox-Mediated Inhibition of the mTOR Signaling Pathway
Caption: Deferasirox inhibits mTORC1 signaling, leading to reduced protein synthesis and cell growth.
Experimental Workflow for In Vitro Anti-Cancer Screening of Deferasirox
Caption: A streamlined workflow for evaluating the in vitro anti-cancer effects of Deferasirox.
Conclusion and Future Directions
The evidence presented in this technical guide strongly suggests that Deferasirox possesses significant therapeutic potential beyond its established role in managing iron overload. Its ability to modulate fundamental cellular processes such as apoptosis, cell cycle progression, and key signaling pathways like NF-κB and mTOR positions it as a promising candidate for drug repurposing in oncology, neurodegenerative diseases, and inflammatory disorders.
For researchers and drug development professionals, the detailed experimental protocols and compiled quantitative data offer a solid foundation for designing further preclinical and clinical investigations. Future studies should focus on:
-
Elucidating the precise molecular targets of Deferasirox that are independent of its iron-chelating activity.
-
Optimizing dosing and treatment schedules for these novel indications.
-
Conducting well-designed clinical trials to validate the preclinical findings in human patients.
The continued exploration of Deferasirox's pleiotropic effects holds the promise of unlocking new therapeutic strategies for a range of challenging diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Deferasirox, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deferasirox is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron chelator deferasirox inhibits NF-κB activity in hepatoma cells and changes sorafenib-induced programmed cell deaths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deferasirox is a powerful NF-kappaB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The oral iron chelator deferasirox inhibits NF-κB mediated gene expression without impacting on proximal activation: implications for myelodysplasia and aplastic anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Deferasirox in Alzheimer’s Disease and Tauopathy Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Deferasirox in Alzheimer's Disease and Tauopathy Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.isciii.es [scielo.isciii.es]
- 12. Anti-leukemic properties of deferasirox via apoptosis in murine leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-leukemic properties of deferasirox via apoptosis in murine leukemia cell lines [bloodresearch.or.kr]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Deferasirox's Effect on Cellular Iron Pools and Labile Iron: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which deferasirox (B549329), an oral iron chelator, modulates cellular iron homeostasis. Particular focus is given to its effects on distinct iron pools, including the highly reactive labile iron pool (LIP). This document summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development in the field of iron chelation therapy.
Core Mechanism of Action
Deferasirox is a tridentate ligand that binds iron with high affinity in a 2:1 ratio, forming a stable complex that is subsequently excreted, primarily through the feces.[1] Its primary therapeutic action is the chelation of excess iron, particularly non-transferrin-bound iron (NTBI), a toxic form of iron that appears in the plasma when the iron-binding capacity of transferrin is saturated.[2] By scavenging NTBI, deferasirox reduces the amount of iron available to enter cells and contribute to the labile iron pool (LIP). The LIP is a pool of weakly bound, redox-active iron that can catalyze the formation of reactive oxygen species (ROS), leading to cellular damage.
Quantitative Effects of Deferasirox on Systemic and Hepatic Iron Pools
Clinical studies have extensively documented the efficacy of deferasirox in reducing systemic and hepatic iron overload. The following tables summarize the quantitative impact of deferasirox on key biomarkers of iron status.
Table 1: Effect of Deferasirox on Labile Plasma Iron (LPI)
| Study/Patient Population | Deferasirox Dose | Baseline LPI (μmol/L) | Post-Treatment LPI (μmol/L) | Duration of Treatment | Reference(s) |
| β-thalassemia (heavily iron-overloaded) | ≥20 mg/kg/day | 0.98 ± 0.82 | 0.12 ± 0.16 (2 hours post-dose) | 1 year | [2][3] |
| β-thalassemia (cardiac responders) | 30-40 mg/kg/day | 0.39 ± 0.70 | 0.04 ± 0.12 | 6 months | [4] |
| β-thalassemia (cardiac non-responders) | 30-40 mg/kg/day | Elevated in 50% of patients | Elevated in 50% of patients | 6 months | [4] |
| Transfusion-dependent anemias (EPIC trial) | 10-40 mg/kg/day | Elevated | Normalized | 1 year | [1] |
| Aplastic Anemia, MDS, or AML | Not specified | 0.24 | 0.03 | 1 year | [5] |
| Iron overload (conditioning chemotherapy for HSCT) | 14 mg/kg/day | Elevated in some patients | Suppressed in 76% of patients | Until day 3 post-transplant | [6] |
Table 2: Effect of Deferasirox on Liver Iron Concentration (LIC)
| Study/Patient Population | Deferasirox Dose | Baseline LIC (mg Fe/g dw) | Change in LIC (mg Fe/g dw) | Duration of Treatment | Reference(s) |
| β-thalassemia (ESCALATOR study) | Mean dose: 25.7 ± 4.2 mg/kg/day | 21.1 ± 8.2 | -7.0 (mean decrease) | 2 years | [7] |
| β-thalassemia (EPIC MRI substudy, high iron cohort) | Mean dose: 27.1 mg/kg/day | 25.0 ± 10.6 | -6.1 ± 9.1 | 1 year | [8] |
| β-thalassemia (EPIC MRI substudy, low iron cohort) | Mean dose: 20.7 mg/kg/day | <7 | -0.02 ± 2.4 (maintained) | 1 year | [8] |
| MDS, Aplastic Anemia, other rare anemias | 10-40 mg/kg/day | 24.5 | -10.9 (mean absolute change) | 1 year | [9][10] |
| β-thalassemia (heavily iron-overloaded) | ≥20 mg/kg/day | 28.6 ± 10.3 | -6.8 ± 6.2 | 1 year | [2] |
Table 3: Effect of Deferasirox on Serum Ferritin
| Study/Patient Population | Deferasirox Dose | Baseline Serum Ferritin (ng/mL) | Change in Serum Ferritin (ng/mL) | Duration of Treatment | Reference(s) |
| Transfusion-dependent anemias (EPIC study) | Mean dose: 22.2 mg/kg/day | Not specified | -264 (median decrease) | 1 year | [11] |
| MDS (EPIC study subgroup) | Mean dose: 19.2 mg/kg/day | Not specified | Significant reduction | 1 year | [11] |
| β-thalassemia (heavily iron-overloaded) | ≥20 mg/kg/day | 6334 (median) | -942 (median decrease) | 1 year | [2] |
| Thalassemia | 25-35 mg/kg/day | 3604.5 (median) | -1568 (median decrease) | 18 months | [12] |
| HFE-related Hereditary Hemochromatosis | 10 mg/kg/day | Not specified | -52.8% (median decrease) | 24 weeks | [13] |
| HFE-related Hereditary Hemochromatosis | 15 mg/kg/day | Not specified | -55.4% (median decrease) | 24 weeks | [13] |
Impact on Cellular and Mitochondrial Labile Iron Pools
Deferasirox readily permeates cell membranes to access intracellular iron pools. Its primary intracellular target is the cytosolic labile iron pool. By chelating this iron, deferasirox not only prevents ROS generation but also influences iron-dependent cellular processes. Furthermore, recent studies suggest that deferasirox can also access and chelate iron within mitochondria, organelles that are central to iron metabolism and highly susceptible to iron-induced oxidative damage.[14][15]
Table 4: Effect of Deferasirox on Cellular and Mitochondrial Labile Iron Pools
| Cellular Compartment | Method of Measurement | Effect of Deferasirox | Cell Type/Model | Reference(s) |
| Cytosolic Labile Iron Pool | Calcein-AM Fluorescence Quenching | Reduced hepatocyte concentration of the labile iron pool | HepaRG (human hepatoma cell line) | [16] |
| Cytosolic Labile Iron Pool | Calcein-AM Fluorescence Quenching | Decreased labile intracellular iron | Myocyte cultures | [15] |
| Mitochondrial Labile Iron Pool | Rhodamine B-[(1,10-phenanthrolin-5-yl)aminocarbonyl]benzyl ester (RPA) Fluorescence | Not directly quantified with deferasirox in cited studies; inferred from chelation of general mitochondrial iron. | Not specified | [8][17][18] |
| Mitochondrial Fe²⁺ | MitoFerroGreen Probe | Considerable decrease in mitochondrial Fe²⁺ levels | MCF7 and MDA-MB-231 (breast cancer cell lines) | [14] |
Note: Quantitative data for the effect of deferasirox on cytosolic and mitochondrial labile iron pools are often presented as changes in fluorescence intensity rather than absolute concentrations. The table reflects the qualitative outcomes reported in the literature.
Experimental Protocols
Measurement of Cytosolic Labile Iron Pool (LIP) using Calcein-AM
This protocol is a synthesis of methodologies described in the literature for measuring the cytosolic LIP.[1][5][13][19][20]
Principle: Calcein-AM is a non-fluorescent, membrane-permeant ester that is hydrolyzed by intracellular esterases to the fluorescent, membrane-impermeant molecule calcein (B42510). The fluorescence of calcein is quenched upon binding to labile iron. The increase in fluorescence after the addition of a strong, membrane-permeant iron chelator (like deferasirox or bipyridine) is proportional to the size of the LIP.
Materials:
-
Calcein-AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell culture medium
-
96-well black, clear-bottom microplates or coverslips for microscopy
-
Fluorescence microplate reader or fluorescence microscope with appropriate filters (Excitation: ~490 nm, Emission: ~525 nm)
-
Flow cytometer (optional)
Procedure:
-
Cell Preparation:
-
For adherent cells, seed cells in a 96-well black, clear-bottom plate or on coverslips to achieve 70-80% confluency on the day of the experiment.
-
For suspension cells, adjust the cell density to 1 x 10⁶ cells/mL.
-
-
Calcein-AM Loading:
-
Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO.
-
Dilute the Calcein-AM stock solution in HBSS or serum-free medium to a final working concentration of 0.1-1.0 µM. The optimal concentration should be determined empirically for each cell type.
-
Wash the cells once with HBSS to remove any residual serum.
-
Incubate the cells with the Calcein-AM working solution for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the Calcein-AM loading solution and wash the cells twice with HBSS to remove any extracellular probe.
-
-
Deferasirox Treatment and Measurement:
-
Add HBSS or medium containing the desired concentration of deferasirox to the cells.
-
Immediately measure the baseline fluorescence (F_initial) using a fluorescence microplate reader or microscope.
-
Continue to measure the fluorescence at regular intervals to monitor the de-quenching of calcein as deferasirox chelates the intracellular labile iron. The fluorescence will increase and plateau, indicating the complete chelation of the accessible LIP. The final fluorescence reading is F_final.
-
-
Data Analysis:
-
The change in fluorescence (ΔF = F_final - F_initial) is proportional to the labile iron pool.
-
For flow cytometry, the median fluorescence intensity (MFI) of the cell population can be measured before and after deferasirox treatment.
-
Measurement of Mitochondrial Labile Iron Pool using Rhodamine B-[(1,10-phenanthrolin-5-yl)aminocarbonyl]benzyl ester (RPA)
This protocol is based on methodologies for using RPA to measure the mitochondrial chelatable iron pool.[8][9][16][17][18]
Principle: RPA is a fluorescent probe that selectively accumulates in mitochondria due to its positive charge. The fluorescence of RPA is quenched by Fe²⁺. An increase in RPA fluorescence upon addition of a membrane-permeant iron chelator indicates the presence of a chelatable mitochondrial iron pool.
Materials:
-
Rhodamine B-[(1,10-phenanthrolin-5-yl)aminocarbonyl]benzyl ester (RPA)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Coverslips or glass-bottom dishes suitable for microscopy
-
Fluorescence microscope with appropriate filters (Excitation: ~543 nm, Emission: >585 nm)
Procedure:
-
Cell Preparation:
-
Seed cells on coverslips or glass-bottom dishes to allow for high-resolution imaging.
-
-
RPA Loading:
-
Prepare a 1-10 mM stock solution of RPA in anhydrous DMSO.
-
Dilute the RPA stock solution in HBSS to a final working concentration of 0.1-1 µM.
-
Incubate the cells with the RPA working solution for 10-20 minutes at 37°C.
-
-
Washing:
-
Wash the cells three times with dye-free HBSS.
-
-
Imaging and Chelation:
-
Mount the coverslip on the microscope stage and acquire a baseline fluorescence image of the mitochondria.
-
Add a membrane-permeant iron chelator (e.g., deferasirox, pyridoxal (B1214274) isonicotinoyl hydrazone) to the imaging medium.
-
Acquire a time-lapse series of images to monitor the increase in RPA fluorescence as the mitochondrial iron is chelated.
-
-
Quantification (Optional):
-
The concentration of mitochondrial chelatable iron can be quantified by generating an ex situ calibration curve. This involves measuring the fluorescence of known concentrations of RPA in the presence of varying concentrations of Fe²⁺ under conditions that mimic the mitochondrial environment. The fluorescence increase in the cells can then be correlated to a specific iron concentration using this calibration curve.[17]
-
Signaling Pathways and Logical Relationships
Deferasirox-mediated iron chelation initiates a cascade of cellular responses by modulating key signaling pathways.
Deferasirox and the mTOR Signaling Pathway
Deferasirox has been shown to repress the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival. This repression is mediated, at least in part, by the upregulation of Regulated in Development and DNA Damage Response 1 (REDD1).
Caption: Deferasirox inhibits mTORC1 signaling via REDD1 upregulation.
Deferasirox and the p53 Signaling Pathway
Deferasirox can also modulate the p53 signaling pathway. By reducing intracellular iron, deferasirox can lead to a decrease in the E3 ubiquitin ligase MDM2, which is a negative regulator of p53. This results in the stabilization and activation of p53 and its family members, such as p73, leading to the transcription of target genes involved in cell cycle arrest and apoptosis.[21][22]
Caption: Deferasirox stabilizes p53/p73 by reducing MDM2.
Experimental Workflow for Assessing Deferasirox Efficacy
The following diagram illustrates a typical experimental workflow for evaluating the impact of deferasirox on cellular iron pools and downstream effects.
Caption: Workflow for assessing deferasirox's cellular effects.
Conclusion
Deferasirox effectively reduces systemic and cellular iron overload by chelating labile iron in the plasma and within cells. Its ability to access and sequester iron from both the cytosolic and mitochondrial labile iron pools underlies its therapeutic efficacy in mitigating iron-induced oxidative stress and cellular dysfunction. The modulation of key signaling pathways, such as mTOR and p53, further contributes to its cellular effects. The experimental protocols and data presented in this guide provide a framework for the continued investigation and optimization of deferasirox and other iron chelation therapies.
References
- 1. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 2. Reduction in labile plasma iron during treatment with deferasirox, a once-daily oral iron chelator, in heavily iron-overloaded patients with β-thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction in labile plasma iron during treatment with deferasirox, a once-daily oral iron chelator, in heavily iron-overloaded patients with beta-thalassaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between labile plasma iron, liver iron concentration and cardiac response in a deferasirox monotherapy trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iron Chelation with Deferasirox Suppresses the Appearance of Labile Plasma Iron During Conditioning Chemotherapy Prior to Allogeneic Stem Cell Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. squarix.de [squarix.de]
- 9. researchgate.net [researchgate.net]
- 10. Deferasirox-Dependent Iron Chelation Enhances Mitochondrial Dysfunction and Restores p53 Signaling by Stabilization of p53 Family Members in Leukemic Cells [mdpi.com]
- 11. Tailoring iron chelation by iron intake and serum ferritin: the prospective EPIC study of deferasirox in 1744 patients with transfusion-dependent anemias | Haematologica [haematologica.org]
- 12. researchgate.net [researchgate.net]
- 13. Analyzing the Quenchable Iron Pool in Murine Macrophages by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Deferasirox and deferiprone remove cardiac iron in the iron-overloaded gerbil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. squarix.de [squarix.de]
- 17. Selective determination of mitochondrial chelatable iron in viable cells with a new fluorescent sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective determination of mitochondrial chelatable iron in viable cells with a new fluorescent sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. [PDF] Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it? | Semantic Scholar [semanticscholar.org]
- 21. Deferasirox-Dependent Iron Chelation Enhances Mitochondrial Dysfunction and Restores p53 Signaling by Stabilization of p53 Family Members in Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Exploring the Antioxidant Properties of Deferasirox Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferasirox (DFX), an orally active iron chelator, is primarily used in the clinical management of transfusional iron overload. The fundamental therapeutic action of Deferasirox lies in its ability to sequester excess iron, thereby preventing the generation of harmful reactive oxygen species (ROS) via the Fenton reaction. This inherent iron-chelating capability forms the basis of its significant antioxidant properties. Beyond its established role, emerging research has focused on synthesizing and evaluating Deferasirox derivatives to enhance or modify its biological activities, including its antioxidant potential. This technical guide provides an in-depth exploration of the antioxidant properties of Deferasirox and its derivatives, detailing the experimental methodologies used for their evaluation and the signaling pathways through which they exert their effects.
Core Mechanism of Antioxidant Action
The principal antioxidant mechanism of Deferasirox and its derivatives is rooted in their high affinity for ferric iron (Fe³⁺). By chelating iron, these compounds prevent it from participating in the Fenton and Haber-Weiss reactions, which are major sources of highly reactive hydroxyl radicals (•OH) in biological systems. This sequestration of catalytic iron significantly reduces oxidative stress and subsequent damage to lipids, proteins, and nucleic acids.[1][2][3][4]
Some studies also suggest that Deferasirox may have direct ROS scavenging capabilities and can modulate cellular signaling pathways involved in the oxidative stress response, independent of its iron chelation activity.[3]
Quantitative Antioxidant Data
While extensive quantitative data on the free radical scavenging activity of Deferasirox derivatives is limited in publicly available literature, studies on the parent compound, Deferasirox, provide a crucial benchmark for its antioxidant efficacy. Research into novel derivatives, such as those involving amino acid conjugation, has qualitatively demonstrated their ability to reduce intracellular ROS.[2] However, standardized assays providing specific IC50 values are not yet widely reported for these derivatives.
The table below summarizes the available data on the antioxidant activity of Deferasirox.
| Compound/Derivative | Assay | Key Findings | Reference |
| Deferasirox (DFX) | Ascorbic Acid Oxidation (Iron-catalyzed) | Reduced the reaction rate by approximately 100-fold. | [1][3] |
| Deferasirox (DFX) | Linoleic Acid Peroxidation | Showed inhibition of lipid peroxidation, though less efficient than Deferiprone. | [1][4] |
| Deferasirox (DFX) | Dihydropyridine (DHP) Oxidation | Demonstrated antioxidant activity in the presence of iron and copper ions. | [1] |
| Deferasirox Amino Acid Derivatives | Cellular ROS Measurement (DCFH-DA) | Significantly decreased intracellular ROS levels in HT29 and MDA-MB-231 cells following iron-induced oxidative stress. | [2] |
Experimental Protocols
The evaluation of the antioxidant properties of Deferasirox and its derivatives involves several key in vitro and cell-based assays. The detailed methodologies for these experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The solution should be kept in a dark bottle to prevent degradation.
-
Sample Preparation: Dissolve Deferasirox or its derivatives in a suitable solvent (e.g., DMSO, methanol) to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the sample dilutions to respective wells. Add 100 µL of the DPPH solution to each well. For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution. A blank well should contain only the solvent.
-
Incubation: Incubate the plate at room temperature for 30 minutes in the dark.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Effect (%) = [((A_control - A_sample) / A_control)] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Preparation of Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of Deferasirox or its derivatives.
-
Reaction: Add a small volume (e.g., 5-10 µL) of the sample to a larger volume (e.g., 3.995 mL) of the diluted ABTS•+ solution.
-
Incubation and Measurement: After a set incubation time (e.g., 30 minutes), measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated as: Scavenging Effect (%) = [((A_control - A_sample) / A_control)] x 100 Where A_control is the absorbance of the ABTS•+ solution with solvent and A_sample is the absorbance with the test compound. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.
Protocol:
-
Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom microplate and culture until confluent.
-
Probe Loading: Wash the cells with a suitable buffer (e.g., DPBS). Add 50 µL of a 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) probe solution to each well and incubate. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Sample Incubation: Add 50 µL of the Deferasirox derivative or a standard antioxidant (e.g., Quercetin) to the wells and incubate.
-
Induction of Oxidative Stress: Wash the cells and add a free radical initiator (e.g., AAPH) to induce ROS production.
-
Measurement: Measure the fluorescence intensity over time using a microplate fluorometer (excitation ~485 nm, emission ~530 nm). ROS oxidize DCFH to the highly fluorescent DCF.
-
Analysis: The antioxidant activity is determined by the ability of the compound to suppress the fluorescence signal compared to the control.
Lipid Peroxidation (TBARS) Assay
This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.
Protocol:
-
Sample Preparation: Prepare tissue homogenates or cell lysates. For plasma samples, they can be used directly.
-
Protein Precipitation: Add an equal volume of ice-cold 10% Trichloroacetic acid (TCA) to the sample to precipitate proteins. Incubate on ice and then centrifuge.
-
Reaction: Collect the supernatant and mix it with an equal volume of 0.67% TBA.
-
Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes to allow for the formation of the MDA-TBA adduct.
-
Measurement: Cool the samples and measure the absorbance of the pink-colored supernatant at 532 nm.
-
Quantification: The concentration of thiobarbituric acid reactive substances (TBARS) is calculated using a standard curve prepared with MDA.
Signaling Pathways and Molecular Interactions
Deferasirox and its derivatives can influence key signaling pathways involved in the cellular response to oxidative stress.
NF-κB Signaling Pathway
Deferasirox has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway. This inhibition appears to be independent of its iron chelation and ROS scavenging activities. By preventing the nuclear translocation of the p65 subunit of NF-κB, Deferasirox can downregulate the expression of pro-inflammatory and pro-oxidant genes.
Caption: Deferasirox inhibits NF-κB signaling by preventing IκBα degradation.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a primary regulator of the endogenous antioxidant response. While direct modulation by Deferasirox derivatives is still an active area of research, studies have shown that Deferasirox itself can induce the nuclear translocation of Nrf2. This can occur in response to an initial increase in ROS, leading to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and ferritin.
Caption: Deferasirox can induce Nrf2 activation, leading to antioxidant gene expression.
Conclusion
Deferasirox and its derivatives represent a promising class of compounds with significant antioxidant potential, primarily driven by their iron-chelating properties. While quantitative data on the antioxidant capacity of novel derivatives are still emerging, the established mechanisms of the parent compound provide a strong foundation for future drug development. The ability of these compounds to not only sequester iron but also to modulate key cellular signaling pathways like NF-κB and Nrf2 highlights their multifaceted therapeutic potential. Further research focusing on the structure-activity relationships of Deferasirox derivatives will be crucial in designing next-generation chelators with enhanced antioxidant efficacy and targeted cellular activities for the treatment of a wide range of oxidative stress-related diseases.
References
- 1. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocols: Deferasirox Solution Preparation for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deferasirox (B549329) is an orally active, tridentate iron chelator that binds to ferric iron (Fe³⁺) with high affinity and selectivity in a 2:1 ratio.[1][2][3] Primarily used in clinical settings to manage chronic iron overload in patients undergoing long-term blood transfusions, Deferasirox has also emerged as a valuable tool in cell biology research.[4][5] Its ability to deplete cellular iron pools makes it a potent inhibitor of cell proliferation and an inducer of apoptosis in various cancer cell lines.[6][7][8] Deferasirox affects multiple cellular processes by modulating key signaling pathways, including the mTOR, NF-κB, and TGF-β pathways.[6][7][9][10]
This document provides detailed protocols for the preparation of Deferasirox solutions for in vitro cell culture experiments, summarizes its solubility and stability, and presents typical working concentrations for various cell lines.
Data Summary
Solubility of Deferasirox
Deferasirox is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[2] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.
| Solvent | Reported Solubility | Source(s) |
| DMSO | 2 - 75 mg/mL | [2][10] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Ethanol | 2 - 9 mg/mL | [2][10] |
| Aqueous Buffer (PBS, pH 7.2) | ~0.5 mg/mL (in a 1:1 DMF:PBS solution) | [2] |
Note: Solubility can vary based on the purity of the compound, temperature, and the specific lot. It is recommended to start with a lower concentration and warm gently if needed to fully dissolve.
Recommended Working Concentrations for In Vitro Studies
The anti-proliferative and pro-apoptotic effects of Deferasirox are dose-dependent and vary among different cell lines.
| Cell Line | Effect | Concentration Range | Source(s) |
| Myeloid Leukemia (K562, U937, HL-60) | IC₅₀ (Inhibition of proliferation) | 17 - 50 µM | [9][10] |
| Myeloid Leukemia (HL-60, KG-1) | Anti-proliferative effects | Starting from 5 µM | [11] |
| Pancreatic Cancer (BxPC-3, HPAF-II, Panc 10.05) | S-phase cell cycle arrest | 10 µM | [7][12] |
| Pancreatic Cancer (BxPC-3, HPAF-II, Panc 10.05) | Apoptosis induction | 50 - 100 µM | [7][12] |
| Malignant Lymphoma (NCI H28:N78, Ramos, Jiyoye) | Cytotoxicity and Apoptosis | 20 - 100 µM | [8][13] |
| Breast Cancer (MDA-MB-231) | IC₅₀ (Cytotoxicity) | 4 µM | [10] |
| Pancreatic Cancer (MIAPaCa2) | IC₅₀ (Cytotoxicity) | 10 µM | [10] |
| Oral Squamous Carcinoma (SAS) | EC₅₀ (Inhibition of proliferation) | 21 µM | [2] |
Experimental Protocols
Materials and Equipment
-
Deferasirox powder (Molecular Weight: 373.36 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free conical tubes (e.g., 1.5 mL, 15 mL)
-
Complete cell culture medium (specific to the cell line)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or incubator (37°C)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 1: Preparation of Deferasirox Stock Solution (e.g., 20 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution, which can be aliquoted and stored for long-term use.
-
Calculation:
-
Determine the mass of Deferasirox powder needed. To make 1 mL of a 20 mM stock solution:
-
Mass (mg) = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol )
-
Mass (mg) = 0.001 L × 0.020 mol/L × 373.36 g/mol × 1000 mg/g = 7.47 mg
-
-
Weighing:
-
Carefully weigh out 7.47 mg of Deferasirox powder and place it into a sterile conical tube.
-
-
Dissolution:
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to ensure the powder is completely dissolved. Visually inspect for any remaining particulate matter.
-
-
Sterilization (Optional):
-
If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
-
Storage and Stability:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. Solutions in DMSO are reported to be stable for up to one month at -20°C.[14] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into complete cell culture medium to achieve the final desired experimental concentrations.
-
Pre-warm Medium:
-
Pre-warm the required volume of complete cell culture medium in a 37°C water bath.
-
-
Serial Dilution:
-
Perform serial dilutions of the 20 mM stock solution into the pre-warmed medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Example for a 50 µM working solution:
-
First, create an intermediate dilution by adding 5 µL of the 20 mM stock to 995 µL of medium. This results in a 100 µM solution (a 1:200 dilution).
-
Then, dilute this 100 µM solution 1:1 with medium to get the final 50 µM concentration for treating cells.
-
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of Deferasirox. This is essential to distinguish the effects of the drug from the effects of the solvent.
-
-
Use Immediately:
Visualized Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using Deferasirox in a typical cell culture experiment.
Deferasirox Signaling Pathway: mTOR Inhibition
Deferasirox exerts part of its anti-proliferative effects by inhibiting the mTOR signaling pathway. This is achieved through the upregulation of REDD1, a negative regulator of mTOR.[9][16]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP2964659B1 - Process for the preparation of deferasirox - Google Patents [patents.google.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Deferasirox, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of oral iron chelator deferasirox on human malignant lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Deferasirox, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Deferasirox | 201530-41-8 [chemicalbook.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. discovery.researcher.life [discovery.researcher.life]
Application Note: HPLC Method for the Quantification of Deferasirox in Human Plasma
Introduction
Deferasirox (B549329) is an orally administered iron chelator used to treat chronic iron overload in patients receiving long-term blood transfusions.[1] Therapeutic drug monitoring (TDM) and pharmacokinetic studies are crucial for optimizing dosage and minimizing potential side effects. This application note provides a detailed protocol for a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of Deferasirox in human plasma samples. The method is suitable for clinical research, bioequivalence studies, and routine therapeutic monitoring.[2][3]
Principle
This method employs a simple protein precipitation technique to extract Deferasirox and an internal standard (IS) from human plasma.[2][4] The processed sample is then injected into a reverse-phase HPLC system. Chromatographic separation is achieved on a C18 column with a mobile phase consisting of an acidic buffer and an organic solvent.[4][5] Deferasirox is quantified using a UV detector at a wavelength where the analyte exhibits maximum absorbance.[2]
Materials and Reagents
-
Standards: Deferasirox reference standard, Erlotinib (Internal Standard).[2][6]
-
Solvents: HPLC grade Acetonitrile (B52724), HPLC grade Methanol (B129727), HPLC grade water.
-
Reagents: Orthophosphoric acid, Formic acid (analytical grade).
-
Plasma: Drug-free human plasma (K2EDTA as anticoagulant).[7]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The specific conditions are summarized in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 Reverse Phase (e.g., Symmetry® C18, 75 x 4.6 mm, 5 µm)[2][6] |
| Mobile Phase | A: 0.3% Orthophosphoric acid in water (pH adjusted to 3.0)[2][6] B: 0.1% Formic acid in Acetonitrile[2][6] |
| Elution Mode | Isocratic or Gradient (Method-specific) |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 35°C[5] |
| Detector | UV-Vis Detector |
| Detection Wavelength | 295 - 299 nm[2][4] |
| Internal Standard | Erlotinib[2][6] |
| Run Time | Approximately 8-10 minutes[4] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Deferasirox Stock Solution (1 mg/mL): Accurately weigh 10 mg of Deferasirox reference standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Erlotinib and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Deferasirox stock solution with a mixture of methanol and water (50:50 v/v) to create calibration standards.
-
Spiked Calibration Standards: Prepare calibration standards in plasma by spiking 95 µL of drug-free plasma with 5 µL of the appropriate working standard solution to achieve the desired concentration range (e.g., 0.25–70.00 µg/mL).[2][6]
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
-
Pipette 500 µL of the plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.[4]
-
Add a specified amount of the internal standard (e.g., Erlotinib).[2]
-
Add 1.0 mL of ice-cold acetonitrile to the tube to precipitate plasma proteins.[2][6]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system for analysis.
Method Validation Summary
The analytical method was validated following established guidelines from the FDA and EMA.[4][8] The key performance characteristics are summarized below.
| Validation Parameter | Result |
| Linearity Range | 0.25 - 70.00 µg/mL[2][6] |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.156 - 0.25 µg/mL[2][4] |
| Intra-day Precision (%RSD) | < 7.3%[3] |
| Inter-day Precision (%RSD) | < 10.6%[3][4] |
| Accuracy / Bias | 87.3% - 112.7% (within ±15%)[3] |
| Mean Extraction Recovery | 91.7%[4] |
| Selectivity | No significant interference from endogenous plasma components observed.[2] |
Experimental Workflow Visualization
The overall workflow for the quantification of Deferasirox in plasma is illustrated in the diagram below.
Caption: Workflow for Deferasirox analysis in plasma.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]
- 3. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new HPLC UV validated method for therapeutic monitoring of deferasirox in thalassaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: Utilizing Deferasirox to Induce Iron Deficiency in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an indispensable element for cellular proliferation and various metabolic processes, making it a critical nutrient for rapidly dividing cancer cells.[1][2] Consequently, targeting iron metabolism has emerged as a promising anti-cancer strategy. Deferasirox (B549329) (DFX), an orally active iron chelator, has demonstrated significant anti-neoplastic properties in a variety of cancer cell lines by inducing a state of iron deficiency.[2][3] These application notes provide a comprehensive overview of the use of deferasirox to induce iron deficiency in cancer cell lines, detailing its mechanisms of action and providing protocols for relevant in vitro experiments.
Mechanism of Action
Deferasirox exerts its anti-cancer effects primarily by chelating intracellular iron, leading to a cascade of cellular events that inhibit tumor growth. The primary mechanisms include:
-
Induction of Apoptosis: Deferasirox treatment has been shown to induce apoptosis in various cancer cell lines, including myeloid leukemia, malignant lymphoma, and mantle cell lymphoma.[1][4][5][6] This is often mediated through the activation of caspase-3, caspase-7, and caspase-9, leading to the cleavage of PARP.[1][7][8] In some cell types, the apoptotic effect is dependent on the p53 and Bax signaling pathways.[9]
-
Cell Cycle Arrest: Iron depletion by deferasirox can cause cell cycle arrest, primarily at the G1 phase.[5][10] This is associated with the upregulation of cyclin-dependent kinase inhibitors such as p21, p27, and p53, and the downregulation of cyclins D1 and B, and CDK4.[3][10]
-
Modulation of Signaling Pathways: Deferasirox has been shown to impact several key signaling pathways involved in cancer cell proliferation and survival:
-
mTOR Pathway: In myeloid leukemia cells, deferasirox can repress the mTOR signaling pathway by enhancing the expression of REDD1 and tuberin (B1235387) (TSC2), leading to decreased phosphorylation of S6 ribosomal protein.[4]
-
NF-κB Pathway: Deferasirox has been reported to inhibit the activity of NF-κB, a key regulator of proliferation and survival, in leukemia and myelodysplastic syndrome cells.[9][10]
-
PI3K/AKT Pathway: In mantle cell lymphoma, deferasirox can repress the PI3K/AKT/GSK3β pathway through the generation of reactive oxygen species (ROS).[5]
-
-
Induction of Ferroptosis: Recent studies suggest that deferasirox can induce a form of iron-dependent cell death called ferroptosis in acute lymphoblastic leukemia cells by increasing reactive oxygen species (ROS) and modulating the Nrf2 signaling pathway.[11]
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values of deferasirox in various cancer cell lines as reported in the literature.
Table 1: Deferasirox Concentration Ranges Used in In Vitro Experiments
| Cell Line Type | Cell Line(s) | Concentration Range (µM) | Duration | Reference |
| Malignant Lymphoma | NCI H28:N78, Ramos, Jiyoye | 20, 50, 100 | 24, 48, 72h | [1][7][8][9] |
| Myeloid Leukemia | K562, U937, HL60 | 10, 50 | 24h | [4] |
| Gastric Cancer | AGS, MKN-28, SNU-484, SNU-638 | 1, 10, 50, 100 | 24, 48, 72h | [10] |
| Acute Lymphoblastic Leukemia | Sup-B15, Molt-4 | 0.1 (100 nM) | 8, 16, 24h | [11] |
| Pancreatic Cancer | BxPC-3, Panc-1 | 20 | 72h | [12] |
| Lung Carcinoma | DMS-53 | Not specified | Not specified | [3] |
| Neuroepithelioma | SK-N-MC | Not specified | Not specified | [3] |
| Oesophageal Cancer | OE33, OE19, OE21 | 5-20 | 48h | [13] |
Table 2: IC50 Values of Deferasirox in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration | Reference |
| K562 | Myeloid Leukemia | 17-50 | Not specified | [4] |
| U937 | Myeloid Leukemia | 17-50 | Not specified | [4] |
| HL60 | Myeloid Leukemia | 17-50 | Not specified | [4] |
| Fresh Leukemia Cells | Acute Myeloid Leukemia | 88-172 | Not specified | [4] |
| AGS | Gastric Cancer | < 10 | 72h | [10] |
| BxPC-3 | Pancreatic Cancer | 22.1 ± 2.1 | 72h | [12] |
| Panc-1 | Pancreatic Cancer | 23.4 ± 3.7 | 72h | [12] |
| A549 | Lung Cancer | Not specified | 24h, 72h | [14] |
| PC-3 | Prostate Cancer | Not specified | 72h | [15] |
| HepG2 | Hepatocellular Carcinoma | Not specified | 72h | [15] |
| OE33 | Oesophageal Cancer | Not specified | 48h | [13] |
| OE19 | Oesophageal Cancer | Not specified | 48h | [13] |
| OE21 | Oesophageal Cancer | Not specified | 48h | [13] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of deferasirox on cancer cell lines.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of deferasirox on cancer cell lines.[1][8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Deferasirox (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of deferasirox in complete medium from the stock solution. The final concentrations should typically range from 1 µM to 100 µM.[10] Include a vehicle control (DMSO) at the same concentration as in the highest deferasirox treatment.
-
Remove the medium from the wells and add 100 µL of the prepared deferasirox dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[10]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells after deferasirox treatment.[1][8]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Deferasirox
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of deferasirox (e.g., 20, 50, 100 µM) for 24 hours.[1]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of deferasirox on cell cycle distribution.[1][7]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Deferasirox
-
6-well plates
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with deferasirox as described in Protocol 2.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis), can be determined.[7]
Protocol 4: Western Blot Analysis
This protocol is used to analyze the expression of proteins involved in apoptosis and cell cycle regulation.[1][9]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Deferasirox
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-caspase-9, anti-p53, anti-Bax, anti-cyclin D1, anti-p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in larger culture dishes (e.g., 10 cm) and treat with deferasirox.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by deferasirox and a typical experimental workflow for its in vitro evaluation.
Caption: Deferasirox-induced signaling pathways in cancer cells.
Caption: Experimental workflow for evaluating Deferasirox.
References
- 1. Effects of oral iron chelator deferasirox on human malignant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron chelation in the treatment of cancer: a new role for deferasirox? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The iron chelator, deferasirox, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferasirox induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species- and GSK3β-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effects of oral iron chelator deferasirox on human malignant lymphoma cells [bloodresearch.or.kr]
- 8. researchgate.net [researchgate.net]
- 9. Effects of oral iron chelator deferasirox on human malignant lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The potential of deferasirox as a novel therapeutic modality in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Deferasirox, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deferasirox (ICL670A) effectively inhibits oesophageal cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the LC-MS/MS Analysis of Deferasirox and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of the iron-chelating agent Deferasirox (B549329) and its primary metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Deferasirox is an orally active chelator that is selective for iron (Fe3+). It is used to treat chronic iron overload in patients receiving long-term blood transfusions. The monitoring of Deferasirox and its metabolites in plasma is crucial for optimizing therapeutic efficacy and minimizing potential side effects. The primary metabolic pathways for Deferasirox are glucuronidation and, to a lesser extent, oxidative hydroxylation.
The main metabolites of Deferasirox are:
-
M1: 5-hydroxy Deferasirox
-
M3: Deferasirox acyl glucuronide
-
M4: 5'-hydroxy Deferasirox
-
M6: Deferasirox 2-O-glucuronide
This application note provides a validated LC-MS/MS method for the quantification of Deferasirox and a guide for the development of a method for its major metabolites.
Metabolic Pathway of Deferasirox
The metabolism of Deferasirox primarily occurs in the liver. The main pathway is glucuronidation, catalyzed by UGT1A1 and to a lesser extent UGT1A3, forming Deferasirox acyl glucuronide (M3) and Deferasirox 2-O-glucuronide (M6). A minor pathway involves oxidative metabolism by cytochrome P450 enzymes (CYP1A and CYP2D6) to produce hydroxylated metabolites, 5-hydroxy Deferasirox (M1) and 5'-hydroxy Deferasirox (M4).[1] Excretion is predominantly through the feces.
Metabolic pathway of Deferasirox.
Quantitative Analysis of Deferasirox
This section details a validated LC-MS/MS method for the quantification of Deferasirox in human plasma.
Experimental Protocol
Sample Preparation:
A protein precipitation method is utilized for the extraction of Deferasirox from human plasma.
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile (B52724) containing the internal standard (e.g., mifepristone).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography:
-
Column: ODS-C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: 80:20 (v/v) mixture of methanol (B129727) and 0.1% formic acid in water containing 0.04 mM EDTA.[2]
-
Flow Rate: 0.5 mL/min[2]
-
Column Temperature: 30°C
-
Run Time: Approximately 5 minutes
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition:
Quantitative Data
The following table summarizes the performance characteristics of the described method for Deferasirox.[2]
| Parameter | Value |
| Linearity Range | 0.04 - 40 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85% - 115% |
| Recovery (%) | > 80% |
Analysis of Deferasirox Metabolites: A Protocol Development Guide
Experimental Workflow
The development of a quantitative LC-MS/MS method for Deferasirox and its metabolites involves several key steps:
Workflow for LC-MS/MS method development.
Mass Spectrometry Method Development
Precursor Ions (Q1):
Based on the molecular weights of the metabolites, the expected precursor ions ([M+H]⁺) are:
| Analyte | Molecular Weight | Expected [M+H]⁺ (m/z) |
| M1 (5-hydroxy Deferasirox) | 389.38 | 390.4 |
| M4 (5'-hydroxy Deferasirox) | 389.38 | 390.4 |
| M3 (Acyl Glucuronide) | 549.50 | 550.5 |
| M6 (2-O-Glucuronide) | 549.50 | 550.5 |
Product Ion (Q3) Determination:
To determine the most suitable product ions for MRM analysis, each metabolite should be infused into the mass spectrometer, and a product ion scan should be performed on the precursor ion.
-
For M1 and M4 (hydroxylated metabolites): Fragmentation is likely to involve the loss of water (-18 Da) and cleavage of the triazole ring structure.
-
For M3 and M6 (glucuronide metabolites): A characteristic neutral loss of the glucuronic acid moiety (-176 Da) is expected. The resulting fragment will be the parent Deferasirox molecule. Further fragmentation of this ion can be monitored. Additionally, characteristic fragment ions of the glucuronic acid itself (e.g., m/z 175, 113) can be investigated, particularly in negative ionization mode.
Liquid Chromatography Method Development
Due to the differences in polarity between Deferasirox and its more polar metabolites (especially the glucuronides), a gradient elution method will be necessary for optimal separation.
-
Column: A C18 column is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic acid
-
Gradient: A linear gradient from a low percentage of organic phase (e.g., 10-20% B) to a high percentage (e.g., 90-95% B) over 10-15 minutes should be evaluated. The gradient can then be optimized to improve the resolution between the parent drug and its metabolites. The expected elution order will be M3/M6 (most polar) followed by M1/M4, and finally Deferasirox (least polar).
Sample Preparation
The protein precipitation method described for Deferasirox is likely to be suitable for its metabolites. However, the recovery of the more polar glucuronide metabolites should be carefully evaluated during method validation.
Method Validation
Once the LC-MS/MS parameters are optimized, the method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess:
-
Linearity and range
-
Accuracy and precision (intra- and inter-day)
-
Selectivity and specificity
-
Limit of detection (LOD) and lower limit of quantification (LLOQ)
-
Recovery and matrix effects
-
Stability of the analytes in the biological matrix and during the analytical process.
Conclusion
The provided application note and protocol development guide offer a comprehensive resource for the LC-MS/MS analysis of Deferasirox and its major metabolites. The validated method for Deferasirox is robust and suitable for therapeutic drug monitoring. The guide for the analysis of its metabolites provides a clear pathway for researchers to develop and validate a multiplexed assay, which will be invaluable for detailed pharmacokinetic and drug metabolism studies.
References
- 1. A simple LC–MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application | Semantic Scholar [semanticscholar.org]
- 2. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Effective Concentration of Deferasirox for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the effective concentration of Deferasirox (B549329) for various in vitro assays. Deferasirox, an oral iron chelator, has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines.[1][2] Understanding the optimal concentration is critical for obtaining reliable and reproducible results in pre-clinical research.
Summary of Deferasirox In Vitro Efficacy
Deferasirox exerts its effects on cancer cells primarily through iron depletion, which leads to the inhibition of cellular proliferation, induction of cell cycle arrest, and apoptosis.[3][4][5] The effective concentration of Deferasirox can vary significantly depending on the cell line, incubation time, and the specific endpoint being measured. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Deferasirox in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay Method |
| K562 | Myeloid Leukemia | 17 - 46.33 | 48 | Cell Counting Kit-8 |
| U937 | Myeloid Leukemia | 16.91 - 50 | 48 | Cell Counting Kit-8 |
| HL-60 | Myeloid Leukemia | 50 | 48 | Cell Counting Kit-8 |
| Fresh AML Cells | Acute Myeloid Leukemia | 87.63 - 172.2 | 48 | Cell Counting Kit-8 |
| SK-N-MC | Neuroblastoma | 20.54 | Not Specified | MTT Assay |
| PC-3 | Prostate Cancer | See Note 1 | 72 | MTT Assay |
| HepG2 | Hepatocellular Carcinoma | See Note 1 | 72 | MTT Assay |
| BxPC-3, HPAF-II, Panc 10.05 | Pancreatic Cancer | See Note 2 | Not Specified | Not Specified |
| HeLa, SiHa | Cervical Cancer | See Note 3 | 48 | Not Specified |
| Sup-B15, Molt-4 | Acute Lymphoblastic Leukemia | See Note 4 (nM range) | 24 | XTT Assay |
| Mantle Cell Lymphoma (MCL) | Mantle Cell Lymphoma | See Note 5 | Not Specified | Not Specified |
Note 1: A study reported IC50 values for Deferasirox derivatives, indicating the parent compound's activity but not a specific value.[6] Note 2: Deferasirox at 10 µM arrested the cell cycle, while 50 and 100 µM induced apoptosis in pancreatic cancer cell lines.[4] Note 3: Deferasirox concentrations ranging from 0-200 µM were tested, showing a dose-dependent decrease in viability and induction of apoptosis in cervical cancer cell lines.[7] Note 4: A significant decrease in cell viability was observed at 100 and 300 nM concentrations in acute lymphoblastic leukemia cells.[8] Note 5: Clinically feasible concentrations of Deferasirox resulted in growth inhibition, cell cycle arrest, and induction of apoptosis in MCL cell lines.[5]
Key Signaling Pathways Affected by Deferasirox
Deferasirox modulates several key signaling pathways to exert its anti-cancer effects. The primary mechanism is the chelation of intracellular iron, which is essential for the function of ribonucleotide reductase, an enzyme critical for DNA synthesis and cell proliferation.[4] This iron depletion leads to cell cycle arrest, primarily at the G1/S phase, and induces apoptosis through both intrinsic and extrinsic pathways.[7][9] Furthermore, Deferasirox has been shown to inhibit the NF-κB and mTOR signaling pathways and induce the expression of REDD1.[10][11] It can also increase reactive oxygen species (ROS) levels, contributing to oxidative stress and cell death.[5][12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Deferasirox, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deferasirox induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species- and GSK3β-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Deferasirox shows inhibition activity against cervical cancer in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deferasirox selectively induces cell death in the clinically relevant population of leukemic CD34+CD38- cells through iron chelation, induction of ROS, and inhibition of HIF1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Deferasirox in Elucidating Ferroptosis Mechanisms
Application Note ID: DFX-FP-001 Version: 1.0 Last Updated: December 10, 2025
Introduction
Deferasirox (B549329) (DFX) is an orally administered iron chelator clinically approved for the treatment of iron overload resulting from chronic blood transfusions.[1] Beyond its established role in managing systemic iron levels, DFX has emerged as a valuable chemical probe for investigating the mechanisms of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[2][3] The ability of DFX to modulate intracellular iron availability allows researchers to dissect the intricate signaling pathways that govern ferroptosis.[4]
Recent studies have revealed a dual, context-dependent role for DFX in regulating ferroptosis. In certain cancer cells, such as acute lymphoblastic leukaemia (ALL), DFX induces ferroptosis by promoting the acetylation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses.[1][5] Conversely, in other contexts like myocardial ischemia-reperfusion injury, DFX can suppress ferroptosis by chelating iron within the endoplasmic reticulum, thereby preventing lipid peroxidation.[6][7] This versatility makes DFX a powerful tool for studying the nuanced role of iron in cell death across different pathological conditions.
This document provides detailed protocols and data for utilizing Deferasirox in ferroptosis research, aimed at researchers, scientists, and drug development professionals.
Key Applications
-
Induction of Ferroptosis: DFX can be used to trigger ferroptosis in susceptible cancer cell lines, providing a model system to study the downstream signaling events.[8]
-
Inhibition of Ferroptosis: In models of ischemia-reperfusion injury or other conditions of oxidative stress, DFX can be used to prevent ferroptosis by limiting iron availability.[6][9]
-
Investigation of Iron-Dependent Signaling: As a selective iron chelator, DFX helps in elucidating the specific roles of intracellular iron pools (e.g., mitochondrial, cytosolic, ER-associated) in cellular processes.[9][10]
-
Synergistic Drug Studies: DFX can be used in combination with other therapeutic agents to explore synergistic effects in cancer therapy or cytoprotection.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on Deferasirox and ferroptosis.
Table 1: Effective Concentrations of Deferasirox in In Vitro Ferroptosis Studies
| Cell Line/Type | Application | Concentration | Treatment Duration | Outcome | Reference |
| Sup-B15, Molt-4 (ALL) | Induction of Ferroptosis | 100 nM | 24 hours | Decreased cell viability, induced ferroptosis | [1][8] |
| Cultured Cardiomyocytes | Inhibition of Ferroptosis | 10 - 200 µM | Pre-treatment | Prevented hypoxia/reoxygenation-induced cell death | [7][9] |
| Multiple Myeloma Cells | Induction of Apoptosis | Not specified | Not specified | Inhibited cell growth | [11] |
| TCMK1, NRK-52E (Kidney) | Inhibition of Ferroptosis | 10 µM (in combination with Rosmarinic Acid) | Not specified | Reversed myoglobin-induced ferroptosis | [12] |
Table 2: Effect of Deferasirox on Ferroptosis-Related Markers
| Model System | Treatment | Marker | Result | Reference |
| Acute Lymphoblastic Leukaemia Cells | 100 nM DFX | Acetylated Nrf2 | Increased expression | [1][8] |
| Acute Lymphoblastic Leukaemia Cells | 100 nM DFX | Intracellular ROS | Significant increase | [8][13] |
| Myocardial I/R Model (Mouse) | DFX + Cyclosporine A | Infarct Size | Synergistically reduced (37±3% vs 64±2% in control) | [6][9] |
| Cultured Cardiomyocytes | DFX | ER Iron Levels | Reduced accumulation | [9] |
| Crush Syndrome-AKI Model (Mouse) | DFX + Rosmarinic Acid | ACSL4 Expression | Down-regulated | [12] |
| Crush Syndrome-AKI Model (Mouse) | DFX + Rosmarinic Acid | GPX4 Expression | Up-regulated | [12] |
Experimental Protocols
Protocol 1: Induction of Ferroptosis in Acute Lymphoblastic Leukaemia (ALL) Cells
This protocol describes the use of Deferasirox to induce ferroptosis in the Sup-B15 and Molt-4 human ALL cell lines.
1. Materials:
-
Deferasirox (DFX) stock solution (e.g., 10 mM in DMSO)
-
Sup-B15 or Molt-4 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell viability assay kit (e.g., CCK-8 or XTT)
-
Reagents for ROS detection (e.g., DCFH-DA)
-
Ferrostatin-1 (ferroptosis inhibitor)
-
Erastin (ferroptosis inducer)
2. Cell Culture and Treatment:
-
Culture Sup-B15 and Molt-4 cells in complete medium at 37°C in a 5% CO₂ incubator.
-
Seed cells in appropriate culture plates (e.g., 96-well plate for viability assays).
-
Treat cells with varying concentrations of DFX (e.g., 0-200 nM) to determine the optimal concentration. A concentration of 100 nM has been shown to be effective.[1][13]
-
For mechanistic studies, co-treat cells with 100 nM DFX and a ferroptosis inhibitor (e.g., Ferrostatin-1) or another inducer (e.g., Erastin).[8]
-
Incubate the cells for 24 hours.[8]
3. Assessment of Ferroptosis:
-
Cell Viability: Measure cell viability using a CCK-8 or XTT assay according to the manufacturer's instructions. A significant decrease in viability in DFX-treated cells, which is rescued by Ferrostatin-1, indicates ferroptosis.[8]
-
Reactive Oxygen Species (ROS) Measurement:
-
Western Blotting: Analyze protein lysates for key markers. DFX treatment in ALL cells has been shown to increase levels of acetylated Nrf2 (Ac-NRF2) and HO-1.[8]
Protocol 2: Inhibition of Ferroptosis in a Hypoxia/Reoxygenation (H/R) Model
This protocol details the use of DFX to prevent ferroptosis in cultured cardiomyocytes subjected to hypoxia/reoxygenation (H/R), a model for ischemia-reperfusion injury.[9]
1. Materials:
-
Deferasirox (DFX) stock solution
-
Cultured cardiomyocytes (e.g., neonatal rat ventricular myocytes)
-
Hypoxia chamber or incubator (1% O₂, 5% CO₂, 94% N₂)
-
Cell viability assay reagents (e.g., Calcein-AM/Propidium Iodide)
-
Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)
-
ER iron probe (e.g., FerroFarRed)[9]
2. H/R Procedure and DFX Treatment:
-
Culture cardiomyocytes under normoxic conditions.
-
Pre-treat cells with DFX (10-200 µM) for a specified period before inducing hypoxia.[7]
-
Induce hypoxia by placing the cells in a hypoxia chamber for a defined duration (e.g., 6 hours).
-
Initiate reoxygenation by returning the cells to a normoxic incubator for another period (e.g., 12 hours).
3. Assessment of Ferroptosis Inhibition:
-
Cell Viability: Stain cells with Calcein-AM (live cells) and Propidium Iodide (dead cells) and visualize using fluorescence microscopy. DFX treatment is expected to increase the ratio of live to dead cells compared to the H/R control.[9]
-
Lipid Peroxidation:
-
Load cells with C11-BODIPY 581/591.
-
After H/R, measure the shift in fluorescence from red to green, which indicates lipid peroxidation. DFX should reduce this shift.
-
-
Endoplasmic Reticulum (ER) Iron:
Visualizations
Signaling Pathways and Workflows
References
- 1. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53-tumor-suppressor-fragment.com [p53-tumor-suppressor-fragment.com]
- 3. [PDF] Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis | Semantic Scholar [semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Deferasirox Targeting Ferroptosis Synergistically Ameliorates Myocardial Ischemia Reperfusion Injury in Conjunction With Cyclosporine A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. The iron chelator deferasirox induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rosmarinic acid plus deferasirox inhibits ferroptosis to alleviate crush syndrome-related AKI via Nrf2/Keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Deferasirox Administration in Rodent Iron Overload Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing iron overload in rodent models and subsequent treatment with the oral iron chelator, deferasirox (B549329). The information is intended to guide researchers in establishing robust and reproducible experimental systems for studying iron overload disorders and evaluating the efficacy of therapeutic agents.
I. Overview of Deferasirox
Deferasirox is an orally active, tridentate iron chelator that binds to ferric iron (Fe³⁺) with high affinity, forming a stable complex that is primarily excreted through the feces.[1] It is a widely used therapeutic agent for the management of chronic iron overload in humans and serves as a critical tool in preclinical research to investigate the pathophysiology of iron toxicity and the efficacy of chelation therapies.
II. Experimental Protocols
A. Induction of Iron Overload in Rodents
The most common method for inducing experimental iron overload in rodents is through the parenteral administration of iron compounds, such as iron dextran (B179266) or iron sucrose (B13894).[2][3]
Protocol 1: Iron Overload Induction with Iron Dextran
This protocol describes the induction of iron overload using intraperitoneal (IP) injections of iron dextran.
Materials:
-
Iron dextran solution
-
Sterile physiological saline
-
Sterile syringes and needles (23-27 gauge)
-
70% ethanol
-
Rodent scale
-
Appropriate animal restraint device
Procedure:
-
Animal Acclimatization: Allow rodents to acclimatize to the facility for at least one week prior to the start of the experiment.
-
Preparation of Iron Dextran Solution: Dilute the iron dextran solution in sterile physiological saline to the desired concentration. A common dosage to induce significant iron overload is 100-200 mg/kg of iron dextran.[2] This can be administered as a single dose or divided into multiple injections.
-
Animal Weighing: Weigh each animal to accurately calculate the injection volume.
-
Restraint: Properly restrain the animal. For mice, this can be achieved by scruffing the neck. For rats, a two-person technique or a towel-wrap method is recommended.[4][5]
-
Injection Site Disinfection: Disinfect the injection site on the lower right quadrant of the abdomen with 70% ethanol.[1][6]
-
Intraperitoneal Injection: Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[1][6] Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Injection: Slowly inject the calculated volume of the iron dextran solution.
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any signs of distress.
-
Confirmation of Iron Overload: Iron overload can be confirmed after a specified period (e.g., 4-8 weeks) by measuring serum ferritin levels or by histological analysis of iron deposition in liver tissue using Prussian blue staining.
Protocol 2: Iron Overload Induction with Iron Sucrose
This protocol outlines the induction of iron overload using intraperitoneal injections of iron sucrose.
Materials:
-
Iron sucrose solution
-
Sterile physiological saline
-
Sterile syringes and needles (23-27 gauge)
-
70% ethanol
-
Rodent scale
-
Appropriate animal restraint device
Procedure:
-
Animal Acclimatization: Acclimatize rodents for at least one week.
-
Preparation of Iron Sucrose Solution: Prepare the desired concentration of iron sucrose in sterile physiological saline. Dosing regimens can vary, for example, 75 mg/kg administered 3-6 times per week.[7][8]
-
Animal Weighing and Restraint: Follow the same procedures as described in Protocol 1.
-
Injection Site Disinfection: Disinfect the lower right quadrant of the abdomen with 70% ethanol.[1][6]
-
Intraperitoneal Injection: Perform the IP injection as detailed in Protocol 1.
-
Post-Injection Monitoring: Observe the animals for any adverse reactions.
-
Confirmation of Iron Overload: Assess iron overload status through serum ferritin and liver iron concentration analysis.
B. Deferasirox Administration Protocol
Deferasirox is typically administered to rodents via oral gavage.
Protocol 3: Oral Administration of Deferasirox
Materials:
-
Deferasirox powder or tablets
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose or 0.5% hydroxypropylcellulose)[9]
-
Mortar and pestle (if using tablets)
-
Oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats)[10][11]
-
Syringes
-
Rodent scale
Procedure:
-
Preparation of Deferasirox Suspension:
-
Calculate the required amount of deferasirox based on the desired dosage and the number of animals. Dosages in rodent studies typically range from 1 to 200 mg/kg/day.[9][12][13][14]
-
If using tablets, crush them into a fine powder using a mortar and pestle.
-
Suspend the deferasirox powder in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous by vortexing or stirring.
-
-
Animal Weighing: Weigh each animal daily before dosing for accurate dosage calculation.
-
Restraint: Properly restrain the animal, ensuring the head and neck are extended to create a straight path to the esophagus.[10][11]
-
Oral Gavage:
-
Measure the appropriate length of the gavage needle from the corner of the animal's mouth to the last rib to ensure it will reach the stomach.[11]
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle.[10][11]
-
Once the needle is in the stomach, slowly administer the deferasirox suspension.
-
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Control Group: Administer the vehicle alone to the control group of animals.
-
Monitoring: Throughout the treatment period, monitor animals for changes in body weight, food and water intake, and any clinical signs of toxicity.
III. Quantitative Data Summary
The following tables summarize various protocols for inducing iron overload and administering deferasirox in rodent models, as cited in the literature.
Table 1: Protocols for Induction of Iron Overload in Rodents
| Iron Compound | Rodent Model | Dosage | Route of Administration | Frequency | Duration | Reference(s) |
| Iron Dextran | Mice | 1 g/kg | Intraperitoneal (IP) | Once a week | 8 weeks | [15] |
| Iron Dextran | Rats | 10-120 mg/kg | Intravenous (IV) | Single or multiple doses | - | [2][16] |
| Iron Dextran | Mice | 200 mg/kg | Intraperitoneal (IP) | Twice a week | - | [17] |
| Iron Sucrose | Rats | 15 mg/kg or 75 mg/kg | Intraperitoneal (IP) | 3 times a week | 4 weeks | [7][8][18] |
| Iron Sucrose | Rats | 75 mg/kg | Intraperitoneal (IP) | 6 times a week | 1-2 weeks | [7][8] |
| Iron Sucrose | Mice | 50 mg/kg | Intraperitoneal (IP) | 2 times a week | - | [18] |
Table 2: Protocols for Deferasirox Administration in Rodent Models
| Rodent Model | Dosage | Route of Administration | Vehicle | Frequency | Duration | Reference(s) |
| Mice | 1, 3, or 10 mg/kg | Oral Gavage | 0.5% hydroxypropylcellulose | Twice daily | 7 days | [9] |
| Mice | 10 mg/kg | Oral Gavage | 0.5% hydroxypropylcellulose | Twice every other day | 5 doses | [9] |
| Mice | 20 mg/kg | Oral Gavage | - | Daily | ~1 year | [14] |
| Mice | 160 or 200 mg/kg | Oral Gavage | - | Every other day (3x/week) | 21 days | [13] |
| Mice | 200 mg/kg | Oral Gavage | PBS | Every other day (3x/week) | 21 days | [12] |
IV. Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of deferasirox in a rodent iron overload model.
Caption: Experimental workflow for deferasirox studies in rodent iron overload models.
Deferasirox Signaling Pathway
Deferasirox has been shown to repress signaling through the mammalian target of rapamycin (B549165) (mTOR) pathway. The diagram below illustrates the key steps in this process.[19][20][21]
Caption: Deferasirox-mediated repression of the mTOR signaling pathway.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Intravenous administration of iron dextran as a potential inducer for hemochromatosis: Development of an iron overload animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acetherapeutics.com [acetherapeutics.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. ovid.com [ovid.com]
- 8. New rat models of iron sucrose-induced iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The iron chelator deferasirox protects mice from mucormycosis through iron starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of an oral iron chelator, deferasirox, on advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iron excretion in iron dextran-overloaded mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. narraj.org [narraj.org]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
- 19. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrophotometric Determination of Deferasirox-Iron Complex: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferasirox is an orally active iron chelator used in the treatment of chronic iron overload. It is a tridentate ligand that binds with iron in a 2:1 ratio, forming a stable complex that is subsequently excreted from the body. The quantitative determination of the Deferasirox-iron complex is crucial for various applications, including pharmaceutical quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides a detailed application note and protocol for the spectrophotometric determination of the Deferasirox-iron complex based on the formation of a colored complex with ferric iron in an acidic medium.
Principle
This spectrophotometric method relies on the reaction between Deferasirox and ferric chloride (FeCl₃) in an acidic environment to form a distinct purple-colored Deferasirox-iron complex. The intensity of the color, which is directly proportional to the concentration of the complex, is measured using a UV-Vis spectrophotometer at its wavelength of maximum absorbance (λmax).
Signaling Pathway and Chelation Stoichiometry
Deferasirox chelates ferric iron (Fe³⁺) in a 2:1 stoichiometry. Two molecules of Deferasirox bind to one atom of iron to form a stable Fe-[Deferasirox]₂ complex.
Caption: Stoichiometry of Deferasirox-Iron Complex Formation.
Experimental Protocols
Materials and Reagents
-
Deferasirox reference standard
-
Ferric Chloride (FeCl₃)
-
Hydrochloric Acid (HCl) or other suitable acid
-
Methanol or other suitable solvent for Deferasirox
-
Distilled or deionized water
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Preparation of Solutions
4.2.1. Deferasirox Stock Solution (e.g., 100 µg/mL)
-
Accurately weigh 10 mg of Deferasirox reference standard.
-
Dissolve the standard in a suitable solvent, such as methanol, and transfer it to a 100 mL volumetric flask.
-
Make up the volume to 100 mL with the solvent.
4.2.2. Ferric Chloride Solution (e.g., 0.5% w/v)
-
Accurately weigh 0.5 g of FeCl₃.
-
Dissolve it in 100 mL of distilled water.
4.2.3. Acidic Solution (e.g., 0.1 M HCl)
-
Prepare a 0.1 M solution of Hydrochloric Acid in distilled water.
Preparation of Calibration Standards
-
Prepare a series of working standard solutions of Deferasirox by diluting the stock solution with the appropriate solvent to achieve concentrations in the desired linear range (e.g., 10, 20, 30, 40, and 50 µg/mL).
-
For each working standard, pipette a fixed volume into a separate test tube or cuvette.
-
Add a fixed volume of the ferric chloride solution to each tube.
-
Add a fixed volume of the acidic solution to each tube to facilitate the complex formation.
-
Allow the reaction to proceed for a specified time to ensure complete complex formation and color development.
Sample Preparation
For the analysis of pharmaceutical formulations, a sample preparation procedure to extract Deferasirox is required.
-
Weigh and crush a sufficient number of tablets to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to a known amount of Deferasirox.
-
Dissolve the powder in a suitable solvent and filter the solution to remove any insoluble excipients.
-
Dilute the filtrate with the solvent to a concentration within the calibration range.
-
Proceed with the complex formation step as described for the calibration standards.
Spectrophotometric Measurement
-
Set the UV-Vis spectrophotometer to measure the absorbance at the λmax of the Deferasirox-iron complex, which has been reported to be 530 nm.[1]
-
Use a blank solution containing all the reagents except Deferasirox to zero the instrument.
-
Measure the absorbance of each of the calibration standards and the sample solutions.
-
Plot a calibration curve of absorbance versus the concentration of Deferasirox.
-
Determine the concentration of Deferasirox in the sample solution from the calibration curve.
Experimental Workflow
Caption: Workflow for Spectrophotometric Determination of Deferasirox-Iron Complex.
Data Presentation
The quantitative performance of the spectrophotometric method for the determination of the Deferasirox-iron complex is summarized below.
Table 1: Method Parameters
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 530 nm | [1] |
| Linearity Range | 10-50 µg/mL | [1] |
| Solvent | Methanol/Acidic Water |
Table 2: Validation Summary
| Validation Parameter | Result | Reference |
| Linearity (Correlation Coefficient) | > 0.999 | [1] |
| Accuracy (Recovery) | Within acceptable limits | [1] |
| Precision (RSD %) | Within acceptable limits | [1] |
| Limit of Detection (LOD) | Not explicitly reported for the complex | |
| Limit of Quantification (LOQ) | Not explicitly reported for the complex |
Note: Detailed validation parameters such as LOD, LOQ, and specific recovery percentages for the Deferasirox-iron complex determination were not available in the cited literature. The reported validation was for the overall method of Deferasirox estimation.
Logical Relationship Diagram
Caption: Logical Relationship for Quantitative Analysis.
Conclusion
The described spectrophotometric method provides a simple, sensitive, and cost-effective approach for the quantitative determination of the Deferasirox-iron complex. The in-situ formation of a colored complex allows for straightforward analysis without the need for pre-synthesis and purification of the complex. This method is suitable for routine quality control of Deferasirox in pharmaceutical formulations and can be adapted for other research applications.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Deferasirox Solubility Challenges in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Deferasirox (B549329) in in vitro assays.
Troubleshooting Guides
Issue: Precipitation Observed After Diluting Deferasirox Stock Solution into Aqueous Assay Media
Precipitation of Deferasirox upon dilution into aqueous buffers or cell culture media is a common issue stemming from its low aqueous solubility. This guide provides a systematic approach to troubleshoot and resolve this problem.
Troubleshooting Workflow
A troubleshooting flowchart for addressing Deferasirox precipitation in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of Deferasirox?
A1: Deferasirox is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[1]. For in vitro assays, preparing a high-concentration stock solution in 100% DMSO is a common practice.
Q2: I dissolved Deferasirox in DMSO, but it precipitated when I added it to my cell culture medium. Why?
A2: This is a common occurrence known as "salting out" or precipitation upon solvent-shifting. Deferasirox is poorly soluble in aqueous solutions. When the DMSO stock is diluted into the aqueous culture medium, the final concentration of DMSO is often too low to keep the Deferasirox dissolved, especially at higher final concentrations of the drug.
Q3: How can I prevent Deferasirox from precipitating in my aqueous assay medium?
A3: Several strategies can be employed:
-
Lower the final concentration: Ensure your final working concentration is below the solubility limit in the assay medium.
-
Use a co-solvent approach: Instead of diluting directly from a 100% DMSO stock, create an intermediate dilution in a mixture of an organic solvent and an aqueous buffer. For example, a 1:1 solution of DMF and PBS (pH 7.2) can dissolve Deferasirox up to approximately 0.5 mg/mL[1].
-
pH adjustment: Deferasirox solubility is pH-dependent, with poor solubility at acidic pH[2][3]. Increasing the pH of your buffer system, if compatible with your assay, can improve solubility.
-
Use of solubility enhancers: Complexation with agents like hydroxypropyl-β-cyclodextrin (HPβCD) can significantly increase the aqueous solubility of Deferasirox[4].
Q4: What is the maximum recommended storage time for aqueous solutions of Deferasirox?
A4: It is not recommended to store aqueous solutions of Deferasirox for more than one day due to its limited stability and potential for precipitation[1]. Stock solutions in anhydrous DMSO or DMF, when stored properly at -20°C, are stable for longer periods.
Q5: Can I use sonication to help dissolve Deferasirox?
A5: Yes, sonication can be used to aid in the dissolution of Deferasirox in the chosen solvent, particularly when preparing stock solutions.
Data Presentation
Table 1: Solubility of Deferasirox in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [1] |
| Ethanol | 2 mg/mL | [1] |
| 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL | [1] |
| Water (pH 7.4) | 0.4 mg/mL (0.04 g/L) | [3] |
| Water (pH 6.8, 37°C) | 0.04 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a Deferasirox Stock Solution in DMSO
-
Materials:
-
Deferasirox powder (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
-
-
Procedure:
-
Weigh the desired amount of Deferasirox powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture.
-
Protocol 2: Preparation of Deferasirox Working Solution using Hydroxypropyl-β-cyclodextrin (HPβCD)
This protocol is adapted from the principle of using cyclodextrins to enhance the solubility of hydrophobic drugs for in vitro studies.
-
Materials:
-
Deferasirox-DMSO stock solution (from Protocol 1)
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer
-
-
Procedure:
-
Prepare a stock solution of HPβCD in your desired aqueous buffer or medium (e.g., 45% w/v).
-
In a sterile tube, add the required volume of the HPβCD solution.
-
While vortexing the HPβCD solution, slowly add the required volume of the Deferasirox-DMSO stock solution dropwise. The molar ratio of HPβCD to Deferasirox should be optimized, but a starting point of 10:1 can be tested.
-
Continue to vortex for 15-30 minutes at room temperature to allow for the formation of the inclusion complex.
-
The resulting solution should be clear. This solution can then be further diluted in the assay medium.
-
Mandatory Visualization
Mechanism of solubility enhancement of Deferasirox by HPβCD.
References
Technical Support Center: Managing Deferasirox-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Deferasirox-induced cytotoxicity in primary cell cultures.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments with Deferasirox (B549329).
Issue 1: Higher-than-expected cytotoxicity in primary cell cultures.
-
Question: We are observing widespread cell death in our primary cell cultures at Deferasirox concentrations that are reported to be safe in the literature. What could be the cause?
-
Answer: Several factors could contribute to this discrepancy:
-
Primary Cell Sensitivity: Primary cells are often more sensitive to cytotoxic effects than immortalized cell lines. The IC50 values can vary significantly between cell types. For instance, in one study, the IC50 for Deferasirox in multiple myeloma cell lines ranged from 3.2 to 47.9 μM.[1]
-
Mitochondrial Swelling: Deferasirox can cause severe mitochondrial swelling, which is a key driver of its toxicity.[2][3] This effect is due to an increase in the permeability of the inner mitochondrial membrane.[2][3]
-
Culture Medium Composition: The iron content of your culture medium can influence the cytotoxicity of Deferasirox.[4] Cells grown in medium with lower iron availability may be more susceptible to the cytotoxic effects of iron chelators.[4]
-
Cell Culture Health: Ensure your primary cells are healthy and not stressed before initiating the experiment. Stressed cells can be more vulnerable to drug-induced toxicity.
-
Issue 2: Inconsistent results between experimental replicates.
-
Question: We are getting significant variability in cell viability and other endpoints across our experimental replicates. How can we improve consistency?
-
Answer: To improve the consistency of your results, consider the following:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well or flask.
-
Homogenize Drug Concentration: Thoroughly mix Deferasirox in the culture medium to ensure a uniform concentration across all samples.
-
Control for Edge Effects: In multi-well plates, "edge effects" can lead to variability. Consider not using the outer wells for critical experiments or filling them with a buffer solution.
-
Monitor Cell Confluency: Initiate your experiments when the cells have reached a consistent and optimal confluency.
-
Issue 3: Difficulty in elucidating the mechanism of cell death.
-
Question: We are trying to determine if Deferasirox is inducing apoptosis or another form of cell death in our primary cells, but the results are ambiguous. What should we look for?
-
Answer: Deferasirox can induce cell death through multiple mechanisms:
-
Apoptosis: In some cell types, such as multiple myeloma and leukemia cells, Deferasirox has been shown to induce apoptosis, characterized by the cleavage of Caspase 9, Caspase 3, and PARP.[1][5]
-
Ferroptosis: Deferasirox can also induce ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[6][7][8] This is often associated with the depletion of glutathione.[6][7]
-
Mitochondrial-Mediated Necrosis: The severe mitochondrial swelling caused by Deferasirox can lead to rupture of the mitochondrial membranes and subsequent necrotic cell death.[2][3][9]
-
Frequently Asked Questions (FAQs)
General Questions
-
What is the primary mechanism of Deferasirox-induced cytotoxicity?
-
The primary off-target mechanism of Deferasirox toxicity is the induction of severe mitochondrial swelling without depolarization.[2][3] This is caused by an increase in the permeability of the inner mitochondrial membrane.[2][3] Other mechanisms include the induction of apoptosis and ferroptosis in a cell-type-dependent manner.[1][5][8]
-
-
Which primary cell types are particularly sensitive to Deferasirox?
Experimental Design and Protocols
-
What are some recommended positive and negative controls for my experiments?
-
Positive Controls: For apoptosis, a known apoptosis inducer like staurosporine (B1682477) can be used. For ferroptosis, erastin (B1684096) is a common positive control.
-
Negative Controls: A vehicle control (e.g., DMSO, if used to dissolve Deferasirox) is essential.[3] Additionally, other iron chelators that do not cause mitochondrial swelling, such as deferoxamine (B1203445) (DFO) or deferiprone (B1670187) (DFP), can serve as useful comparative controls.[2][3][9]
-
-
How can I mitigate Deferasirox-induced cytotoxicity in my primary cell cultures?
-
Osmotic Stabilization: Increasing the intracellular osmotic gradient can prevent Deferasirox-induced mitochondrial swelling.[2][3]
-
Iron Supplementation: The cytotoxic effects of Deferasirox are linked to its iron chelation activity. Supplementing the culture medium with iron may rescue the cells from cytotoxicity.[13]
-
Co-treatment with Inhibitors: In primary hepatocytes, pre-treatment with ketoconazole (B1673606) and 1-aminobenzotrizole has been shown to reduce Deferasirox-induced cytotoxicity.[10]
-
Quantitative Data Summary
Table 1: IC50 Values of Deferasirox in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) | Reference |
| A549 | Human Lung Cancer | Varies | 24 and 72 | [13] |
| HCT116 | Human Colon Cancer | Varies | Not Specified | [13] |
| L929 | Mouse Fibroblast (Non-cancerous) | Varies | Not Specified | [13] |
| Multiple Myeloma Cell Lines | Human Multiple Myeloma | 3.2 - 47.9 | 48 | [1] |
| OK Cells | Opossum Kidney Epithelial | 246 | 24 | [3] |
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of Deferasirox concentrations. Include a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or MTS assay.[11][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Evaluation of Mitochondrial Swelling
-
Cell Culture: Culture primary cells on glass-bottom dishes suitable for live-cell imaging.
-
Mitochondrial Staining: Stain the mitochondria with a fluorescent dye such as MitoTracker Deep Red FM.[3]
-
Live-Cell Imaging: Acquire baseline images of the mitochondria using a confocal microscope.
-
Deferasirox Treatment: Add Deferasirox to the cells and acquire time-lapse images to observe changes in mitochondrial morphology.
-
Image Analysis: Quantify the changes in mitochondrial size and shape over time.
Protocol 3: Detection of Apoptosis
-
Cell Treatment: Treat primary cells with Deferasirox at the desired concentration and for the appropriate duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Perform Western blotting to detect the cleavage of key apoptotic proteins such as Caspase 9, Caspase 3, and PARP.[1]
-
Flow Cytometry: Alternatively, use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the percentage of apoptotic cells.[15]
Signaling Pathways and Workflows
Caption: Mechanisms of Deferasirox-induced cytotoxicity.
Caption: General workflow for studying Deferasirox cytotoxicity.
References
- 1. The iron chelator deferasirox induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The iron chelator Deferasirox causes severe mitochondrial swelling without depolarization due to a specific effect on inner membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The in vitro response of human tumour cells to desferrioxamine is growth medium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Deferasirox – a rarer cause of Fanconi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deferasirox’s Anti-Chemoresistance and Anti-Metastatic Effect on Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic inhibitory effects of deferasirox in combination with decitabine on leukemia cell lines SKM-1, THP-1, and K-562 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Deferasirox Dosage for Maximal Iron Chelation in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments aimed at optimizing Deferasirox (B549329) dosage for maximal iron chelation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of Deferasirox for different experimental models of iron overload?
A1: The initial dose of Deferasirox depends on the type and severity of iron overload. For transfusional iron overload, a common starting dose is 20 mg/kg/day for the dispersible tablets (Exjade®) or 14 mg/kg/day for the film-coated tablets (Jadenu®).[1][2] For non-transfusion-dependent thalassemia syndromes with iron overload, the recommended starting dose is 10 mg/kg/day for dispersible tablets or 7 mg/kg/day for film-coated tablets.[1][3] It is crucial to tailor the initial dose to the specific animal model and the degree of iron burden.[4]
Q2: How should Deferasirox be administered to ensure optimal bioavailability?
A2: Deferasirox bioavailability is significantly influenced by food. It is recommended to administer the dispersible tablets on an empty stomach, at least 30 minutes before a meal, to ensure consistent absorption.[5][6] The type of food, particularly high-fat meals, can increase the bioavailability of Deferasirox, leading to variability in drug exposure.[5] Film-coated tablets can be taken on an empty stomach or with a light meal.[6][7] For dispersible tablets, they should be dissolved in water, orange juice, or apple juice.[3][6]
Q3: What are the key parameters to monitor for assessing the efficacy of Deferasirox?
A3: The primary efficacy endpoints for Deferasirox therapy are serum ferritin levels and liver iron concentration (LIC).[4][8][9] Monthly monitoring of serum ferritin is recommended to observe trends and adjust dosages accordingly.[8][9] LIC, which can be assessed through methods like liver biopsy or specific MRI techniques (e.g., R2-MRI), provides a more direct measure of body iron stores and should be monitored periodically, typically every 6 months.[8][9][10]
Q4: What are the most common adverse effects observed with Deferasirox administration in vivo and how can they be managed?
A4: The most frequently reported adverse effects include gastrointestinal disturbances (e.g., diarrhea, nausea, abdominal pain), skin rash, and elevations in serum creatinine (B1669602).[11][12] Gastrointestinal issues are often transient and may resolve over time.[13] Skin rashes are usually mild to moderate and may not require dose interruption.[6][14] Increases in serum creatinine are a key safety concern, and regular monitoring of renal function is essential.[9][14] Dose reduction or temporary interruption of treatment may be necessary if significant adverse effects occur.[6][14]
Troubleshooting Guides
Problem 1: Suboptimal reduction in serum ferritin levels despite Deferasirox administration.
| Possible Cause | Troubleshooting Step |
| Inadequate Dosage | Increase the Deferasirox dose in increments of 5-10 mg/kg/day (for dispersible tablets) or 3.5-7 mg/kg/day (for film-coated tablets) every 3-6 months, based on serum ferritin trends.[2][8] Doses up to 40 mg/kg/day (dispersible) or 28 mg/kg/day (film-coated) may be considered in patients with persistent high iron burden.[1][8][15] |
| Poor Bioavailability | Ensure consistent administration with respect to meals. For dispersible tablets, administer at least 30 minutes before food.[5] For film-coated tablets, administer either on an empty stomach or with a light meal consistently.[6] |
| High Transfusional Iron Intake | Re-evaluate the rate of iron loading from transfusions and adjust the Deferasirox dose accordingly to achieve a negative iron balance.[4][15] |
| Drug Interactions | Review concomitant medications. Co-administration with potent UGT inducers (e.g., rifampin, phenytoin) or bile acid sequestrants can decrease Deferasirox exposure. Consider increasing the Deferasirox dose if co-administration is unavoidable.[1][16] |
Problem 2: Significant increase in serum creatinine levels.
| Possible Cause | Troubleshooting Step |
| Renal Toxicity | If serum creatinine increases by >33% above baseline on two consecutive measurements, consider reducing the daily dose.[1] For more significant or persistent increases, interruption of therapy may be necessary.[9][14] Ensure adequate hydration in the experimental animals.[17] |
| Concomitant Nephrotoxic Agents | Avoid co-administration with other drugs known to have renal toxicity.[2] |
| Volume Depletion | In cases of diarrhea or vomiting, which can lead to volume depletion, consider interrupting Deferasirox treatment until the condition resolves.[8] |
Problem 3: Elevated liver transaminase levels.
| Possible Cause | Troubleshooting Step |
| Hepatic Toxicity | Monitor serum transaminases (ALT, AST) and bilirubin (B190676) regularly.[2][9] For persistent or significant elevations, consider dose reduction or interruption of treatment.[6][14] Avoid use in models with severe pre-existing hepatic impairment.[9] |
| Underlying Liver Pathology | Investigate for other potential causes of liver enzyme elevation in the experimental model. |
Data Presentation
Table 1: Recommended Deferasirox Dosing and Adjustments
| Parameter | Dispersible Tablets (Exjade®) | Film-Coated Tablets (Jadenu®) | Reference |
| Starting Dose (Transfusional Iron Overload) | 20 mg/kg/day | 14 mg/kg/day | [1][2] |
| Starting Dose (Non-Transfusion-Dependent Thalassemia) | 10 mg/kg/day | 7 mg/kg/day | [1][3] |
| Dose Adjustment Increments | 5-10 mg/kg/day | 3.5-7 mg/kg/day | [2][8] |
| Maximum Dose (Transfusional Iron Overload) | 40 mg/kg/day | 28 mg/kg/day | [1][8] |
| Maximum Dose (Non-Transfusion-Dependent Thalassemia) | 20 mg/kg/day | 14 mg/kg/day | [1][8] |
Table 2: Monitoring Parameters and Frequency
| Parameter | Frequency | Action Thresholds/Considerations | Reference |
| Serum Ferritin | Monthly | Adjust dose every 3-6 months based on trends. Consider dose reduction if consistently < 500 mcg/L. Interrupt if < 300 mcg/L in NTDT. | [8][9] |
| Liver Iron Concentration (LIC) | Every 6 months | Goal is to maintain LIC < 7 mg Fe/g dw. Interrupt therapy if LIC < 3 mg Fe/g dw. | [8][9][10] |
| Serum Creatinine | Weekly for the first month after initiation or dose modification, then monthly. | Consider dose reduction if >33% increase from baseline on 2 consecutive visits. Interrupt for more significant increases. | [1][9][14] |
| Liver Transaminases (ALT, AST) & Bilirubin | Every 2 weeks for the first month, then monthly. | Consider dose modification or interruption for severe or persistent elevations. | [2][9] |
| Urine Protein/Creatinine Ratio | Monthly | If ratio >0.5 g/g on 2 consecutive samples, consider dose reduction. | [14] |
| Auditory and Ophthalmic Examinations | Annually | Monitor for potential hearing and vision changes. | [1][14] |
Experimental Protocols
Protocol 1: Assessment of Serum Ferritin
-
Sample Collection: Collect blood samples from the experimental animals at baseline and at monthly intervals.
-
Serum Separation: Allow the blood to clot at room temperature and then centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Ferritin Assay: Use a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for the animal species being studied to determine the serum ferritin concentration, following the manufacturer's instructions.
-
Data Analysis: Plot the serum ferritin levels over time to observe trends and assess the response to Deferasirox treatment.
Protocol 2: Measurement of Liver Iron Concentration (LIC) by MRI
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols.
-
MRI Acquisition: Perform abdominal MRI using a scanner with a field strength of at least 1.5 Tesla. Acquire T2*-weighted images of the liver using a multi-echo gradient echo sequence.
-
Image Analysis: Use specialized software to calculate the R2* relaxation rate from the T2-weighted images. The R2 value is directly proportional to the liver iron concentration.
-
LIC Calculation: Convert the R2* value to LIC (in mg Fe/g dry weight) using a validated calibration curve.
-
Monitoring: Repeat the MRI assessment every 6 months to monitor changes in LIC.
Mandatory Visualizations
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. drugs.com [drugs.com]
- 3. Deferasirox (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Update on the use of deferasirox in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of food, type of food, and time of food intake on deferasirox bioavailability: recommendations for an optimal deferasirox administration regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. novartis.com [novartis.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Efficacy and safety of deferasirox at low and high iron burdens: results from the EPIC magnetic resonance imaging substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deferasirox: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term efficacy and safety of deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are the side effects of Deferasirox? [synapse.patsnap.com]
- 14. thalassemia.org [thalassemia.org]
- 15. Importance of optimal dosing ≥30 mg/kg/d during deferasirox treatment: 2.7-yr follow-up from the ESCALATOR study in patients with β-thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical pharmacology of deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deferasirox (Exjade, Jadenu): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Troubleshooting inconsistent results in Deferasirox experiments
Welcome to the technical support center for Deferasirox (B549329) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered when working with Deferasirox.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in Deferasirox experiments?
A1: Inconsistent results in Deferasirox studies can stem from several factors:
-
Formulation Differences: Deferasirox is available in different formulations, such as dispersible tablets (DT) and film-coated tablets (FCT), which exhibit different pharmacokinetic profiles.[1][2] The FCT formulation generally has higher bioavailability.[1][2]
-
Genetic Polymorphisms: Inter-individual variability in response to Deferasirox is significantly influenced by genetic polymorphisms in enzymes responsible for its metabolism and transport, such as UGT1A1, UGT1A3, CYP1A1, CYP1A2, and ABCC2.[3][4][5]
-
Experimental Model: Discrepancies have been observed between in vitro and in vivo models. For instance, Deferasirox showed antifibrotic effects in a stellate cell line (LX-2) but not in an Mdr2(-/-) mouse model of liver fibrosis.[6]
-
Assay Interference: Deferasirox and its iron complex (DFX-Fe) can interfere with certain laboratory assays. Specifically, DFX-Fe can be measured as serum iron, and Deferasirox itself can affect unsaturated iron-binding capacity (UIBC) measurements, leading to inaccurate results.[7]
-
Patient-Related Factors: In clinical studies, factors such as patient adherence to therapy, diet, and concurrent medications can introduce variability.[8]
Q2: Why am I observing lower-than-expected cytotoxicity with Deferasirox in my cancer cell line?
A2: Several factors could contribute to lower-than-expected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Deferasirox. For example, IC50 values can vary significantly between different cancer cell types.[9][10]
-
Drug Concentration and Exposure Time: The cytotoxic effects of Deferasirox are dose- and time-dependent. Insufficient drug concentration or a short exposure time may not be adequate to induce cell death.[9][11]
-
Culture Media Components: Components in the cell culture medium, such as serum, can bind to Deferasirox, reducing its effective concentration.
-
Cell Seeding Density: High cell density can reduce the effective drug concentration per cell, leading to decreased cytotoxicity. Optimizing the cell seeding density is crucial for reproducible results.[12][13]
Q3: Can Deferasirox interfere with my colorimetric assays?
A3: Yes, Deferasirox has the potential to interfere with colorimetric assays like the MTT assay. The drug itself might react with the MTT reagent, or its color could interfere with absorbance readings. It is recommended to include a control well with the highest concentration of Deferasirox in cell-free media to check for any direct effect on the assay reagent.[13] If interference is observed, consider using an alternative viability assay, such as the LDH release assay.[13]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
If you are observing high variability in the half-maximal inhibitory concentration (IC50) of Deferasirox in your cell viability assays, consider the following troubleshooting steps:
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid the "edge effect" by not using the outer wells of the microplate.[13] |
| Incomplete Drug Solubilization | Prepare fresh stock solutions of Deferasirox and ensure complete dissolution before adding to the culture medium. |
| Variable Incubation Times | Strictly adhere to the planned incubation times for both drug treatment and assay reagent development. |
| Reagent Interference | Run a control with Deferasirox in cell-free media to check for direct reaction with the viability assay reagent (e.g., MTT, MTS).[13] |
| Cell Culture Health | Use healthy, low-passage number cells and regularly check for any signs of contamination.[13] |
A general workflow for troubleshooting inconsistent cell viability results is outlined below:
Issue 2: Unexpected Results in Iron-Related Assays
If you are measuring iron parameters in samples treated with Deferasirox and observe unexpected results, be aware of the following interferences:
Assay-Specific Interferences
| Assay | Interference | Recommendation |
| Serum Iron (sFe) | The Deferasirox-iron complex (DFX-Fe) can be detected as transferrin-bound iron in some photometric assays, leading to falsely elevated sFe levels.[7] | Interpret sFe results with caution in the presence of Deferasirox. Consider alternative methods for assessing iron status, such as measuring liver iron concentration (LIC). |
| Unsaturated Iron Binding Capacity (UIBC) | Deferasirox itself can bind to the iron in the assay reagents, leading to an artificial increase in UIBC values.[7] | Be mindful of this potential artifact when interpreting UIBC results. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Deferasirox and its Derivatives
This table summarizes the IC50 values and Hill Slopes (HS) for Deferasirox (1) and its derivatives against the A549 human lung cancer cell line. A higher Hill Slope indicates a steeper dose-response curve.
| Compound | Incubation Time (h) | IC50 (µM) | Hill Slope (HS) |
| Deferasirox (1) | 72 | 13.0 ± 0.9 | 1.8 ± 0.3 |
| Derivative 2 | 72 | 15.3 ± 1.1 | 1.9 ± 0.3 |
| Derivative 8 | 72 | 9.7 ± 0.4 | 3.1 ± 0.5 |
| Derivative 10 | 72 | 10.9 ± 0.6 | 2.0 ± 0.2 |
| Deferasirox (1) | 24 | > 100 | - |
| Derivative 8 | 24 | 16.6 ± 1.2 | 3.3 ± 0.6 |
| Data adapted from in vitro studies of Deferasirox derivatives.[9] |
Table 2: Pharmacokinetic Parameters of Deferasirox Formulations
This table compares the pharmacokinetic profiles of Deferasirox Dispersible Tablets (DT) and Film-Coated Tablets (FCT).
| Parameter | Deferasirox DT | Deferasirox FCT | Percentage Change |
| Mean Dose (mg/kg) | 26.1 ± 6.9 | 15.5 ± 5.2 | -41% |
| Cmax (µMol/L) | 71.0 ± 35.2 | 101.5 ± 40.3 | +43% |
| AUC (µMol*h/L) | 855.0 ± 499 | 1301.3 ± 658 | +52% |
| Data from a retrospective observational study comparing the two formulations.[2] |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the cytotoxicity of Deferasirox using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well plates
-
Cell culture medium (consider phenol (B47542) red-free medium)[13]
-
Deferasirox stock solution
-
MTT solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14][15]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Drug Treatment: Treat cells with a range of Deferasirox concentrations. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[15]
-
Absorbance Reading: Measure the absorbance at a wavelength between 500 and 600 nm.[14]
Signaling Pathways
Deferasirox has been shown to modulate several signaling pathways, which can vary depending on the cell type and experimental context.
Deferasirox-Induced Ferroptosis via Nrf2 Pathway
In some cancer cells, Deferasirox can induce a form of programmed cell death called ferroptosis by increasing the production of reactive oxygen species (ROS) and modulating the Nrf2 signaling pathway.[11]
General Anti-proliferative Signaling
Deferasirox's iron chelation activity is central to its anti-proliferative effects. By depleting intracellular iron, it can inhibit key enzymes and pathways required for cell growth and proliferation, such as ribonucleotide reductase, and modulate pathways like NF-κB and MAPK.[16]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Genetic polymorphisms influencing deferasirox pharmacokinetics, efficacy, and adverse drug reactions: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Genetic polymorphisms influencing deferasirox pharmacokinetics, efficacy, and adverse drug reactions: a systematic review and meta-analysis [frontiersin.org]
- 5. Genetic polymorphisms influencing deferasirox pharmacokinetics, efficacy, and adverse drug reactions: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inconsistent hepatic antifibrotic effects with the iron chelator deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference of deferasirox with assays for serum iron and serum unsaturated iron binding capacity during iron chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of a new tablet formulation of deferasirox to reduce chronic iron overload after long-term blood transfusions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Deferasirox in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Deferasirox (B549329) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Deferasirox?
Deferasirox is an orally active iron chelator. Its primary function is to bind to ferric iron (Fe3+) with high affinity, forming a stable complex that is subsequently eliminated from the body, primarily through biliary excretion.[1][2] Two molecules of Deferasirox bind to one atom of iron.[1][3] This action effectively reduces iron overload in patients with conditions such as transfusional hemosiderosis and non-transfusion-dependent thalassemia syndromes.[4]
Q2: What are the known major off-target effects of Deferasirox in a research context?
Beyond its iron-chelating activity, Deferasirox has been observed to exert several off-target effects that are crucial for researchers to consider:
-
Mitochondrial Perturbation: Deferasirox can induce significant mitochondrial swelling, which is not associated with membrane depolarization or the opening of the mitochondrial permeability transition pore.[5] This is thought to be due to an increase in the permeability of the inner mitochondrial membrane.[5]
-
Modulation of Signaling Pathways: Deferasirox has been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway.[6][7] It can also act as a potent inhibitor of NF-κB (nuclear factor-kappa B) activity, an effect that appears to be independent of its iron chelation and reactive oxygen species (ROS) scavenging properties.[8]
-
Induction of Oxidative Stress: Deferasirox treatment can lead to an increase in intracellular reactive oxygen species (ROS) production in certain cell types.[9]
-
Cytotoxicity and Anti-proliferative Effects: Deferasirox can induce dose-dependent cytotoxicity in various cell lines, including cancer cells, by promoting apoptosis and ferroptosis.[10][11][12] This effect may be independent of the cell's iron status.[11]
-
Genotoxicity: Some studies have suggested that Deferasirox may have genotoxic effects, as indicated by increased micronucleus formation in human peripheral lymphocytes in vitro.[13]
Q3: Are there alternative iron chelators with different off-target effect profiles?
Yes, other iron chelators such as Deferoxamine (B1203445) (DFO) and Deferiprone (DFP) are available and have been compared to Deferasirox. Their off-target effects can differ:
-
Deferoxamine (DFO): A parenteral iron chelator that is generally considered to have a different safety profile. For instance, unlike Deferasirox, DFO does not typically cause mitochondrial swelling.[5] However, its administration route and shorter half-life can be limitations in experimental design.
-
Deferiprone (DFP): An oral iron chelator that, along with DFO, is a hydrophilic chelator, which may influence its interaction with cellular components compared to the more lipophilic Deferasirox.[14]
The choice of chelator should be guided by the specific research question and the potential for off-target effects to confound the results. A direct comparison of their effects in the specific experimental system is recommended.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
Symptoms: Higher than expected cell death in your culture after Deferasirox treatment, even at concentrations intended for iron chelation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Concentration is too high for the specific cell line. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type. IC50 values can vary significantly between cell lines. |
| Iron-independent cytotoxicity. | To distinguish between iron chelation-dependent and independent effects, supplement the culture medium with ferric chloride (FeCl3) along with Deferasirox. If cytotoxicity persists, it is likely an off-target effect. |
| Induction of apoptosis or ferroptosis. | Assess markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) or ferroptosis (e.g., lipid peroxidation assays) to understand the mechanism of cell death. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level for your cells. |
Issue 2: Confounding Results in Signaling Pathway Studies
Symptoms: Unexpected changes in pathways like mTOR or NF-κB that are not the primary focus of your research.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inhibition of mTOR signaling. | If your research is unrelated to mTOR, be aware of this potential off-target effect. You can verify this by performing a Western blot for key mTOR pathway proteins (e.g., phosphorylated S6 ribosomal protein). Consider using an alternative iron chelator if this effect interferes with your study. |
| Inhibition of NF-κB activity. | Deferasirox is a known NF-κB inhibitor.[8] If NF-κB is relevant to your experimental system, its inhibition by Deferasirox must be considered when interpreting data. You can use a reporter assay to quantify the extent of NF-κB inhibition. |
| Iron-independent pathway modulation. | As with cytotoxicity, co-treatment with ferric chloride can help determine if the observed pathway modulation is a direct effect of the drug or secondary to iron depletion. |
Issue 3: Alterations in Mitochondrial Function and Morphology
Symptoms: Changes in cellular respiration, ATP production, or observation of swollen mitochondria in imaging studies.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Deferasirox-induced mitochondrial swelling. | This is a known off-target effect.[5] Assess mitochondrial morphology using microscopy (see detailed protocol below). If this is a concern, consider using Deferoxamine, which does not induce mitochondrial swelling.[5] |
| Increased Reactive Oxygen Species (ROS) production. | Quantify intracellular ROS levels using a fluorescent probe such as DCFH-DA (see detailed protocol below). Co-treatment with an antioxidant like N-acetylcysteine (NAC) can help determine if the observed phenotype is ROS-dependent. |
Quantitative Data Summary
Table 1: Reported IC50 Values of Deferasirox in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| K562 | Human myeloid leukemia | 46.33 | 48 | [4] |
| U937 | Human myeloid leukemia | 16.91 | 48 | [4] |
| HL60 | Human myeloid leukemia | 50 | 48 | [4] |
| Fresh leukemia cells (AML) | Human acute myeloid leukemia | 87.63 - 172.2 | 48 | [4] |
| Sup-B15 | Human acute lymphoblastic leukemia | ~0.1 (100 nM) | 24 | [15] |
| Molt-4 | Human acute lymphoblastic leukemia | ~0.1 (100 nM) | 24 | [15] |
| NCI H28:N78 | Human malignant lymphoma | >100 | 24 | [12] |
| Jiyoye | Human malignant lymphoma | ~50 | 24 | [12] |
| Ramos | Human malignant lymphoma | ~50 | 24 | [12] |
Table 2: Effective Concentrations of Deferasirox for Off-Target Effects
| Off-Target Effect | Cell/System | Effective Concentration (µM) | Observation | Reference |
| mTOR pathway inhibition | K562, U937, HL60 cells | 50 | Increased REDD1 expression, decreased phosphorylated S6 | [4] |
| NF-κB inhibition | Myelodysplastic cells, K562, HL60 | 50 | Decreased NF-κB activity | [16] |
| Mitochondrial Swelling | OK (Opossum Kidney) cells | 200 | Dramatic mitochondrial swelling without depolarization | [1][6] |
| Increased ROS | Myelodysplastic progenitors | >5 | Elevated ROS levels | [17] |
Detailed Experimental Protocols
Protocol 1: Assessment of Mitochondrial Morphology
Objective: To visually assess changes in mitochondrial morphology, specifically swelling, following Deferasirox treatment.
Materials:
-
Cell line of interest cultured on glass-bottom dishes or coverslips
-
Deferasirox
-
MitoTracker™ Red CMXRos or similar mitochondrial stain
-
Formaldehyde (B43269) or paraformaldehyde for fixation
-
Phosphate-buffered saline (PBS)
-
Mounting medium
-
Confocal or fluorescence microscope
Procedure:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treat cells with the desired concentrations of Deferasirox and appropriate vehicle controls for the desired duration.
-
Thirty minutes before the end of the treatment, add MitoTracker™ stain to the culture medium at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 37°C.
-
Gently wash the cells three times with pre-warmed PBS.
-
Fix the cells with 4% formaldehyde or paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a suitable mounting medium.
-
Image the cells using a confocal or fluorescence microscope. Acquire Z-stacks for a more detailed morphological analysis.
-
Analysis: Visually inspect the mitochondria for changes in shape and size. In healthy control cells, mitochondria typically appear as elongated, filamentous networks. Deferasirox-induced swelling will manifest as rounded, enlarged mitochondria.
Protocol 2: Quantification of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Cell line of interest cultured in a multi-well plate
-
Deferasirox
-
DCFH-DA stock solution (in DMSO)
-
Serum-free culture medium
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., H₂O₂)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with Deferasirox and controls for the desired time.
-
At the end of the treatment, remove the culture medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFH-DA (typically 10-20 µM) in serum-free medium immediately before use. Protect from light.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Add PBS or a suitable buffer back to the wells.
-
Immediately measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm) or analyze the cells by flow cytometry.
-
Analysis: Normalize the fluorescence intensity of the treated samples to that of the vehicle control. Include a positive control (e.g., a short treatment with H₂O₂) to validate the assay.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key off-target effects of Deferasirox on cellular pathways.
Caption: Workflow to assess and characterize Deferasirox-induced cytotoxicity.
References
- 1. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal Membrane Permeability (LMP) assay [protocols.io]
- 3. medicineinnovates.com [medicineinnovates.com]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. benchchem.com [benchchem.com]
- 8. 细胞培养故障排除 [sigmaaldrich.com]
- 9. Comparison of the effects of deferasirox, deferiprone, and deferoxamine on the growth and virulence of Vibrio vulnificus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deferasirox is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.isciii.es [scielo.isciii.es]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Deferasirox treatment duration for specific experimental outcomes
Technical Support Center: Deferasirox (B549329) Experimental Design
This guide provides troubleshooting advice and frequently asked questions for researchers using Deferasirox (DFX) in pre-clinical experiments. It covers the adjustment of treatment duration to achieve specific experimental outcomes, supported by detailed protocols and data presentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Deferasirox in a research context?
A1: Deferasirox is an orally active, tridentate iron chelator that binds with high affinity to ferric iron (Fe3+) in a 2:1 ratio.[1][2] This action forms a stable complex that is subsequently eliminated, effectively reducing intracellular iron levels. In experimental models, this depletion of essential iron interferes with cellular processes that are iron-dependent. This includes inhibiting the proliferation of neoplastic cells, which have high iron requirements for growth, and inducing cell cycle arrest or apoptosis.[3]
Q2: How does the duration of Deferasirox treatment influence different experimental results?
A2: Treatment duration is a critical parameter that dictates the cellular response.
-
Short-term exposure (e.g., up to 24 hours): This timeframe is typically sufficient to observe initial effects of iron depletion, such as cell cycle arrest.[4] For example, a 10 μM concentration of DFX can arrest pancreatic cancer cells in the S phase, while higher concentrations (50-100 μM) begin to induce apoptosis within this period.[3][4] It is also used to study acute effects on signaling pathways, like the inhibition of the MEK/ERK pathway.[5][6]
-
Long-term exposure (e.g., 48-72 hours or more): Longer durations are often necessary to observe more definitive and widespread apoptosis.[7] Studies have shown that extending treatment to 48 hours results in a greater percentage of apoptotic cells compared to a 24-hour treatment.[7][8] This timeframe is required for outcomes that depend on sustained iron deprivation.
Q3: What are the generally effective concentrations of Deferasirox for in vitro experiments?
A3: The effective concentration of Deferasirox varies widely depending on the cell line and the specific biological endpoint. For instance, the IC50 (the concentration required to inhibit 50% of cell growth) in human myeloid leukemia cell lines ranges from 17–50 µM.[9] In pancreatic cancer cell lines, a concentration as low as 10 μM can cause cell cycle arrest, whereas 50-100 μM is required to robustly induce apoptosis.[3][4] It is highly recommended to perform a dose-response curve for your specific experimental system to determine the optimal concentration.
Troubleshooting & Experimental Guides
Guide 1: Assessing Iron Chelation Efficacy
Q: My measurements of intracellular iron depletion are variable. What is a reliable method to quantify the efficacy of Deferasirox chelation over time?
A: Variability often arises from the timing of measurements and the sensitivity of the assay. A standardized and effective approach is to measure the labile iron pool (LIP), which is the most readily accessible source of intracellular iron for chelation.
Detailed Experimental Protocol:
-
Cell Seeding: Plate cells at a density that ensures they remain in the logarithmic growth phase throughout the experiment.
-
Treatment: Treat cells with the desired concentration of Deferasirox (e.g., 10-50 µM). Always include a vehicle-only control (e.g., DMSO).
-
Time Course: Harvest cells at multiple time points after treatment (e.g., 6, 12, 24, and 48 hours) to capture the dynamics of iron depletion.
-
LIP Measurement: Utilize an iron-sensitive fluorescent probe like Calcein-AM.
-
Wash cells with a suitable buffer (e.g., PBS).
-
Incubate cells with Calcein-AM as per the manufacturer's protocol. The fluorescence of Calcein is quenched by iron; therefore, as iron is chelated, fluorescence increases.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.
-
-
Data Analysis: Compare the fluorescence of Deferasirox-treated cells to the vehicle control at each time point. An increase in fluorescence indicates successful iron chelation. One study showed that treating glioblastoma cells with 10 μM of DFX for 3 days resulted in significant intracellular iron depletion.[10]
Expected Quantitative Data:
| Treatment Duration | Deferasirox (25 µM) | Expected Outcome |
| 6 hours | ↑ Fluorescence | Initial detectable decrease in the labile iron pool. |
| 12 hours | ↑↑ Fluorescence | Substantial depletion of the labile iron pool. |
| 24 hours | ↑↑↑ Fluorescence | Near-maximal and sustained depletion of the labile iron pool. |
| 48 hours | ↑↑↑ Fluorescence | Maintained depletion of the labile iron pool. |
Experimental Workflow Diagram:
Caption: Workflow for measuring labile iron pool depletion over time.
Guide 2: Investigating Deferasirox-Induced Apoptosis
Q: I am observing minimal apoptosis after 24 hours of Deferasirox treatment. Is a longer treatment duration necessary?
A: Yes. While initial signs of apoptosis can be detected at 24 hours, significant induction often requires longer exposure. Deferasirox-induced apoptosis is a downstream consequence of iron depletion and subsequent cellular stress. Extending the treatment to 48 or 72 hours is a common and effective strategy.[7]
Detailed Experimental Protocol:
-
Cell Culture: Seed cells and allow them to adhere overnight before treatment.
-
Treatment: Add Deferasirox at a concentration determined to be effective from a dose-response assay (typically in the 10-100 µM range).[4][9]
-
Incubation: Incubate the cells for 24, 48, and 72 hours to establish a time-course of apoptosis induction.
-
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest all cells, including those floating in the supernatant, to ensure apoptotic cells are not lost.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze immediately by flow cytometry. This will distinguish between viable, early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
-
Biochemical Confirmation (Western Blot): At the same time points, analyze the cleavage of key apoptotic proteins like Caspase-3 and PARP to confirm the apoptotic pathway is activated.[11]
Expected Quantitative Data:
| Treatment Duration | Deferasirox (50 µM) | Expected Outcome |
| 24 hours | 10-20% Apoptotic Cells | A modest but significant increase in the early apoptotic population.[11] |
| 48 hours | 25-50% Apoptotic Cells | A substantial increase in both early and late apoptotic cells.[7][8] |
| 72 hours | >50% Apoptotic Cells | Pronounced apoptosis, often accompanied by an increase in the necrotic population.[12] |
Signaling Pathway Diagram:
Caption: Simplified pathway of Deferasirox-induced apoptosis.
Guide 3: Analyzing Cell Cycle Arrest
Q: What is the optimal Deferasirox treatment duration to observe G1/S phase arrest in my cell line?
A: Cell cycle arrest is a relatively rapid cellular response to iron depletion, as iron is a critical cofactor for ribonucleotide reductase, an enzyme essential for DNA synthesis during the S phase. A G1/S arrest is typically observable within 24 hours of treatment.[5]
Detailed Experimental Protocol:
-
Synchronization (Optional): To achieve a more uniform cell population and clearer results, synchronize cells in the G0/G1 phase via serum starvation for 12-24 hours.
-
Treatment: Release the cells from synchronization by adding complete medium containing Deferasirox (e.g., 10-25 µM) or a vehicle control.
-
Incubation: Harvest the cells at key time points such as 12, 24, and 48 hours post-treatment.
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in a PBS solution containing RNase A and Propidium Iodide (PI).
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry to distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. A successful experiment will show an accumulation of cells in the G1 phase and a corresponding decrease in the S phase population.
Expected Quantitative Data:
| Treatment Duration | Deferasirox (25 µM) | Expected Outcome |
| 12 hours | ↑ G1 phase cells | Initial signs of accumulation in the G1 phase. |
| 24 hours | ↑↑ G1 phase cells, ↓ S phase cells | A distinct G1 arrest is typically observed, with a significant reduction in the S phase population.[5][13] |
| 48 hours | Sustained G1 arrest or ↑ Sub-G1 peak | The G1 arrest may persist, or a sub-G1 peak may appear, indicating the onset of apoptosis. |
Logical Relationship Diagram:
Caption: Temporal relationship of events leading to cell cycle arrest.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deferasirox, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deferasirox, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deferasirox shows inhibition activity against cervical cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Anti-leukemic properties of deferasirox via apoptosis in murine leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Repurposing: Deferasirox Inhibits the Anti-Apoptotic Activity of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Strategies to improve the bioavailability of Deferasirox in animal studies
This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of Deferasirox (B549329) in animal experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or variable bioavailability of Deferasirox in my animal studies?
A1: Low and variable oral bioavailability of Deferasirox is a common challenge stemming from its intrinsic properties. Deferasirox is a Biopharmaceutics Classification System (BCS) Class II compound, which means it has high permeability but low aqueous solubility.[1] Its solubility is pH-dependent and it is practically insoluble in acidic environments like the stomach.[2]
Key factors contributing to poor bioavailability include:
-
Poor Solubility: The primary drawback is its insufficient solubility in physiological fluids, which limits its dissolution rate—the critical step for absorption.[1][3]
-
Food Effect: Co-administration with food, particularly high-fat meals, can increase the bioavailability but also introduces significant variability in absorption.[2][4] For consistency, administering Deferasirox on an empty stomach is recommended.[4]
-
First-Pass Metabolism: After absorption, Deferasirox undergoes significant hepatic metabolism, primarily through glucuronidation and to a lesser extent, cytochrome P450 (CYP) catalyzed hydroxylation, before being eliminated, mainly via bile.[5][6] Saturation of these elimination processes at higher doses can lead to a non-proportional increase in exposure.[7]
-
Animal Model: Pharmacokinetic parameters can differ between species. For instance, the oral bioavailability of a 10 mg/kg dose in rats was reported to be approximately 26%.[5][7]
Q2: What are the most effective formulation strategies to enhance Deferasirox bioavailability?
A2: Several formulation strategies have proven effective in improving the solubility, dissolution rate, and consequently, the oral bioavailability of Deferasirox. The main approaches involve increasing the drug's effective surface area and converting it to a more soluble, amorphous state.
-
Solid Dispersions (SD): This is a highly effective technique. By dispersing Deferasirox in a hydrophilic polymer matrix, the drug can be converted from a crystalline to a more soluble amorphous state.[1][3] Commonly used carriers include Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), and Poloxamers.[1][8]
-
Nanosuspensions and Microemulsions: Reducing the particle size of Deferasirox to the nanometer range significantly increases the surface area for dissolution.[9] Nanosuspensions, which are dispersions of pure drug nanocrystals, and oil-in-water microemulsions have been successfully developed to improve Deferasirox's solubility and dissolution profile.[9][10][11]
-
Advanced Tablet Formulations: Newer film-coated tablets (FCT) have been developed with optimized excipients that demonstrate significantly higher bioavailability (approximately 36% greater) compared to the original dispersible tablets (DT).[12][13] This allows for a lower dose to achieve equivalent systemic exposure.[14]
Q3: Can co-administration of other agents improve Deferasirox bioavailability?
A3: Yes, co-administration with certain agents can significantly enhance the bioavailability of Deferasirox, likely by inhibiting metabolic enzymes or transporters involved in its clearance. A study in humans demonstrated that co-administration with silymarin, vitamin E, or omeprazole (B731) markedly increased the peak plasma concentration (Cmax) and overall exposure (AUC) of Deferasirox.[15] While these specific interactions may need to be confirmed in animal models, it highlights a potential strategy for improving bioavailability.
Q4: What are the key differences between Deferasirox formulations like dispersible vs. film-coated tablets?
A4: The primary difference is their bioavailability. The film-coated tablet (FCT) was designed to improve upon the dispersible tablet (DT). The FCT formulation contains different excipients and has demonstrated about 30-36% higher bioavailability than the DT formulation.[13][14] This means a lower dose of the FCT can achieve the same therapeutic effect as a higher dose of the DT.[14] In clinical settings, this has led to improved patient satisfaction and potentially more predictable drug exposure.[14] When sourcing Deferasirox for animal studies, it is crucial to know which formulation is being used, as this will significantly impact dosing calculations.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | Food Effect: Inconsistent feeding schedules relative to dosing time. | Standardize the protocol. Administer Deferasirox to fasted animals (e.g., overnight fast) at least 30 minutes before providing food to minimize variability.[4] |
| Inconsistent Formulation: Poorly suspended drug leading to inaccurate dosing. | Ensure the formulation is homogenous. For simple suspensions, use a suspending agent (e.g., hydroxypropylcellulose[16]) and vortex thoroughly before each gavage. For advanced formulations, ensure complete dissolution or stable suspension. | |
| Unexpectedly low Cmax and AUC values. | Poor Solubility/Dissolution: The drug is not dissolving sufficiently in the gastrointestinal tract. This is the most common issue with pure Deferasirox. | Implement a bioavailability-enhancing formulation strategy. Prepare a solid dispersion with a carrier like PVP or a nanosuspension to improve the dissolution rate.[3][9] |
| Rapid Metabolism/Elimination: High first-pass metabolism in the selected animal model. | Consider the dose level. In rats, a 10-fold increase in dose (from 10 to 100 mg/kg) resulted in an overproportional increase in bioavailability, suggesting saturation of elimination pathways.[7] | |
| Difficulty preparing a stable and homogenous formulation for oral gavage. | Hydrophobicity of Deferasirox: The drug is inherently difficult to wet and suspend in aqueous vehicles. | Utilize techniques like solid dispersion or nanosuspension which yield more easily dispersible powders or stable liquid forms.[1][9] Alternatively, use co-solvents or surfactants, but first confirm their compatibility and lack of interference with the drug's absorption or analytical measurement. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data from studies using different Deferasirox formulations and administration conditions.
Table 1: Pharmacokinetics of Deferasirox Formulations in Humans
| Formulation | Dose (mg/kg) | Cmax (μMol/L) | AUC (h*μMol/L) | Key Finding |
| Dispersible Tablet (DT) | 26.1 (mean) | 71.0 | 855.0 | Baseline formulation.[14] |
| Film-Coated Tablet (FCT) | 15.5 (mean) | 101.5 | 1301.3 | FCT shows significantly higher Cmax and AUC despite a ~41% lower dose, indicating superior bioavailability.[14] |
Table 2: Effect of Co-administration on Deferasirox Bioavailability in Humans
| Treatment Group | Deferasirox Dose (mg/kg) | Fold Increase in Cmax (vs. Deferasirox alone) | Fold Increase in Bioavailability (AUC) |
| Deferasirox + Omeprazole (20 mg) | 30 | 2.4x | 3.03x |
| Deferasirox + Vitamin E (400 mg) | 30 | 14.9x | 3.57x |
| Deferasirox + Silymarin (420 mg) | 30 | 27.9x | 4.98x |
| Data derived from a study in pediatric patients with thalassemia.[15] |
Table 3: Pharmacokinetics of Deferasirox in Fasted Rats
| Administration Route | Dose (mg/kg) | Oral Bioavailability | Key Finding |
| Oral (p.o.) | 10 | 26% | Demonstrates the baseline oral bioavailability in this model.[7] |
| Oral (p.o.) | 100 | >26% (overproportional increase) | Suggests saturation of elimination pathways at higher doses.[7] |
| Intravenous (i.v.) | 10 | 100% (Reference) | Used as the reference to calculate absolute oral bioavailability.[7] |
Experimental Protocols
Protocol 1: Preparation of Deferasirox Solid Dispersion (Solvent Evaporation Technique)
This protocol is adapted from studies using polymers like PVP K25 or PEG 4000.[1][3]
-
Dissolution: Dissolve a specific ratio of Deferasirox and the chosen carrier polymer (e.g., 1:1 or 1:2 w/w of Drug:Polymer) in a suitable organic solvent, such as methanol.
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid mass or film is formed on the flask wall.
-
Drying: Dry the resulting solid mass in a desiccator under vacuum for at least 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask. Pulverize it using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization (Optional but Recommended): Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the conversion of Deferasirox from a crystalline to an amorphous state.[1][3]
Protocol 2: In Vivo Bioavailability Study in Rats
This is a general protocol based on pharmacokinetic studies in rats.[5][6]
-
Animal Model: Use adult male rats (e.g., Wistar or Sprague-Dawley), weighing 200-250g. Acclimatize the animals for at least one week before the experiment.
-
Housing and Fasting: House the animals in standard conditions. Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing Groups:
-
Oral Group: Administer the Deferasirox formulation (e.g., suspension in 0.5% hydroxypropylcellulose) via oral gavage at the target dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group (for absolute bioavailability): Administer a solution of Deferasirox in a suitable vehicle via a cannulated vein (e.g., tail vein) at a lower dose (e.g., 10 mg/kg).[5]
-
-
Blood Sampling: Collect serial blood samples (approx. 0.2-0.3 mL) from a cannulated artery or via tail vein/retro-orbital sinus at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Collect samples into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Deferasirox in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC (Area Under the Curve). Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Workflow for a typical in vivo bioavailability study of Deferasirox in rats.
Caption: Strategies to overcome the low solubility of Deferasirox for improved bioavailability.
Caption: Simplified metabolic and excretion pathway of Deferasirox in rats.
References
- 1. jddtonline.info [jddtonline.info]
- 2. ashpublications.org [ashpublications.org]
- 3. Solid Dispersion Pellets: An Efficient Pharmaceutical Approach to Enrich the Solubility and Dissolution Rate of Deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. ijarmps.org [ijarmps.org]
- 9. Deferasirox Nanosuspension Loaded Dissolving Microneedles for Intradermal Delivery [mdpi.com]
- 10. Biochemical effects of deferasirox and deferasirox-loaded nanomicellesin iron-intoxicated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. ema.europa.eu [ema.europa.eu]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Pharmacological and clinical evaluation of deferasirox formulations for treatment tailoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent insight on improving the iron chelation efficacy of deferasirox by adjuvant therapy in transfusion dependent beta thalassemia children with sluggish response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The iron chelator deferasirox protects mice from mucormycosis through iron starvation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deferasirox Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Deferasirox in stock solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the stability and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Deferasirox stock solutions?
A1: Deferasirox is practically insoluble in water and acidic solutions. The recommended solvents are alkaline solutions or organic solvents. For most in vitro applications, Dimethyl Sulfoxide (DMSO) is a common choice. Alternatively, 0.1M Sodium Hydroxide (NaOH) can be used, followed by dilution in the desired buffer or media.[1] Methanol is also a suitable solvent for preparing stock solutions for analytical purposes.[1][2][3]
Q2: How should I store my Deferasirox stock solution to prevent degradation?
A2: To minimize degradation, Deferasirox stock solutions should be stored at -20°C or -80°C for long-term storage.[4][5] It is crucial to protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil, as Deferasirox is susceptible to photolytic degradation.[6][7][8][9][10] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[5]
Q3: What are the main factors that cause Deferasirox degradation in solution?
A3: The primary factors contributing to Deferasirox degradation are:
-
pH: Deferasirox is unstable in both acidic and strongly alkaline conditions, with significant degradation observed in acidic environments.[4][6][7][8][9][11]
-
Light Exposure: The compound is photolabile and will degrade when exposed to UV or ambient light.[6][7][8][10][12][13]
-
Oxidizing Agents: Deferasirox is susceptible to oxidative degradation.[6][7][9]
-
Temperature: While more stable at lower temperatures, prolonged exposure to elevated temperatures can lead to degradation. However, it is generally considered stable under thermal stress compared to other factors.[3][6][7][14]
Q4: Can I sterilize my Deferasirox stock solution by autoclaving?
A4: No, autoclaving is not recommended. The high temperatures and pressures of autoclaving can lead to thermal degradation of Deferasirox.[3][6][7][14] To prepare a sterile solution for cell culture, it is best to dissolve the Deferasirox powder in a sterile solvent and perform all subsequent dilutions under aseptic conditions in a laminar flow hood. Alternatively, the final solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with the chosen solvent.
Q5: I observed precipitation in my Deferasirox stock solution after storing it in the freezer. What should I do?
A5: Precipitation upon freezing can occur if the concentration of Deferasirox is too high for the chosen solvent system or if the solution has been stored for an extended period. Before use, allow the aliquot to thaw completely at room temperature and vortex gently to redissolve the precipitate. If the precipitate does not dissolve, it may indicate degradation or that the concentration is too high. In such cases, it is advisable to prepare a fresh stock solution at a slightly lower concentration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Color change in stock solution (e.g., yellowing) | Photodegradation or oxidation. | Store the solution in light-protected containers (amber vials or foil-wrapped) at -20°C or -80°C. Prepare fresh solutions more frequently. |
| Precipitate formation after dilution in aqueous buffer/media | Poor solubility of Deferasirox at neutral or acidic pH. | Ensure the final concentration in the aqueous medium is within the solubility limit. Consider adjusting the pH of the final solution to be slightly alkaline if the experimental conditions permit. |
| Inconsistent experimental results | Degradation of Deferasirox in the stock solution. | Prepare fresh stock solutions and store them properly in aliquots. Verify the concentration of the stock solution using UV-Vis spectrophotometry or HPLC before use. |
| Loss of biological activity | Degradation of the active compound. | Review the preparation and storage procedures. Perform a stability study on your stock solution to determine its shelf-life under your specific storage conditions. |
Quantitative Data Summary: Deferasirox Degradation
The following table summarizes the degradation of Deferasirox under various stress conditions as reported in the literature. This data is essential for understanding the stability profile of the compound.
| Stress Condition | Duration | Degradation (%) | Reference |
| Acid Hydrolysis (0.1N HCl) | 30 minutes | 4.59 | [8] |
| Acid Hydrolysis (0.5N HCl) | 30 minutes | 8.2 | [8] |
| Acid Hydrolysis (1N HCl) | 30 minutes | 12.12 | [8] |
| Alkaline Hydrolysis (0.1N NaOH) | 30 minutes | 6.38 | [8] |
| Alkaline Hydrolysis (0.5N NaOH) | 30 minutes | 7.07 | [8] |
| Alkaline Hydrolysis (1N NaOH) | 30 minutes | 79.8 | [8] |
| **Oxidative Degradation (30% H₂O₂) ** | 2 hours at 80°C | Significant degradation | [14] |
| Photolytic Degradation (UV light) | 72 hours | No significant degradation | [8] |
| Thermal Degradation (30°C) | 30 minutes | 0.16 | [8] |
| Thermal Degradation (80°C) | 8 hours | Stable | [3][14] |
Note: The extent of degradation can vary based on the specific experimental conditions, including the solvent used and the concentration of the solution.
Experimental Protocols
Protocol 1: Preparation of a Deferasirox Stock Solution in DMSO
Materials:
-
Deferasirox powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate the Deferasirox powder to room temperature before opening the container.
-
Weigh the desired amount of Deferasirox powder using a calibrated analytical balance in a chemical fume hood.
-
Transfer the powder to a sterile, appropriately sized tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the Deferasirox is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of Deferasirox Stock Solution by HPLC
Objective: To determine the stability of a Deferasirox stock solution over time under specific storage conditions.
Materials:
-
Deferasirox stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6][7]
-
HPLC-grade acetonitrile, methanol, and water
-
Buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or potassium dihydrogen orthophosphate)[6][7]
-
Calibrated micropipettes
Procedure:
-
Initial Analysis (Time 0):
-
Thaw a fresh aliquot of the Deferasirox stock solution.
-
Prepare a series of dilutions of the stock solution with the mobile phase to create a calibration curve.
-
Prepare a quality control (QC) sample at a known concentration from the stock solution.
-
Inject the standards and the QC sample into the HPLC system.
-
Establish the initial concentration and purity of the stock solution.
-
-
Storage:
-
Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw completely and prepare a QC sample.
-
Inject the QC sample into the HPLC system.
-
Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Deferasirox peak.
-
-
Data Analysis:
-
Calculate the percentage of Deferasirox remaining at each time point relative to the initial concentration.
-
Plot the percentage of Deferasirox remaining versus time to determine the degradation kinetics.
-
Example HPLC Conditions:
Visual Guides
Caption: A recommended workflow for the preparation and storage of Deferasirox stock solutions.
Caption: Logical diagram illustrating the impact of degradation on the function of Deferasirox.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. acgpubs.org [acgpubs.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. kums.ac.ir [kums.ac.ir]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
- 9. ijpras.com [ijpras.com]
- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 11. researchgate.net [researchgate.net]
- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ijpsonline.com [ijpsonline.com]
- 15. jgtps.com [jgtps.com]
Addressing variability in Deferasirox efficacy across different cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Deferasirox (B549329) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Deferasirox in cancer cells?
Deferasirox is an orally active iron chelator that binds to iron with high affinity in a 2:1 ratio.[1][2] Its primary anti-cancer mechanism stems from depleting intracellular iron pools, which are crucial for cell proliferation, growth, and metabolism.[3] Cancer cells often have an increased demand for iron and altered iron metabolism, making them particularly susceptible to iron chelation.[3]
Q2: Why does the efficacy of Deferasirox vary across different cell types?
The variability in Deferasirox efficacy is multifactorial and can be attributed to:
-
Basal Intracellular Iron Levels: Cells with higher baseline levels of labile iron may be more sensitive to the iron-depleting effects of Deferasirox.[4]
-
Expression of Iron-Related Proteins: The expression levels of proteins involved in iron uptake (e.g., Transferrin Receptor 1, TFR1) and export (e.g., Ferroportin) can influence cellular iron homeostasis and, consequently, the response to Deferasirox.[3]
-
Underlying Signaling Pathway Dependencies: The anti-proliferative effects of Deferasirox are mediated through various signaling pathways, including the mTOR, MAPK, and Wnt/β-catenin pathways.[3][5][6] Cell lines that are highly dependent on these pathways for survival and proliferation may exhibit greater sensitivity.
-
Drug Efflux and Metabolism: Differences in the expression of drug transporters and metabolic enzymes among cell types can affect the intracellular concentration and persistence of Deferasirox.
Q3: What are the known signaling pathways affected by Deferasirox?
Deferasirox has been shown to modulate several key signaling pathways in cancer cells:
-
mTOR Pathway: Deferasirox can upregulate REDD1, which in turn enhances the expression of TSC2, a negative regulator of the mTOR pathway. This leads to the inhibition of mTOR signaling, resulting in decreased protein synthesis and cell proliferation.[5]
-
MAPK Pathway: In some cancer cell types, such as osteosarcoma, Deferasirox can induce the generation of reactive oxygen species (ROS), leading to the activation of the MAPK signaling pathway (JNK, p38, and ERK), which can trigger apoptosis.[6]
-
Wnt/β-catenin Pathway: Deferasirox can inhibit the Wnt/β-catenin signaling pathway by reducing β-catenin protein levels. This is thought to occur through the inhibition of proline-rich tyrosine kinase 2 (Pyk2) and subsequent activation of GSK-3β, which promotes β-catenin degradation.[3]
-
Apoptosis Pathways: Deferasirox induces apoptosis through both intrinsic and extrinsic pathways, characterized by the cleavage of caspases (e.g., Caspase-3, -7, -9) and PARP.[3][7] It can also upregulate pro-apoptotic proteins like p53 and Bax.[7]
-
Cell Cycle Regulation: Deferasirox can induce cell cycle arrest, often at the G1 phase, by upregulating cyclin-dependent kinase inhibitors like p21 and p27, and downregulating cyclins such as Cyclin D1.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent cytotoxicity | High iron content in cell culture medium: Standard media formulations can contain significant levels of iron, which can counteract the chelating effect of Deferasirox. | - Use iron-depleted media or media with a known, low iron concentration.- Supplement media with an iron source (e.g., ferric ammonium (B1175870) citrate) in control wells to demonstrate iron-dependent cytotoxicity. |
| Cell line resistance: Some cell lines have intrinsic mechanisms of resistance to iron chelation. | - Screen a panel of cell lines to identify sensitive models.- Investigate the expression of iron-related proteins (TFR1, Ferroportin) and key signaling pathway components. | |
| Incorrect drug concentration: The IC50 of Deferasirox can vary significantly between cell lines. | - Perform a dose-response curve to determine the optimal concentration for your cell line of interest.- Refer to the provided IC50 table for guidance. | |
| Drug precipitation in culture medium | Poor solubility: Deferasirox has low aqueous solubility. | - Prepare a high-concentration stock solution in DMSO.[1]- Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.- Warm the medium to 37°C before adding the Deferasirox stock solution and mix thoroughly. |
| Inconsistent results between experiments | Variability in cell health and density: Differences in cell confluency, passage number, and overall health can affect drug response. | - Maintain a consistent cell seeding density and passage number for all experiments.- Regularly check for mycoplasma contamination. |
| Instability of Deferasirox solution: Improper storage can lead to degradation of the compound. | - Store Deferasirox powder at -20°C.[1]- Prepare fresh dilutions from the stock solution for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. | |
| Unexpected effects in control cells | DMSO toxicity: High concentrations of DMSO can be toxic to some cell lines. | - Include a vehicle control (medium with the same concentration of DMSO used for Deferasirox treatment) in all experiments. |
| Off-target effects: At high concentrations, Deferasirox may have off-target effects unrelated to iron chelation. | - Use the lowest effective concentration determined from your dose-response studies.- Rescue experiments with iron supplementation can help confirm that the observed effects are due to iron chelation. | |
| Assay Interference | Interference with colorimetric/fluorometric assays: Deferasirox may interfere with certain assay reagents. | - For cytotoxicity assays, visually inspect formazan (B1609692) crystal formation (in MTT assays) or changes in cell morphology under a microscope.- Run appropriate controls, including a no-cell control with Deferasirox, to check for direct chemical reactions with assay components. Deferasirox has been reported to interfere with some photometric assays for serum iron.[3] |
Data Presentation
Table 1: IC50 Values of Deferasirox in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| K562 | Chronic Myeloid Leukemia | 46.33 | 24 | Cell Counting |
| U937 | Histiocytic Lymphoma | 16.91 | 24 | Cell Counting |
| HL-60 | Acute Promyelocytic Leukemia | 50 | 24 | Cell Counting |
| Fresh AML Cells | Acute Myeloid Leukemia | 87.63 - 172.2 | 24 | Cell Counting |
| A549 | Lung Cancer | ~12.3 (for derivative 8) | 24 | MTT Assay |
| PC-3 | Prostate Cancer | Not specified (used at IC50) | Not specified | Not specified |
| HepG2 | Hepatocellular Carcinoma | Varies | 72 | MTT Assay |
| NCI H28:N78 | Malignant Lymphoma | Dose-dependent cytotoxicity | 24 | MTT Assay |
| Ramos | Malignant Lymphoma | Dose-dependent cytotoxicity | 24 | MTT Assay |
| Jiyoye | Malignant Lymphoma | Dose-dependent cytotoxicity | 24 | MTT Assay |
| miPS-LLCcm | Lung Cancer Stem-like | Lower than DFO | 48 | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, media composition, and the specific assay used. This table should be used as a guideline.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[8][9][10]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Deferasirox (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Deferasirox in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the Deferasirox dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
This protocol is a general guideline for cell cycle analysis using propidium (B1200493) iodide (PI) staining.[11][12][13][14]
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1x10⁶ cells per sample. For adherent cells, trypsinize and collect the cells. Centrifuge at 300 x g for 5 minutes and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.
Western Blot for Apoptosis Markers
This protocol provides a general procedure for detecting apoptosis-related proteins.[7][15][16][17]
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-p53)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Deferasirox signaling pathways.
Caption: Deferasirox experimental workflow.
Caption: Deferasirox troubleshooting logic.
References
- 1. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis [mdpi.com]
- 3. The iron chelator deferasirox induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt inhibitor screen reveals iron dependence of β-catenin signaling in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron Chelator Induces Apoptosis in Osteosarcoma Cells by Disrupting Intracellular Iron Homeostasis and Activating the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Optimizing combined chelation therapy with Deferasirox and Deferoxamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with combined Deferasirox (B549329) (DFX) and Deferoxamine (B1203445) (DFO) chelation therapy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing higher-than-expected cytotoxicity in our cell cultures with combined DFX and DFO treatment. What are the potential causes and solutions?
A: Unexpected cytotoxicity can arise from several factors when combining DFX and DFO.
-
Sub-optimal Dosing: The synergistic or additive effects of the two chelators can lead to excessive iron depletion, causing cellular stress and apoptosis.[1][2] Monotherapy doses are not always directly translatable to combination regimens.
-
Troubleshooting: Perform a dose-response matrix experiment. Test a range of DFX concentrations against a range of DFO concentrations to identify an optimal, non-toxic window that still provides effective chelation.
-
-
Chelator-Induced Toxicity: Both drugs have intrinsic toxicities. DFX has been associated with renal and hepatic toxicity, while high concentrations of any chelator can be detrimental.[3][4]
-
Troubleshooting: Ensure you are using research-grade chelators with known purity. Include monotherapy controls at equivalent doses to determine if the toxicity is specific to the combination. Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the toxic effects.
-
-
Cell Culture Conditions: The specific cell line, media components, and baseline iron status of the cells can significantly influence their sensitivity to chelation.
-
Troubleshooting: Use cell lines relevant to your research question (e.g., hepatocytes like HepG2 for liver iron studies).[5][6] Ensure the culture medium does not contain components that could interact with the chelators. Pre-loading cells with iron (e.g., using ferric ammonium (B1175870) citrate) may be necessary to model iron-overload conditions and can sometimes mitigate toxicity from the chelators themselves.[6]
-
Q2: Our results for chelation efficacy are highly variable between experiments. How can we improve reproducibility?
A: Variability often stems from minor inconsistencies in experimental setup.
-
Drug Preparation and Stability: DFX has poor aqueous solubility. Improper dissolution can lead to inconsistent final concentrations. DFO solutions should be freshly prepared as they can degrade.
-
Troubleshooting: Prepare DFX stock solutions in an appropriate solvent like DMSO at a high concentration and then dilute into culture media. Ensure the final solvent concentration is low and consistent across all experimental groups, including controls. Always prepare DFO fresh for each experiment.
-
-
Timing of Treatment: The half-life and mechanism of each drug differ. DFX is a slower-acting, intracellular chelator, while DFO acts more rapidly on extracellular iron.[7][8]
-
Troubleshooting: Standardize the timing of drug administration precisely. For simultaneous treatment, consider that DFX must first enter the cell. For sequential treatment protocols, the order and interval between drug additions must be kept constant.[9]
-
-
Cellular Iron Status: The baseline level of the labile iron pool (LIP) can fluctuate with cell density and passage number.
-
Troubleshooting: Use cells within a consistent and narrow range of passage numbers. Seed cells at the same density for every experiment and allow them to adhere and normalize for a consistent period (e.g., 24 hours) before initiating treatment.
-
Q3: Which assay is best for measuring the efficacy of our combined chelation therapy in vitro?
A: The best assay depends on the specific iron pool you intend to measure.
-
For Intracellular Efficacy (Labile Iron Pool): The most direct measure of intracellular chelation is quantifying the labile iron pool (LIP). This is the redox-active, chelatable iron that is a primary target of DFX.
-
Recommended Method: Use fluorescent metalosensors like Calcein-AM or Iron Probe 1 (IP1).[5][10] These probes are quenched by labile iron; an increase in fluorescence after chelation indicates a reduction in the LIP. This provides a dynamic, non-disruptive way to assess chelator activity in living cells.[10]
-
-
For Total Cellular Iron: To measure changes in the total iron content, including iron stored in ferritin.
-
For Extracellular Efficacy: To assess the "iron shuttle" effect where one chelator mobilizes iron for another.
Q4: Can we use serum ferritin levels as a reliable proxy for chelation efficacy in our animal model experiments?
A: Serum ferritin is a common clinical marker but should be interpreted with caution in research settings. While combination therapy with DFX and DFO does significantly reduce serum ferritin levels[7][14][15], it is an indirect marker of total body iron stores. Inflammation, which can be a component of experimental models, can independently raise ferritin levels, confounding the results. For more precise quantification of organ-specific iron reduction, direct measurement in tissues like the liver and heart is recommended using techniques like MRI T2* or ICP-MS on tissue homogenates.[16][17]
Quantitative Data on Combination Therapy
The following tables summarize clinical data comparing DFX and DFO monotherapy with combined chelation therapy.
Table 1: Efficacy of Monotherapy vs. Combination Therapy on Iron Overload Markers
| Therapy Regimen | Duration | Change in Serum Ferritin (ng/mL) | Change in Liver Iron Concentration (LIC) (mg/g dw) | Myocardial T2* (ms) | Source(s) |
|---|---|---|---|---|---|
| DFX Monotherapy | 12 months | Reduction to 1085 ± 919 | No significant effect | - | [14] |
| DFX + DFO Combination | 12 months | Reduction to 737 ± 459 (p < 0.01 vs. mono) | - | Increase from 23.1 to 27.1 (p < 0.05) | [14] |
| DFX + DFO Combination | 12 months | Median decrease of 24% (from 2465 to 1875) | Median decrease of 31% (from 17.4 to 12.0) | Significant improvement in all subjects with elevated myocardial iron | [7][13] |
| DFX + DFO Combination | 18 months | Reduction from >2500 to 680 | Improvement in liver MRI T2* | Improvement in cardiac MRI T2* |[16] |
Table 2: Effect of Chelation Regimen on Iron Excretion
| Therapy Regimen (Dose) | Primary Route of Excretion | Net Iron Balance Achieved | Key Finding | Source(s) |
|---|---|---|---|---|
| DFO Monotherapy (40 mg/kg/day) | Urine | Yes (all 6 patients in negative balance) | Highly effective but requires parenteral administration. | [1][2] |
| DFX Monotherapy (30 mg/kg/day) | Feces/Bile | No (4 of 6 patients in positive balance) | Less effective than DFO at this dose in achieving negative iron balance. | [1][2] |
| DFX + DFO Combination (30 mg/kg/day + 40 mg/kg/day) | Urine and Feces | Yes (all patients) | Additive or synergistic effect observed, markedly increasing total iron excretion. |[1][2] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Labile Iron Pool (LIP) with Calcein-AM
This protocol provides a method for quantifying changes in the LIP in adherent cells following treatment with DFX and DFO.
Materials:
-
Calcein-AM (acetoxymethyl ester)
-
Deferoxamine (DFO) and Deferasirox (DFX)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell culture plates (24- or 96-well, black, clear-bottom for fluorescence)
-
Fluorescence plate reader or fluorescence microscope
Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2) onto the microplate at a density that will result in 80-90% confluency on the day of the experiment. Culture for 24 hours.
-
Chelator Treatment: Prepare fresh solutions of DFX, DFO, and the DFX+DFO combination in pre-warmed cell culture medium. Remove the old medium from cells and add the chelator-containing medium. Include appropriate vehicle controls (e.g., DMSO for DFX). Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).
-
Calcein-AM Loading:
-
Prepare a Calcein-AM loading solution (e.g., 0.25 µM in HBSS).
-
Wash the cells twice with warm HBSS to remove any remaining chelators and serum.
-
Add the Calcein-AM loading solution to each well and incubate for 15-30 minutes at 37°C in the dark. The acetoxymethyl ester group is cleaved by intracellular esterases, trapping the fluorescent calcein (B42510) inside the cell.[10]
-
-
Fluorescence Measurement (F_initial):
-
Wash the cells twice with warm HBSS to remove extracellular Calcein-AM.
-
Add fresh HBSS to each well.
-
Measure the fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~520 nm). This initial fluorescence (F_initial) is inversely proportional to the LIP, as the LIP quenches the calcein signal.[10]
-
-
Fluorescence De-quenching (F_max):
-
To determine the maximum potential fluorescence (representing a zero-LIP state), add a saturating concentration of a strong, membrane-permeant chelator (e.g., 100 µM 2,2'-bipyridyl or salicylaldehyde (B1680747) isonicotinoyl hydrazone) to the wells.
-
Incubate for 5-10 minutes to allow for complete chelation of the iron bound to calcein.
-
Measure the fluorescence again. This is the maximum fluorescence (F_max).
-
-
Data Analysis: The change in fluorescence (ΔF = F_max - F_initial) is directly proportional to the LIP. Compare the ΔF of treated cells to that of control cells to determine the percentage reduction in LIP.
Protocol 2: Cell Viability Assessment using WST-1 Assay
This protocol assesses cytotoxicity by measuring the metabolic activity of cells.
Materials:
-
WST-1 reagent
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance at ~450 nm)
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. Ensure you include a "no-cell" blank control and an "untreated cell" positive control.
-
Addition of WST-1: At the end of the treatment period, add 10 µL of WST-1 reagent to each 100 µL well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line and should be optimized. Viable cells with active mitochondrial dehydrogenases will cleave the WST-1 tetrazolium salt into a soluble formazan (B1609692) dye.
-
Absorbance Measurement: Gently shake the plate to ensure a homogenous distribution of the formazan dye. Measure the absorbance at ~450 nm.
-
Data Analysis:
-
Subtract the absorbance of the "no-cell" blank from all other readings.
-
Calculate cell viability as a percentage of the untreated control:
-
% Viability = (Absorbance_Treated / Absorbance_Untreated_Control) * 100
-
-
Plot the percentage viability against the chelator concentration to generate dose-response curves.
-
Visualizations: Pathways and Workflows
Caption: Synergistic mechanism of extracellular (DFO) and intracellular (DFX) iron chelation.
Caption: A typical experimental workflow for an in vitro chelation study.
Caption: A logical guide for troubleshooting unexpected cytotoxicity in combination experiments.
References
- 1. Toward optimizing the use of deferasirox: potential benefits of combined use with deferoxamine | Haematologica [haematologica.org]
- 2. Toward optimizing the use of deferasirox: potential benefits of combined use with deferoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomised comparison of deferasirox versus deferoxamine for the treatment of transfusional iron overload in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Molecular Imaging of Labile Iron(II) Pools in Living Cells with a Turn-On Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combined Chelation Therapy with Deferasirox and Deferoxamine in Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron Balance Study of Deferasirox, Deferoxamine and the Combination of Both [ctv.veeva.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Iron-tracking strategies: Chaperones capture iron in the cytosolic labile iron pool [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Combined chelation therapy with deferasirox and deferoxamine in thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A 1-year randomized trial of deferasirox alone versus deferasirox and deferoxamine combination for the treatment of iron overload in thalassemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 16. Combination therapy of deferasirox and deferoxamine shows significant improvements in markers of iron overload in a patient with β-thalassemia major and severe iron burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monitoring long-term efficacy of iron chelation treatment with biomagnetic liver susceptometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Deferasirox vs. Deferoxamine: A Comparative Analysis of Efficacy in Reducing Liver Iron Concentration
For drug development professionals, researchers, and scientists, understanding the comparative efficacy of iron chelation therapies is paramount in managing transfusional iron overload. This guide provides a detailed comparison of Deferasirox (B549329) (an oral agent) and Deferoxamine (B1203445) (administered via infusion) in reducing liver iron concentration (LIC), supported by data from clinical trials.
Efficacy in Liver Iron Concentration Reduction: A Quantitative Comparison
Multiple clinical studies and meta-analyses have demonstrated that Deferasirox is as effective as Deferoxamine in reducing liver iron concentration in patients with transfusional iron overload, such as those with sickle cell disease or thalassemia.[1][2][3][4]
A meta-analysis of three randomized clinical trials in patients with Sickle Cell Anemia showed no significant difference in the reduction of LIC between the Deferasirox and Deferoxamine treatment groups.[1][2] Similarly, a meta-analysis of ten studies on thalassemia major patients found no statistically significant difference in the changes in liver iron concentration between the two treatment groups.[3]
The following table summarizes the key findings from a randomized controlled trial comparing Deferasirox and Deferoxamine in patients with β-thalassemia major (CORDELIA study).[5]
| Parameter | Deferasirox | Deferoxamine |
| Baseline Mean LIC (mg Fe/g dw) | 29.8 ± 17.5 | 30.3 ± 17.9 |
| End of Study Mean LIC (mg Fe/g dw) | 20.1 ± 17.5 | 17.7 ± 14.4 |
| Absolute Change from Baseline (mg Fe/g dw) | -8.9 ± 11.4 | -12.7 ± 11.4 |
dw: dry weight
In this study, both agents significantly reduced LIC from baseline.[5] Another randomized, open-label, phase II trial in patients with sickle cell disease also reported similar dose-dependent reductions in LIC over one year for both Deferasirox and Deferoxamine.[4][6]
Experimental Protocols
The methodologies employed in comparative clinical trials of Deferasirox and Deferoxamine for LIC reduction typically involve a randomized, controlled design. Below is a synthesized overview of a typical experimental protocol.
1. Patient Population:
-
Inclusion criteria typically include patients aged 2 years and older with transfusional iron overload, often defined by a specific baseline LIC (e.g., ≥7 mg Fe/g dw) and serum ferritin level.[4] Patients with various underlying conditions such as β-thalassemia, sickle cell disease, and other transfusion-dependent anemias are often enrolled.[4][5][7]
-
Exclusion criteria commonly include severe renal or hepatic impairment and certain co-morbidities that could interfere with the study drugs or assessments.[4][5]
2. Study Design:
-
A randomized, open-label, parallel-group design is frequently used.[4][5]
-
Patients are randomized to receive either Deferasirox or Deferoxamine. The randomization is often stratified by age groups.[6]
-
The study duration is typically one year to assess long-term efficacy and safety.[4][5]
3. Dosing and Administration:
-
Deferasirox: Administered orally once daily. The starting dose is often based on the baseline LIC, with subsequent dose adjustments made according to changes in LIC and serum ferritin levels, as well as patient tolerability.[4]
-
Deferoxamine: Administered via subcutaneous infusion, typically over 8-12 hours, for 5-7 nights per week. The dose is also based on the baseline LIC.[5]
4. Efficacy Assessment:
-
The primary efficacy endpoint is the change in LIC from baseline to the end of the study.[4][5]
-
LIC is measured using non-invasive methods such as R2 magnetic resonance imaging (MRI) or biosusceptometry (SQUID).[4][5]
-
Secondary efficacy endpoints often include the change in serum ferritin levels and, in some studies, myocardial iron concentration.[1][2][5]
5. Safety Monitoring:
-
Safety is assessed through the monitoring of adverse events, laboratory parameters (including serum creatinine (B1669602) and liver function tests), and vital signs throughout the study.[4]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow of a randomized controlled trial comparing the efficacy of Deferasirox and Deferoxamine in reducing liver iron concentration.
Caption: Workflow of a comparative clinical trial for iron chelators.
References
- 1. Deferasirox versus deferoxamine in managing iron overload in patients with Sickle Cell Anaemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deferasirox versus deferoxamine in managing iron overload in patients with Sickle Cell Anaemia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deferasirox Versus Deferoxamine in the Treatment of Thalassemia Major: A Meta-analysis [yydbzz.com]
- 4. A randomised comparison of deferasirox versus deferoxamine for the treatment of transfusional iron overload in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 1-year randomized controlled trial of deferasirox vs deferoxamine for myocardial iron removal in β-thalassemia major (CORDELIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Deferasirox and Deferiprone for Cardiac Iron Removal
In the management of transfusional iron overload, particularly in patients with conditions like β-thalassemia, the effective removal of excess iron from cardiac tissue is paramount to preventing heart failure, the leading cause of mortality in this population. This guide provides a detailed, data-driven comparison of two oral iron chelators, Deferasirox (B549329) and Deferiprone (B1670187), with a focus on their efficacy in cardiac iron removal. This analysis is intended for researchers, scientists, and drug development professionals.
Executive Summary
Both Deferasirox and Deferiprone are effective oral iron chelators, but they exhibit different pharmacological profiles that may influence their efficacy in specific clinical scenarios. Deferiprone, due to its lower molecular weight and higher lipophilicity, is suggested to have better penetration into cardiac cells, potentially leading to more efficient removal of myocardial iron.[1][2] Clinical studies have shown that Deferiprone monotherapy or combination therapy can lead to significant improvements in cardiac T2* values and left ventricular ejection fraction.[3][4][5] Deferasirox has also demonstrated significant efficacy in reducing cardiac iron overload, with long-term studies showing continued improvement in myocardial T2* over several years of treatment.[6][7][8] The choice between these agents may depend on the severity of cardiac iron loading, patient tolerance, and the desired speed of iron removal.
Data Presentation: Performance Metrics
The following tables summarize the quantitative data from various studies comparing the performance of Deferasirox and Deferiprone in cardiac iron removal.
Table 1: Comparative Efficacy on Cardiac T2 *
| Drug | Study | Baseline Cardiac T2* (ms) | Post-treatment Cardiac T2* (ms) | Change in T2* (ms) | Treatment Duration | Key Findings |
| Deferasirox | EPIC Cardiac Substudy (2 years)[8][9] | Severe: >5 to <10, Moderate-to-mild: 10 to <20 | Severe: Improved to moderate-to-mild in 42.9% of patients, Moderate-to-mild: 20.1 (Normalization in 56.7%) | Geometric mean increase from 11.2 to 14.8 | 2 years | Continuous improvement in myocardial T2* with a target dose of 40 mg/kg/d. |
| Deferasirox | EPIC Cardiac Substudy (3 years)[6] | 12.0 (geometric mean) | 17.1 (geometric mean) | +5.1 | 3 years | Significant reduction in cardiac iron overload and normalization of T2* in 68.1% of patients with baseline T2* 10 to <20 ms. |
| Deferasirox | Sultan Qaboos University Study[7][10] | 17.2 ± 10.8 | 21.5 ± 12.8 | +4.3 | 18 months | Significant improvement in cardiac T2* in heavily iron-overloaded patients. |
| Deferiprone | Pepe et al. (Retrospective)[4][5][11] | N/A (Comparison between groups) | 34 ± 11 | N/A | >1 year | Deferiprone group showed significantly higher global heart T2* values compared to Deferasirox (21 ± 12 ms) and Desferrioxamine (27 ± 11 ms) groups. |
| Deferiprone vs. Deferoxamine | Pennell et al.[12] | Abnormal (<20) | N/A | Rate of rise in T2* was significantly higher with Deferiprone. | 12 months | Deferiprone was more effective than Deferoxamine in improving myocardial T2*. |
| Combination (Deferoxamine + Deferiprone) | Tanner et al.[13] | 12.4 (Deferoxamine only), 11.7 (Combination) | 15.7 (Deferoxamine only), 17.7 (Combination) | Ratio of change: 1.24 (Deferoxamine only), 1.50 (Combination) | 12 months | Combination therapy was superior to Deferoxamine monotherapy in reducing myocardial iron. |
| Combination (Deferiprone + Deferasirox) | Elalfy et al. (Systematic Review)[14] | Varied | Varied | Improvement in cardiac iron overload reported in 7 studies. | Varied | Combination of oral chelators can effectively reduce cardiac iron overload. |
Higher T2 values indicate lower cardiac iron concentration.*
Table 2: Impact on Left Ventricular Ejection Fraction (LVEF) and Serum Ferritin
| Drug | Study | Baseline LVEF (%) | Post-treatment LVEF (%) | Change in LVEF (%) | Change in Serum Ferritin |
| Deferasirox | EPIC Cardiac Substudy (1 year)[9] | 67.4 ± 5.7 | 67.0 ± 6.0 | -0.3 (not significant) | N/A |
| Deferiprone | Pepe et al. (Retrospective)[4][5] | N/A (Comparison between groups) | Deferiprone group had significantly higher LVEF (64 ± 7) vs. Deferasirox (58 ± 7). | N/A | Deferasirox group had higher mean serum ferritin levels. |
| Deferiprone vs. Deferoxamine | Pennell et al.[12] | >56 | Greater increase in the Deferiprone group. | N/A | N/A |
| Combination (Deferoxamine + Deferiprone) | Tanner et al.[13] | N/A | +0.6 (Deferoxamine only), +2.6 (Combination) | Significant improvement in the combination group. | -233 µg/L (Deferoxamine only), -976 µg/L (Combination) |
Mechanisms of Action
The differential efficacy of Deferasirox and Deferiprone in cardiac iron removal can be partly attributed to their distinct chemical properties and mechanisms of action.
Deferiprone is a bidentate chelator that forms a 3:1 complex with iron.[15][16] Its low molecular weight and lipophilicity are thought to facilitate better penetration across myocyte cell membranes, allowing for more direct access to intracellular iron pools, including the labile iron pool that is a key mediator of oxidative stress and cellular damage.[15][17] The Deferiprone-iron complex is primarily excreted through the urine.[15][16]
Deferasirox is a tridentate chelator that forms a 2:1 complex with iron.[16] It has a longer plasma half-life, allowing for once-daily dosing.[12] Deferasirox effectively reduces labile plasma iron, the non-transferrin-bound iron that can be taken up by tissues like the heart in an uncontrolled manner.[18] The Deferasirox-iron complex is predominantly eliminated via the feces.[12]
Experimental Protocols
The primary method for non-invasively quantifying cardiac iron concentration is T2 (T2-star) Magnetic Resonance Imaging (MRI). A lower T2 value is indicative of a higher iron concentration in the myocardium.[3]
Cardiac T2* MRI Protocol
The following outlines a typical experimental workflow for assessing cardiac iron using T2* MRI.
1. Patient Preparation:
-
Patients are positioned supine within the MRI scanner.
-
Electrocardiogram (ECG) gating is used to synchronize image acquisition with the cardiac cycle to minimize motion artifacts.
2. Image Acquisition:
-
Images are acquired in a short-axis view of the heart, typically at the mid-ventricular level.[21]
-
A series of images are obtained at different echo times (TEs). For a 1.5T scanner, TEs may range from approximately 2 to 18 ms.[22]
3. Data Analysis:
-
A region of interest (ROI) is drawn in the interventricular septum on the mid-ventricular short-axis slice.[19]
-
The signal intensity within the ROI is measured for each echo time.
-
A decay curve is generated by plotting the signal intensity against the echo time.
-
The T2* value is calculated by fitting the decay curve to a mono-exponential or a truncated mono-exponential model.[22]
4. Interpretation of T2 Values:*
-
T2 > 20 ms:* Normal, no significant cardiac iron overload.[22]
-
T2 10-20 ms:* Mild to moderate cardiac iron overload.[22]
-
T2 < 10 ms:* Severe cardiac iron overload, associated with an increased risk of cardiac complications.[6][22]
Signaling Pathways in Iron-Mediated Cardiotoxicity
Excess intracellular iron, particularly the labile iron pool, participates in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals. This induces oxidative stress, which in turn causes lipid peroxidation of cellular membranes, protein damage, and DNA damage, ultimately leading to myocyte apoptosis and necrosis, fibrosis, and subsequent cardiac dysfunction. Iron chelation therapy aims to interrupt this pathway by binding to the labile iron, rendering it redox-inactive and facilitating its removal from the cell.
Conclusion
Both Deferasirox and Deferiprone are valuable tools in the management of cardiac iron overload. The evidence suggests that Deferiprone may offer a more rapid reduction in myocardial iron, potentially due to its physicochemical properties that favor myocyte penetration.[4][5] Deferasirox provides a convenient once-daily oral regimen and has demonstrated sustained, long-term efficacy in cardiac iron removal.[6] Combination therapy, either with Deferoxamine or with both oral agents, presents a promising strategy for patients with severe cardiac siderosis or those who respond suboptimally to monotherapy.[13][14] The selection of an appropriate chelation strategy should be individualized based on the patient's clinical condition, the severity of iron overload, and tolerability to the specific agents. Further large-scale, prospective, randomized controlled trials are needed to definitively establish the comparative long-term cardiovascular outcomes of Deferasirox and Deferiprone monotherapies.[23]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging | Haematologica [haematologica.org]
- 5. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deferasirox for up to 3 years leads to continued improvement of myocardial T2* in patients with β-thalassemia major - PMC [pmc.ncbi.nlm.nih.gov]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. Continued improvement in myocardial T2* over two years of deferasirox therapy in β-thalassemia major patients with cardiac iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deferasirox (Exjade) significantly improves cardiac T2* in heavily iron-overloaded patients with beta-thalassemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validate User [ashpublications.org]
- 13. ahajournals.org [ahajournals.org]
- 14. ashpublications.org [ashpublications.org]
- 15. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 16. macsenlab.com [macsenlab.com]
- 17. Objectives and mechanism of iron chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Update on the use of deferasirox in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 19. On T2* Magnetic Resonance and Cardiac Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. droracle.ai [droracle.ai]
- 22. Cardiac T2* mapping: Techniques and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Deferiprone or deferasirox for cardiac siderosis in beta-thalassemia major - PMC [pmc.ncbi.nlm.nih.gov]
Deferasirox Demonstrates Superior Anticancer Efficacy Over Other Iron Chelators: A Comparative Analysis
A comprehensive review of experimental data reveals that Deferasirox (B549329) (DFX) exhibits more potent and broader anticancer effects compared to other clinically used iron chelators, Deferoxamine (DFO) and Deferiprone (DFP). This superiority is evidenced by lower half-maximal inhibitory concentrations (IC50), distinct mechanisms of inducing programmed cell death, and unique modulation of key cancer-related signaling pathways.
Iron is an essential element for cell proliferation and growth, and its deprivation through chelation has emerged as a promising therapeutic strategy against cancer. This guide provides a detailed comparison of the anticancer properties of Deferasirox against Deferoxamine and Deferiprone, supported by experimental data from various studies.
Comparative Efficacy in Inhibiting Cancer Cell Growth
Deferasirox consistently demonstrates greater potency in inhibiting the proliferation of various cancer cell lines compared to Deferoxamine. This is reflected in its lower IC50 values, which represent the concentration of a drug required to inhibit the growth of 50% of a cell population.
| Iron Chelator | Cancer Cell Line | IC50 (µM) | Reference |
| Deferasirox | miPS-LLCcm (murine induced pluripotent stem-like lung cancer) | 1.83 ± 0.13 | [1] |
| Deferoxamine | miPS-LLCcm (murine induced pluripotent stem-like lung cancer) | 3.51 ± 0.23 | [1] |
| Deferasirox | K562 (human myeloid leukemia) | 46.33 | [2] |
| Deferasirox | U937 (human myeloid leukemia) | 16.91 | [2] |
| Deferasirox | HL-60 (human myeloid leukemia) | 50 | [2] |
| Deferasirox | PC-3 (human prostate cancer) | Not explicitly stated, but effective | [3] |
| Deferasirox | HepG2 (human hepatocellular carcinoma) | Not explicitly stated, but effective | [3] |
Induction of Apoptosis and Cell Cycle Arrest
All three iron chelators are capable of inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. However, the specific mechanisms and efficacy can differ.
Both Deferasirox and Deferoxamine have been shown to induce apoptosis and an increase in the sub-G1 cell population, which is indicative of apoptotic cells, in gastric cancer cell lines.[4] In a study on an aplastic anemia mouse model, Deferoxamine was found to have a better effect in protecting bone marrow from apoptosis-induced failure compared to Deferasirox.[4] Conversely, Deferasirox was more effective at increasing the anti-apoptotic protein BCL-2 and decreasing Caspase 9, while DFO had a better effect on inhibiting Caspase 3 and PARP expression.[4]
Deferasirox has been observed to arrest the cell cycle in the S phase at lower concentrations (10 µM) and induce apoptosis at higher concentrations (50 and 100 µM) in pancreatic cancer cells.[5] Deferoxamine has been shown to arrest glioma cells in the G1 phase at high concentrations (160 µM) and cause accumulation in the G2/M phase at lower concentrations (10 µM) over a longer duration.[6]
Differential Effects on Cancer-Related Signaling Pathways
A key differentiator in the anticancer mechanisms of these iron chelators lies in their impact on crucial signaling pathways that regulate cell growth, proliferation, and survival.
NF-κB Signaling Pathway
One of the most significant distinctions is the effect on the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival that is often constitutively active in cancer. Studies have conclusively shown that Deferasirox is a potent inhibitor of NF-κB activity , a property not shared by Deferoxamine or Deferiprone. This inhibition is independent of its iron-chelating activity and reactive oxygen species (ROS) scavenging properties.
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) pathway is another critical regulator of cell growth and proliferation that is often dysregulated in cancer. Deferasirox has been shown to repress signaling through the mTOR pathway in myeloid leukemia cells.[2][6] This is achieved by enhancing the expression of REDD1, which in turn down-regulates the mTOR pathway.[2] While the effects of Deferoxamine on the mTOR pathway have been studied, a direct comparative analysis with Deferasirox in a cancer context is not yet available.
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in many cancers. Both Deferasirox and Deferoxamine have been found to inhibit the Wnt/β-catenin signaling pathway, suggesting that iron is essential for this pathway's activity.[7] Deferoxamine has been shown to inhibit this pathway in acute lymphoblastic leukemia by downregulating key proteins such as β-catenin, cyclinD1, and c-Myc.[8]
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the comparative data discussed in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of Deferasirox, Deferoxamine, or Deferiprone for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the iron chelators at desired concentrations and for a specific time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: The stained cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis) is quantified using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with iron chelators, harvested, and washed.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. dovepress.com [dovepress.com]
- 6. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Data from Wnt Inhibitor Screen Reveals Iron Dependence of β-Catenin Signaling in Cancers - Cancer Research - Figshare [figshare.com]
- 8. Deferoxamine Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of oral iron chelators in preclinical models
For researchers and drug development professionals navigating the landscape of iron chelation therapies, preclinical data provides the foundational evidence for clinical translation. This guide offers an objective, data-driven comparison of the two prominent oral iron chelators, deferasirox (B549329) and deferiprone (B1670187), based on their performance in preclinical animal models of iron overload.
Performance Snapshot: Deferasirox vs. Deferiprone
A key head-to-head preclinical study in an iron-overloaded gerbil model provides valuable comparative insights into the efficacy of deferasirox and deferiprone in reducing iron burden in vital organs.
Efficacy in Cardiac and Hepatic Iron Reduction
The primary goal of iron chelation therapy is to reduce iron accumulation in tissues, particularly the heart and liver, where it can lead to significant morbidity and mortality. In a 12-week study using iron-overloaded gerbils, both deferasirox and deferiprone demonstrated efficacy in reducing cardiac and liver iron content.
Table 1: Comparative Efficacy of Oral Iron Chelators in Iron-Overloaded Gerbils
| Parameter | Sham Chelation (Control) | Deferasirox (100 mg/kg/day) | Deferiprone (375 mg/kg/day, divided) |
| Primary Outcome | |||
| Cardiac Iron Content | - | Reduction Observed | Reduction Observed |
| Secondary Outcomes | |||
| Liver Iron Content | - | Reduction Observed | Reduction Observed |
| Cardiac Mass | - | Data not specified | Data not specified |
| Myocyte Hypertrophy | - | Data not specified | Data not specified |
Data derived from a study in iron-overloaded female gerbils treated for 12 weeks.[1]
Experimental Deep Dive: Methodologies and Protocols
Understanding the experimental design is crucial for interpreting the results. The following protocol outlines the methodology used in the comparative study of deferasirox and deferiprone in the gerbil model of iron overload.[1]
Iron Overload Induction and Treatment Regimen
-
Animal Model: Twenty-nine female gerbils were used for the study.
-
Iron Overload Induction: The gerbils were rendered iron-overloaded through 10 weekly intraperitoneal injections of iron dextran (B179266) at a dose of 200 mg/kg per week.
-
Chelation Therapy: Following the iron-loading phase, the animals were divided into three groups and treated for 12 weeks:
-
Deferasirox Group: Received 100 mg/kg/day of deferasirox.
-
Deferiprone Group: Received 375 mg/kg/day of deferiprone, administered in three divided doses.
-
Sham Chelation Group: Served as the control group.
-
-
Outcome Measures: The primary endpoint was the cardiac iron content. Secondary endpoints included liver iron content, cardiac mass, and myocyte hypertrophy.
Visualizing the Experimental Path
The workflow of a typical preclinical comparison of oral iron chelators is a multi-step process, from establishing the animal model to the final analysis of tissue iron levels.
Signaling Pathways in Iron Chelation
Iron chelators exert their therapeutic effect by binding to excess iron, thereby preventing it from participating in harmful redox reactions that generate reactive oxygen species (ROS). This process helps to alleviate cellular damage and organ dysfunction.
Concluding Remarks
The available preclinical data, particularly from the head-to-head study in iron-overloaded gerbils, indicates that both deferasirox and deferiprone are effective in reducing cardiac and hepatic iron stores. While this guide provides a summary of the key findings, researchers are encouraged to consult the primary literature for a more in-depth understanding of the experimental nuances and a comprehensive safety assessment. The choice of an iron chelator for further development and clinical application will depend on a thorough evaluation of its efficacy, safety profile, and pharmacokinetic properties.
References
A Comparative Guide to Analytical Methods for Deferasirox Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of Deferasirox (B549329), an oral iron chelator, in biological matrices. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control in the drug development process. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering a valuable resource for making informed decisions on method selection.
Executive Summary
Both HPLC-UV and LC-MS/MS are robust techniques for the quantification of Deferasirox. LC-MS/MS generally offers higher sensitivity and selectivity, making it ideal for applications requiring low detection limits.[1] In contrast, HPLC-UV is a more accessible and cost-effective method suitable for routine analysis where high sensitivity is not a primary concern.[1] The choice between these methods will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and available resources.
Comparative Performance Data
The following tables summarize the key performance parameters of HPLC-UV and LC-MS/MS methods for Deferasirox quantification as reported in various studies. It is important to note that these values are derived from separate publications and a direct head-to-head comparison in a single study was not available.
Table 1: Performance Characteristics of HPLC-UV Methods for Deferasirox Quantification
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 0.078125 - 40[2] | 0.25 - 70.00[3] |
| Limit of Detection (LOD) (µg/mL) | 0.078125[2] | Not Reported |
| Limit of Quantification (LOQ) (µg/mL) | 0.15625[2] | 0.25[3] |
| Intra-day Precision (%RSD) | 4.64[2] | Not Reported |
| Inter-day Precision (%RSD) | 10.55[2] | Not Reported |
| Accuracy (%) | 6.27 (mean variability)[2] | Not Reported |
| Recovery (%) | 91.66[2] | Not Reported |
Table 2: Performance Characteristics of LC-MS/MS Methods for Deferasirox Quantification
| Parameter | Method 1 |
| Linearity Range (µg/mL) | 0.5 - 40[4] |
| Limit of Detection (LOD) (µg/mL) | Not Reported |
| Limit of Quantification (LOQ) (µg/mL) | 0.5[4] |
| Intra-day Precision (%RSD) | < 7.3[4] |
| Inter-day Precision (%RSD) | < 8.9[4] |
| Accuracy (Bias %) | < 12.7[4] |
| Recovery (%) | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and cross-validation.
HPLC-UV Method for Deferasirox in Human Plasma
This method is suitable for the therapeutic monitoring of Deferasirox in thalassemic patients.[2]
-
Sample Preparation: A simple protein precipitation procedure is applied to 500 µL of plasma aliquots.[2]
-
Chromatographic Separation:
-
Validation: The method was validated following Food and Drug Administration (FDA) procedures.[2]
LC-MS/MS Method for Deferasirox in Human Plasma
This method is presented as a simple and rapid approach for routine monitoring of Deferasirox concentrations in plasma.[4]
-
Sample Preparation: Protein precipitation is performed on plasma samples.[4]
-
Chromatographic Separation:
-
Column: XTerra RP18 column.[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and formate (B1220265) buffer (4 mM, pH 3.0) with 5% methanol.[4]
-
Flow Rate: Not explicitly detailed in the abstract.
-
-
Mass Spectrometry Detection:
Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure the reliability and interchangeability of data. A typical workflow for cross-validating two different analytical methods for Deferasirox quantification is depicted below. This process involves analyzing the same set of quality control (QC) samples and clinical samples by both methods and comparing the results.
Cross-validation workflow for Deferasirox quantification methods.
References
- 1. kums.ac.ir [kums.ac.ir]
- 2. A new HPLC UV validated method for therapeutic monitoring of deferasirox in thalassaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]
- 4. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
Deferasirox vs. Deferiprone: A Comparative Analysis of Side Effect Profiles in Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two prominent oral iron chelators, Deferasirox (B549329) (DFX) and Deferiprone (B1670187) (DFP). The following sections detail their differential toxicities as observed in preclinical research models, supported by experimental data and methodologies, to inform future research and development.
Comparative Side Effect Profile: Preclinical Evidence
While both Deferasirox and Deferiprone are effective in managing iron overload, their off-target effects and toxicity profiles, rooted in their distinct chemical structures and mechanisms, differ significantly. Deferasirox is a tridentate chelator, forming a 2:1 complex with iron, while Deferiprone is a bidentate chelator, requiring a 3:1 ratio.[1] This structural difference influences their distribution, cell permeability, and interaction with biological systems.
Renal Toxicity (Nephrotoxicity)
Nephrotoxicity is the most significant and frequently reported adverse effect associated with Deferasirox .[2] Research models indicate that DFX can induce both acute and chronic decreases in glomerular filtration rate (GFR) and is associated with proximal tubular dysfunction.[2] The underlying mechanism appears to involve the induction of apoptosis in cultured proximal tubular cells, although the precise molecular trigger remains under investigation.[2]
In contrast, severe renal impairment is less commonly associated with Deferiprone in preclinical and clinical findings. While mild, transient increases in serum creatinine (B1669602) can occur, it is not considered a primary organ of toxicity for DFP to the same extent as it is for DFX.
Hepatic Toxicity (Hepatotoxicity)
Both chelators have been associated with liver enzyme elevations. However, comparative studies, primarily retrospective clinical analyses, suggest a more pronounced risk with Deferiprone . In one study, DFP exposure was linked to a significant 6.6-fold mean increase in serum alanine (B10760859) aminotransferase (ALT), an effect not observed with DFX.[3][4] This suggests a greater intrinsic potential for hepatotoxicity with Deferiprone. In vitro studies on hepatic cell lines are required to further elucidate the comparative cytotoxic concentrations and mechanisms.
Hematological Toxicity
The most critical and well-documented side effect of Deferiprone is hematological, specifically neutropenia and the more severe agranulocytosis.[5][6] This adverse effect, which involves a drastic reduction in white blood cells, has led to treatment discontinuation in a notable percentage of patients.[6] The risk of agranulocytosis with DFP is estimated to be around 1-2%.
Deferasirox is not typically associated with drug-induced myelosuppression, and its hematological safety profile is considered more favorable in this regard.[6]
Cardiac Toxicity (Cardiotoxicity)
Preclinical and clinical evidence suggests Deferiprone is not only less cardiotoxic but may also be more effective at removing iron from cardiac tissue compared to other chelators.[7][8] In a rat model of chronic iron overload, Deferiprone treatment resulted in less histopathological damage to the heart muscle.[9] This cardioprotective profile, combined with its superior efficacy in clearing myocardial iron, is a key differentiator.[7][10] Deferasirox has also been shown to be effective in reducing cardiac iron, but DFP is often favored for patients with significant cardiac siderosis.[11]
Quantitative Data Summary
| Parameter | Deferasirox (DFX) | Deferiprone (DFP) | Key Findings from Research Models/Studies |
| Primary Toxicity | Renal (Nephrotoxicity)[2] | Hematological (Agranulocytosis)[5][6] | DFX is strongly linked to decreased GFR and tubular dysfunction.[2] DFP carries a significant risk of severe neutropenia.[6] |
| Hepatic Effects | Mild to moderate transaminase elevation[12] | Significant transaminase elevation (mean 6.6-fold increase in one study)[3][4] | Retrospective data indicates a higher risk of hepatotoxicity with DFP compared to DFX.[3][4] |
| Cardiac Effects | Effective in reducing cardiac iron[11] | Superior efficacy in removing cardiac iron; less histopathological damage observed in rat models[7][9] | DFP is often preferred for its efficacy in managing cardiac iron overload and its favorable cardiac safety profile.[8] |
| Gastrointestinal | Common (e.g., abdominal pain, nausea)[12] | Common (e.g., nausea, vomiting)[12] | The incidence of GI side effects is reported to be similar between the two drugs.[6] |
Signaling Pathways and Experimental Workflows
Logical Relationship of Key Side Effects
The following diagram illustrates the primary toxicities associated with each iron chelator.
Caption: Key differential side effect profiles of Deferasirox and Deferiprone.
Potential Mechanism: Deferasirox-Induced Renal Cell Apoptosis
This diagram outlines a hypothesized pathway for DFX-induced nephrotoxicity, where the drug triggers an apoptotic cascade in renal proximal tubular cells.
Caption: Hypothesized pathway for Deferasirox-induced apoptosis in renal cells.
General Experimental Workflow for Comparative Cytotoxicity
This workflow details a standard procedure for comparing the cytotoxic effects of DFX and DFP in an in vitro setting.
Caption: Standard workflow for in vitro comparative cytotoxicity testing.
Experimental Protocols
Animal Model for Cardiotoxicity Assessment
This protocol is based on a study evaluating the protective effects of iron chelators on iron overload-induced cardiotoxicity in rats.[9]
-
Model Induction: Albino rats are chronically overloaded with iron via intraperitoneal injections of iron dextran (B179266) over a period of several weeks to induce hemochromatosis.
-
Animal Groups:
-
Group 1: Control (non-iron-loaded).
-
Group 2: Iron-loaded control (no treatment).
-
Group 3: Iron-loaded + Deferasirox treatment.
-
Group 4: Iron-loaded + Deferiprone treatment.
-
-
Treatment: Deferasirox and Deferiprone are administered orally at clinically relevant dose ranges for a specified treatment period.
-
Endpoint Analysis: At the end of the treatment period, animals are sacrificed.
-
Biochemical Analysis: Blood samples are collected to measure markers of oxidative stress (e.g., 8-OH-deoxyguanosine) and antioxidant capacity (e.g., glutathione (B108866) content).
-
Histopathology: Heart tissue is harvested, fixed in formalin, sectioned, and stained (e.g., with Hematoxylin & Eosin, Perls' Prussian blue) to examine for pathological changes, including myocyte damage and iron deposition.
-
In Vitro Model for Assessing Growth of Iron-Dependent Bacteria
This protocol is adapted from a study comparing the effects of iron chelators on the growth of Vibrio vulnificus.[13]
-
Media Preparation: An iron-poor liquid medium is prepared. Iron availability is further restricted by adding a strong iron chelator that is not utilized by the bacteria, such as α,α′-dipyridyl.
-
Bacterial Culture: The bacterium Vibrio vulnificus is inoculated into the iron-poor medium.
-
Treatment Groups: The cultures are supplemented with:
-
Control (no additional chelator).
-
Deferoxamine (B1203445) (positive control, known to be used as a siderophore).
-
Deferasirox.
-
Deferiprone.
-
-
Growth Measurement: Bacterial growth is monitored over time by measuring the optical density (OD) at 600 nm using a spectrophotometer.
-
Interpretation: An increase in bacterial growth in the presence of a chelator (like Deferoxamine) indicates it acts as a siderophore, promoting iron uptake. No change or a decrease in growth (as seen with DFX and DFP) indicates the drug sequesters iron, making it unavailable to the bacteria.[13]
References
- 1. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single-center retrospective study of the effectiveness and toxicity of the oral iron chelating drugs deferiprone and deferasirox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-center retrospective study of the effectiveness and toxicity of the oral iron chelating drugs deferiprone and deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy and Safety of Deferoxamine, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials | PLOS One [journals.plos.org]
- 6. A comparative study of deferasirox and deferiprone in the treatment of iron overload in patients with myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. assets.cureus.com [assets.cureus.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the effects of deferasirox, deferiprone, and deferoxamine on the growth and virulence of Vibrio vulnificus - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy comparison of Deferasirox, Deferoxamine, and Deferiprone in NTDT models
An Objective Efficacy Comparison of Deferasirox (B549329), Deferoxamine, and Deferiprone (B1670187) in Non-Transfusion-Dependent Thalassemia Models
For researchers and drug development professionals navigating the complexities of iron chelation therapy for non-transfusion-dependent thalassemia (NTDT), this guide provides a comparative analysis of the three principal iron chelators: Deferasirox (DFX), Deferoxamine (DFO), and Deferiprone (DFP). The following sections detail their efficacy in preclinical NTDT models, supported by available experimental data, methodologies, and visualizations of relevant biological pathways.
Comparative Efficacy in Preclinical Models
Direct head-to-head preclinical studies comparing all three iron chelators in a single, standardized NTDT animal model are limited. However, data from various iron overload models, including those relevant to NTDT, provide insights into their individual and comparative efficacy.
Deferasirox is the only iron chelator approved by the FDA and EMA for the treatment of chronic iron overload in patients with NTDT.[1] This approval was largely based on the results of the THALASSA trial.[1] While clinical data is robust for Deferasirox in NTDT patients, preclinical data in NTDT models is less centralized. Studies in mouse models of iron overload, such as those for juvenile hemochromatosis, have demonstrated the efficacy of Deferasirox in reducing iron burden in the liver and heart.[2]
Deferoxamine and Deferiprone have been effectively used for many years in the treatment of transfusional iron overload and have also been studied in the context of NTDT.[3] Preclinical studies in various iron overload models have demonstrated their capacity to reduce iron levels. For instance, studies in mouse models of aplastic anemia with iron overload have shown that Deferoxamine can effectively decrease iron deposition in the liver and bone marrow.[4] Similarly, Deferiprone has been shown to reverse iron overload phenotypes in mouse models of myelodysplastic syndrome.[5]
It is important to note that the chemical and physicochemical properties of these chelators influence their mode of action, organ targeting, efficacy, and toxicity.[3] Deferoxamine and Deferiprone are hydrophilic, while Deferasirox is more lipophilic.[3]
Quantitative Data Summary
The following table summarizes available quantitative data from preclinical studies on the efficacy of Deferasirox, Deferoxamine, and Deferiprone in reducing iron overload markers in relevant animal models. It is critical to interpret this data with caution, as the experimental models and methodologies differ across studies, precluding a direct, perfectly controlled comparison.
| Parameter | Deferasirox (DFX) | Deferoxamine (DFO) | Deferiprone (DFP) | Animal Model | Key Findings | Reference |
| Liver Iron Concentration (LIC) | Significant reduction | Significant reduction | Reduction demonstrated | Juvenile Hemochromatosis (DFX), Aplastic Anemia (DFO), Thalassemia (DFP) | All three chelators show efficacy in reducing liver iron, a key indicator of total body iron stores. | [2][4][6] |
| Heart Iron | Effective reduction | Demonstrated efficacy | Particularly effective | Juvenile Hemochromatosis (DFX), Thalassemia (DFO, DFP) | Deferiprone is often highlighted for its efficacy in chelating cardiac iron.[6] | [2] |
| Serum Ferritin | Reduction observed | Reduction observed | Reduction observed | Various iron overload models | Serum ferritin is a commonly used marker for monitoring iron overload, and all three chelators have been shown to reduce its levels. | [6] |
| Bone Marrow Iron | Not specified | Significant decrease | Not specified | Aplastic Anemia with Iron Overload | Deferoxamine was shown to be effective in reducing iron deposition in the bone marrow in this specific model. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols employed in key studies investigating the efficacy of these iron chelators in animal models.
Protocol 1: Evaluation of Deferasirox in a Juvenile Hemochromatosis Mouse Model
-
Animal Model: Hemojuvelin knockout (Hjv-/-) mice, a model for juvenile hemochromatosis characterized by severe iron overload.[2]
-
Treatment: Once-daily oral administration of Deferasirox (100 mg/kg) for 8 weeks.[2]
-
Efficacy Assessment:
Protocol 2: Comparative Efficacy of Deferoxamine and Deferasirox in an Aplastic Anemia Mouse Model with Iron Overload
-
Animal Model: A composite mouse model of aplastic anemia with iron overload.[4]
-
Treatment: Mice were treated with Deferasirox, Deferoxamine, or a combination of both.[4]
-
Efficacy Assessment:
-
Iron Deposition: Iron deposition in the liver and bone marrow was assessed.[4]
-
Hematological Parameters: Changes in peripheral blood counts (WBC, Hb, PLT) were monitored.[4]
-
Molecular Analysis: Expression of proteins related to apoptosis and iron regulation (hepcidin, BMP-6, SMAD4) was measured by Western blot.[4]
-
Protocol 3: Evaluation of Deferiprone in a Myelodysplastic Syndrome Mouse Model
-
Animal Model: NUP98-HOXD13 transgenic mice, a model for myelodysplastic syndrome (MDS) that develops an iron overload phenotype.[5]
-
Treatment: Treatment with Deferiprone.[5]
-
Efficacy Assessment:
-
Iron Homeostasis: Serum iron, transferrin saturation, and parenchymal iron in the liver, spleen, and bone marrow were measured.[5]
-
Erythropoiesis: The effects on ineffective erythropoiesis were evaluated.[5]
-
Molecular Analysis: Expression of iron-related genes and proteins (e.g., hepcidin (B1576463), iron chaperones) was analyzed.[5]
-
Signaling Pathways and Mechanisms of Action
The efficacy of iron chelators is intrinsically linked to the pathophysiology of iron overload in NTDT. In NTDT, ineffective erythropoiesis leads to the suppression of hepcidin, the primary regulator of iron homeostasis. Low hepcidin levels result in increased intestinal iron absorption and the release of iron from stores, leading to systemic iron overload.
The following diagrams illustrate the mechanism of iron overload in NTDT and the points of intervention for the iron chelators.
Caption: Pathophysiology of Iron Overload in NTDT.
Caption: General Mechanism of Action of Iron Chelators.
Caption: Experimental Workflow for Efficacy Testing.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Deferasirox reduces iron overload in a murine model of juvenile hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
Deferasirox Demonstrates Non-Inferiority to Deferoxamine in Iron Chelation Therapy
A comprehensive review of clinical data confirms that the oral iron chelator, Deferasirox (B549329), is non-inferior to the long-standing standard of care, Deferoxamine (B1203445), in effectively managing iron overload in patients with transfusion-dependent anemias. This guide provides a detailed comparison of their performance in key assays, outlines the experimental protocols, and visualizes the underlying mechanisms of action.
For researchers, scientists, and professionals in drug development, this guide synthesizes data from multiple studies to support the clinical use of Deferasirox as a viable and more convenient alternative to Deferoxamine. Key metrics such as serum ferritin levels, liver iron concentration (LIC), and myocardial iron removal are comparable between the two treatments, with Deferasirox offering the significant advantage of oral administration, which can lead to improved patient compliance.
Comparative Efficacy: A Quantitative Overview
A meta-analysis of several randomized controlled trials has established the non-inferiority of Deferasirox compared to Deferoxamine. The primary endpoints in these studies consistently demonstrate that Deferasirox effectively reduces iron burden in patients with conditions like β-thalassemia and sickle cell disease.
One pivotal 1-year randomized controlled trial, CORDELIA, directly compared Deferasirox with Deferoxamine for myocardial iron removal in patients with β-thalassemia major. The study concluded that Deferasirox was non-inferior to Deferoxamine for this critical endpoint.[1][2] Similarly, other studies have shown comparable reductions in serum ferritin and liver iron concentration between the two chelators.[3][4][5][6][7] While some studies have shown Deferasirox to be more effective in reducing iron overload, others report no significant difference between the two drugs in reducing ferritin levels.[8]
The following tables summarize the key quantitative data from comparative studies:
Table 1: Comparison of Efficacy in Reducing Liver Iron Concentration (LIC)
| Study/Analysis | Deferasirox (DFX) Mean Change from Baseline (mg Fe/g dw) | Deferoxamine (DFO) Mean Change from Baseline (mg Fe/g dw) | Conclusion |
| Vichinsky et al. (SCD)[4] | Dose-dependent reduction | Dose-dependent reduction | Similar efficacy |
| Al-Momen et al.[3][7] | Significant lowering | Reduction observed | DFX showed significant lowering of LIC |
| Network Meta-Analysis[5][6] | Not significantly different from DFO | Not significantly different from DFX | No statistically significant difference in the change in LIC |
Table 2: Comparison of Efficacy in Reducing Serum Ferritin
| Study/Analysis | Deferasirox (DFX) Mean Change from Baseline (µg/L) | Deferoxamine (DFO) Mean Change from Baseline (µg/L) | Conclusion |
| Al-Momen et al.[3][7] | -540 | -594 | Comparable reduction, no superiority |
| CORDELIA Trial[1] | Baseline: 4878 ng/mL (median) | Baseline: 4878 ng/mL (median) | Not the primary endpoint, but levels were monitored |
| Network Meta-Analysis[5][6] | Not significantly different from DFO | Not significantly different from DFX | No statistically significant difference in the change in serum ferritin |
| Iraqi Study[9][10] | Significant decrease | Less significant decrease | Deferasirox more effective |
Table 3: Comparison of Efficacy in Myocardial Iron Removal (Cardiac T2)*
| Study/Analysis | Deferasirox (DFX) Outcome | Deferoxamine (DFO) Outcome | Conclusion |
| CORDELIA Trial[1][2] | Geometric mean T2* improved from 11.2ms to 12.6ms | Geometric mean T2* improved from 11.6ms to 12.3ms | Deferasirox is non-inferior to Deferoxamine |
Mechanism of Action
Deferoxamine and Deferasirox are both iron-chelating agents, but they have distinct mechanisms of action. Deferoxamine, a hexadentate chelator, primarily binds to extracellular, non-transferrin-bound iron (NTBI) and iron within ferritin, forming a stable complex that is excreted in the urine and bile.[11][12] Deferasirox, a tridentate chelator, also chelates NTBI and intracellular iron.[11] It forms a 2:1 complex with iron, which is then excreted primarily through the feces.
Experimental Protocols
The validation of non-inferiority relies on standardized and rigorous experimental methodologies. The core assays used in the comparative clinical trials are detailed below.
Measurement of Liver Iron Concentration (LIC)
-
Method: Magnetic Resonance Imaging (MRI) is the non-invasive gold standard for quantifying liver iron.[13] Techniques such as R2-MRI (Ferriscan®) or T2*-MRI are employed.
-
Procedure:
-
Patients undergo a baseline MRI scan of the liver.
-
A series of images are acquired at different echo times.
-
The relaxation times (R2 or T2*) of the liver tissue are calculated from the MRI signal decay.
-
These relaxation times are then converted into liver iron concentration (mg Fe/g dry weight) using a validated calibration curve.
-
Follow-up MRI scans are performed at specified intervals (e.g., 12 months) to assess the change from baseline.
-
Measurement of Serum Ferritin
-
Method: Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or chemiluminescent immunoassay (CLIA), are used to quantify serum ferritin levels.
-
Procedure:
-
A blood sample is collected from the patient.
-
The serum is separated by centrifugation.
-
The serum is incubated with antibodies specific to ferritin.
-
A detection antibody conjugated to an enzyme or a chemiluminescent label is added.
-
The signal generated is proportional to the concentration of ferritin in the sample and is measured using a spectrophotometer or luminometer.
-
Serum ferritin levels are reported in µg/L or ng/mL.
-
Measurement of Myocardial Iron (Cardiac T2* MRI)
-
Method: Cardiac Magnetic Resonance (CMR) with T2* relaxation time mapping is the standard for assessing myocardial iron deposition.[13][14]
-
Procedure:
-
Patients undergo a cardiac MRI scan.
-
A multi-echo gradient echo sequence is used to acquire images of the heart at different echo times.
-
The T2* relaxation time of the myocardial septum is calculated by fitting the signal intensity decay curve.
-
A shorter T2* value indicates a higher concentration of iron in the heart muscle. A T2* value of less than 20 ms (B15284909) is considered abnormal.
-
Changes in T2* values over the course of treatment are used to evaluate the efficacy of the iron chelation therapy.
-
Safety and Tolerability
The safety profiles of Deferasirox and Deferoxamine are well-characterized. Adverse events associated with Deferasirox are generally mild to moderate and include gastrointestinal disturbances (nausea, vomiting, diarrhea, abdominal pain) and skin rash.[4] Increases in serum creatinine (B1669602) and liver transaminases have also been reported and require monitoring.[4] Deferoxamine administration is associated with local injection site reactions, and less commonly, auditory and ocular toxicity.[15] Discontinuation rates due to adverse events have been found to be similar for both drugs in some studies.[4] However, a network meta-analysis suggested a higher risk of adverse events with Deferasirox compared to deferiprone (B1670187).[5][6]
Conclusion
The available evidence strongly supports the non-inferiority of Deferasirox to Deferoxamine for the treatment of transfusional iron overload. With its oral route of administration and comparable efficacy in reducing iron burden in the liver and heart, Deferasirox represents a significant advancement in iron chelation therapy, offering a more convenient and patient-friendly treatment option. The choice between these agents may depend on individual patient characteristics, tolerability, and physician judgment.
References
- 1. A 1-year randomized controlled trial of deferasirox vs deferoxamine for myocardial iron removal in β-thalassemia major (CORDELIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deferasirox: Over a Decade of Experience in Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. A randomised comparison of deferasirox versus deferoxamine for the treatment of transfusional iron overload in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of deferasirox and deferoxamine effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Deferasirox (Exjade®) and Deferoxamine (Desferal®) Effects on Iron Overload in Patients with Blood Transfusion-Dependent β-Thalassemia Major in Iraq | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. An update on iron chelation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deferoxamine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for Deferasirox (Fe³⁺ Chelate) in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of Deferasirox, a selective iron chelator, within a research environment. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. Deferasirox is classified as hazardous due to its potential health effects and significant environmental toxicity.[1][2]
Immediate Safety and Handling Precautions
Before handling Deferasirox, it is imperative to be aware of its associated hazards. The substance is harmful if swallowed, inhaled, or comes into contact with skin.[1] It can cause serious skin and eye irritation and may lead to respiratory irritation.[1] Furthermore, Deferasirox is suspected of damaging fertility or the unborn child and is classified as very toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE) required when handling Deferasirox:
-
Gloves: Wear protective gloves.
-
Eye/Face Protection: Use tight-sealing safety goggles or a face shield.[3]
-
Clothing: Wear protective clothing to avoid skin contact.[3]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a laboratory hood, to avoid inhaling dust.[2]
Regulatory Framework
The disposal of pharmaceutical waste, including Deferasirox, is regulated by governmental agencies such as the U.S. Environmental Protection Agency (EPA).[4] All disposal procedures must comply with federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[4][5][6] Improper disposal, such as flushing down the drain or discarding in regular trash, is prohibited to prevent environmental contamination.[7]
Step-by-Step Disposal Protocol for Deferasirox
This protocol outlines the procedural steps for the safe disposal of Deferasirox waste generated in a laboratory.
1. Waste Identification and Classification:
-
Identify: All materials contaminated with Deferasirox, including unused or expired compounds, contaminated lab consumables (e.g., vials, pipettes, gloves), and spill cleanup materials, must be treated as hazardous waste.
-
Classify: Deferasirox is classified as a non-controlled, hazardous pharmaceutical waste due to its ecotoxicity.[1][2]
2. Segregation:
-
Immediately segregate Deferasirox waste from all other waste streams, such as non-hazardous solid waste, sharps, and biohazardous materials.
-
Use dedicated and clearly marked containers for Deferasirox waste to prevent mixing.
3. Containment and Labeling:
-
Place all Deferasirox waste into a designated, leak-proof, and robust hazardous waste container.
-
The container must be properly labeled. The label should include:
-
The words "Hazardous Waste"
-
The chemical name: "Deferasirox"
-
The associated hazards (e.g., "Toxic," "Environmental Hazard")
-
The date when waste was first added to the container.
-
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area within the laboratory.
-
Ensure the storage area is away from drains, water sources, and incompatible chemicals.
-
Storage duration in the lab must adhere to institutional and regulatory limits, which may be as short as six months for academic laboratories.[6]
5. Final Disposal:
-
Deferasirox waste must not be disposed of in a standard landfill or through the sewer system.[7]
-
Disposal must be carried out by a licensed and certified hazardous waste disposal company. These companies are equipped to handle and treat pharmaceutical waste according to all applicable regulations, typically via incineration at a permitted facility.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
6. Documentation:
-
Maintain accurate records of the waste generated, including the quantity and accumulation start date.
-
Ensure a complete chain-of-custody is documented when the waste is transferred to the disposal vendor. This documentation is crucial for regulatory compliance and institutional audits.[5]
Hazard and Toxicity Data for Deferasirox
The following table summarizes key quantitative data regarding the hazards of Deferasirox.
| Hazard Classification | Details | Source |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. LD50 (Rat): 500 mg/kg. | |
| Acute Toxicity (Dermal) | Category 4: Harmful in contact with skin. | [1] |
| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled. | [1] |
| Skin Irritation | Category 2: Causes skin irritation. | [1] |
| Eye Irritation | Category 2A: Causes serious eye irritation. | [1] |
| Reproductive Toxicity | Category 2: Suspected of damaging fertility or the unborn child. | [1] |
| Aquatic Hazard (Acute) | Category 1: Very toxic to aquatic life. | [2] |
| Aquatic Hazard (Chronic) | Category 1: Very toxic to aquatic life with long lasting effects. | [1][2] |
Experimental Protocols
No specific experimental protocols for the disposal of Deferasirox were cited in the reviewed literature. The standard and mandatory procedure is to manage it as a hazardous pharmaceutical waste according to the step-by-step protocol outlined above, which is derived from regulatory guidelines and safety data sheets.
Deferasirox Disposal Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of Deferasirox waste in a laboratory setting.
Caption: Workflow for the compliant disposal of Deferasirox hazardous waste.
References
Personal protective equipment for handling Deferasirox (Fe3+ chelate)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Deferasirox (Fe3+ chelate) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Deferasirox is an iron chelator used in the treatment of chronic iron overload. While therapeutically beneficial, it presents several hazards in a laboratory context, including acute oral toxicity, skin and eye irritation, and potential for organ damage with repeated exposure.[1][2][3][4] It is also very toxic to aquatic life with long-lasting effects.[1][4][5]
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling Deferasirox to ensure appropriate protective measures are in place. The following table summarizes the minimum required PPE.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Use appropriate safety glasses with side-shields.[6][7] |
| Hand Protection | Gloves | Use appropriate chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed frequently.[2][6][8] |
| Body Protection | Lab Coat | Wear a lab coat to protect skin and clothing.[2][6][8] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is necessary if a risk assessment indicates potential for inhalation of dust or aerosols, or when working outside of a ventilated enclosure.[2][6] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Whenever possible, use a chemical fume hood, especially for procedures that may generate dust or aerosols (e.g., weighing, preparing solutions).[5][6][9]
-
Ensure a safety shower and eyewash station are readily accessible.[6][7]
2. Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[10]
-
Avoid inhalation of dust or aerosols.[2][3] Do not eat, drink, or smoke in areas where Deferasirox is handled.[10]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][6][10]
3. First Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
After skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][10]
Disposal Plan
All Deferasirox waste, including empty containers and contaminated materials (e.g., gloves, wipes), must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3][4][10] Do not allow Deferasirox to enter drains or waterways due to its high toxicity to aquatic organisms.[1][4][5]
Experimental Workflow for Safe Handling of Deferasirox
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. camberpharma.com [camberpharma.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemdmart.com [chemdmart.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. medkoo.com [medkoo.com]
- 7. Deferasirox (Exjade)|201530-41-8|MSDS [dcchemicals.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
